2'-O-MOE-5-Me-rU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-7-5-15(13(19)14-11(7)18)12-10(21-4-3-20-2)9(17)8(6-16)22-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQCHBUJFYGQO-DNRKLUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459964 | |
| Record name | 2'-O-(2-Methoxyethyl)-5-methyl-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163759-49-7 | |
| Record name | 2'-O-(2-Methoxyethyl)-5-methyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163759497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-(2-Methoxyethyl)-5-methyl-uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-O-(2-METHOXYETHYL)-5-METHYLURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q36I4D9VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2'-O-(2-Methoxyethyl)-5-methyl-uridine basic properties
An In-Depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine
This guide provides a comprehensive overview of the basic properties, synthesis, and applications of 2'-O-(2-Methoxyethyl)-5-methyl-uridine, a modified nucleoside of significant interest in the fields of molecular biology and drug development. The information is intended for researchers, scientists, and professionals involved in oligonucleotide-based therapeutics.
Core Properties
2'-O-(2-Methoxyethyl)-5-methyl-uridine, also known as 2'-MOE-5-methyluridine, is a chemically modified pyrimidine nucleoside.[1] The modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, which imparts desirable characteristics for therapeutic applications. It is a derivative of 5-methyluridine (also known as ribothymidine).[1][2]
Physicochemical Data
The fundamental physical and chemical properties of 2'-O-(2-Methoxyethyl)-5-methyl-uridine are summarized in the table below, providing a quantitative overview for laboratory use.
| Property | Value | Citations |
| CAS Number | 163759-49-7 | [3][4] |
| Molecular Formula | C₁₃H₂₀N₂O₇ | [3][4] |
| Molecular Weight | 316.31 g/mol | [3][4] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [4][5] |
| Appearance | Solid; White to Faint Yellow Powder | [6][] |
| Melting Point | 115.5-116.5 °C | [6] |
| Density | 1.41 g/cm³ | [4][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly, Sonicated) | [6] |
| Storage Temperature | 2-8°C, in a well-closed container | [3][6] |
Computed Properties
Computational data provides further insight into the molecule's characteristics relevant to its behavior in biological systems.
| Property | Value | Citations |
| XLogP3 | -1.8 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 6 | [4] |
| Topological Polar Surface Area | 118 Ų | [4] |
| Heavy Atom Count | 22 | [4] |
| Complexity | 467 | [4] |
Synthesis and Manufacturing
The synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is critical for its application in oligonucleotide manufacturing. The primary, well-documented method involves the ring-opening of an anhydronucleoside precursor, a pathway that has been optimized for large-scale production.[8]
Experimental Protocol: Ring-Opening of Anhydronucleoside
A common and efficient method for synthesizing 2'-O-(2-Methoxyethyl)-5-methyl-uridine is through the acid-catalyzed ring-opening of O-2,2'-anhydro-5-methyluridine.[8][9]
Materials:
-
2,2'-Anhydro-5-methyluridine
-
Tris(2-methoxyethyl)borate
-
2-Methoxyethanol
-
Methanol
-
Acetone
-
Acetonitrile (CH₃CN)
Procedure:
-
A 2 L stainless steel pressure vessel is charged with 2,2'-Anhydro-5-methyluridine (195 g, 0.81 M), tris(2-methoxyethyl)borate (231 g, 0.98 M), and 2-methoxyethanol (1.2 L).[2]
-
The vessel is sealed and placed in a pre-heated oil bath at 160°C.[2]
-
The reaction mixture is heated for 48 hours at a temperature of 155-160°C.[2]
-
After cooling, the vessel is opened, and the solution is evaporated to dryness.[2]
-
The resulting residue is triturated with methanol (200 mL) and then suspended in hot acetone (1 L).[2]
-
Insoluble salts are removed by filtration and washed with acetone (150 mL).[2]
-
The filtrate is collected and evaporated. The residue is then dissolved in acetonitrile (600 mL) and evaporated again to yield the final product.[2]
An improved process for kilo-scale synthesis modifies the ring-opening reaction conditions and utilizes a continuous extraction method for purification.[9][10]
Caption: Synthesis workflow for 2'-O-(2-Methoxyethyl)-5-methyl-uridine.
Applications in Oligonucleotide Synthesis
2'-O-(2-Methoxyethyl)-5-methyl-uridine is a crucial building block (as a phosphoramidite) for the synthesis of modified oligonucleotides, particularly second-generation antisense oligonucleotides (ASOs).[2][3][11] The 2'-MOE modification enhances binding affinity to target RNA, increases resistance to nuclease degradation, and can reduce certain immune responses compared to unmodified oligonucleotides.[8][11] Its derivatives are used in research against RNA viruses such as the hepatitis C virus.[2][]
Role in Solid-Phase Oligonucleotide Synthesis
The modified nucleoside is incorporated into a growing oligonucleotide chain using standard phosphoramidite chemistry on a solid support. This process is cyclical, with each cycle adding one nucleoside.
Experimental Workflow: The synthesis cycle consists of four primary steps:
-
Deblocking (Detritylation): The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically done with a weak acid like trichloroacetic acid (TCA), exposing a free 5'-hydroxyl group.[8]
-
Coupling: The next nucleoside, in the form of a 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite, is activated by an agent such as tetrazole. It then reacts with the free 5'-hydroxyl group on the support-bound chain, forming a phosphite triester linkage.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation, usually with acetic anhydride. This step prevents the formation of failure sequences (shorter oligonucleotides missing a base).[8]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester using an oxidizing agent, typically an iodine solution, to complete the internucleotide bond.[8]
This four-step cycle is repeated until the desired oligonucleotide sequence is fully synthesized.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
References
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. 2'-O-(2-Methoxyethyl)-5-methyluridine 163759-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2'-O-(2-Methoxyethyl)-5-methyluridine CAS#: 163759-49-7 [m.chemicalbook.com]
- 8. 2'-O-(2-Methoxyethyl)-5-methyl-uridine | 163759-49-7 | Benchchem [benchchem.com]
- 9. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Antisense Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2'-O-(2-Methoxyethyl)-5-methyl-uridine, a critical component in the design of second-generation antisense oligonucleotides (ASOs). This modification, often abbreviated as 2'-MOE, has been instrumental in the development of several approved ASO therapeutics. We will delve into its molecular interactions, biophysical properties, and the experimental methodologies used to characterize its function.
Introduction to 2'-MOE Modified Antisense Oligonucleotides
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. First-generation ASOs, primarily composed of phosphorothioate (PS)-modified DNA, suffered from limitations such as susceptibility to nuclease degradation and off-target effects. The introduction of 2'-O-(2-Methoxyethyl) modifications to the ribose sugar of the nucleotide, including 5-methyl-uridine, marked a significant advancement, leading to the development of "second-generation" ASOs with improved therapeutic profiles.[1][2]
The 2'-MOE modification enhances the oligonucleotide's properties in several key ways:
-
Increased Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This significantly prolongs the half-life of the ASO in biological systems.[1][3][4]
-
Enhanced Binding Affinity: The 2'-MOE modification locks the sugar moiety into a C3'-endo conformation, which is favorable for binding to RNA targets. This results in a more stable ASO-mRNA duplex, increasing the potency of the antisense effect.[2]
-
Reduced Toxicity: Compared to first-generation ASOs, 2'-MOE-modified oligonucleotides generally exhibit a more favorable toxicity profile, with a reduction in non-specific protein binding.[1]
The RNase H-Mediated Mechanism of Action
The primary mechanism by which 2'-MOE modified ASOs, incorporating 2'-O-(2-Methoxyethyl)-5-methyl-uridine, exert their gene-silencing effect is through the recruitment of Ribonuclease H (RNase H).[5][6] This cellular enzyme specifically recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex.
However, ASOs fully composed of 2'-MOE-modified nucleotides do not support RNase H activity.[1] To overcome this, a "gapmer" design is employed. A gapmer ASO consists of a central "gap" of 8-10 unmodified DNA nucleotides, flanked by "wings" of 2'-MOE modified nucleotides.[7][8]
The mechanism proceeds as follows:
-
The 2'-MOE wings of the gapmer ASO recognize and bind with high affinity to the target mRNA sequence.
-
The central DNA gap forms a DNA-RNA hybrid with the complementary mRNA sequence.
-
RNase H recognizes this DNA-RNA duplex and is recruited to the site.
-
RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.
-
The intact ASO can then dissociate and bind to another target mRNA molecule, leading to multiple rounds of cleavage.
Structural Overview of a 2'-MOE Gapmer
The specific arrangement of modified and unmodified nucleotides in a gapmer is crucial for its function. The 2'-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap is essential for RNase H recruitment.
Quantitative Data on Biophysical and Pharmacokinetic Properties
The inclusion of 2'-O-(2-Methoxyethyl)-5-methyl-uridine and other 2'-MOE modified nucleotides significantly alters the properties of an ASO. The following tables summarize key quantitative data.
Table 1: Biophysical Properties of 2'-MOE Modified Oligonucleotides
| Property | Unmodified DNA | Phosphorothioate (PS) DNA | 2'-MOE Modification | Reference(s) |
| Melting Temperature (ΔTm per modification) | Baseline | ~ -0.5 °C | +0.9 to +1.6 °C | [2] |
| Nuclease Resistance (Half-life in serum) | Minutes | Hours | Days | [1][2] |
| RNase H Activity | Yes | Yes | No (requires DNA gap) | [1][5] |
| Binding Affinity to RNA | Moderate | Moderate | High | [2][7] |
Table 2: Pharmacokinetic Properties of 2'-MOE ASOs
| Parameter | Value | Reference(s) |
| Absorption (Subcutaneous) | Rapidly absorbed, peak plasma concentrations in 2-4 hours | [9] |
| Distribution | Extensive distribution to tissues, especially liver and kidney | [9] |
| Metabolism | Metabolized by endo- and exonucleases | [9] |
| Elimination Half-life | Approximately 30 days | [10] |
Experimental Protocols for Characterization
A variety of in vitro and in vivo assays are employed to characterize the mechanism of action and efficacy of 2'-MOE modified ASOs.
Thermal Melting (Tm) Analysis
Objective: To determine the thermal stability of the ASO-RNA duplex, which is an indicator of binding affinity.
Methodology:
-
An equimolar solution of the ASO and its complementary RNA target is prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
The solution is placed in a spectrophotometer equipped with a temperature controller.
-
The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as a sharp increase in absorbance.
-
The ΔTm per modification is calculated by comparing the Tm of the modified ASO to an unmodified control.
Nuclease Resistance Assay
Objective: To assess the stability of the ASO in the presence of nucleases.
Methodology:
-
The 2'-MOE modified ASO and a control (e.g., unmodified DNA) are incubated in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum.
-
Aliquots are taken at various time points.
-
The integrity of the ASO in each aliquot is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
The percentage of intact ASO remaining at each time point is quantified to determine the rate of degradation and the half-life.
In Vitro RNase H Cleavage Assay
Objective: To confirm that the gapmer ASO can direct RNase H-mediated cleavage of the target RNA.
Methodology:
-
A radiolabeled or fluorescently labeled target RNA is incubated with the gapmer ASO in a reaction buffer.
-
Recombinant RNase H is added to the mixture.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the RNA products are separated by gel electrophoresis.
-
The cleavage products are visualized by autoradiography or fluorescence imaging to confirm RNase H activity.
Cell-Based Assay for Target mRNA Reduction
Objective: To quantify the reduction of the target mRNA in a cellular context.
Methodology:
-
Cultured cells that express the target gene are treated with the 2'-MOE gapmer ASO at various concentrations. Control oligonucleotides (e.g., scrambled sequence) should be included.
-
After an incubation period (typically 24-72 hours), the cells are harvested.
-
Total RNA is extracted from the cells.
-
The level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
The reduction in target mRNA is calculated relative to cells treated with the control oligonucleotide.
Conclusion
The incorporation of 2'-O-(2-Methoxyethyl)-5-methyl-uridine into antisense oligonucleotides represents a cornerstone of modern ASO design. The 2'-MOE modification confers a superior combination of high binding affinity, enhanced nuclease resistance, and a favorable safety profile. The gapmer design, which strategically places these modified nucleotides, enables the potent and specific degradation of target mRNA via the RNase H mechanism. A thorough understanding of this mechanism, coupled with rigorous experimental characterization, is essential for the continued development of innovative and effective antisense therapeutics.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microsynth.com [microsynth.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2'-MOE-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-(2-Methoxyethyl)-5-methyluridine (2'-MOE-5-methyluridine) is a chemically modified nucleoside analog that plays a crucial role in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The modification at the 2' position of the ribose sugar with a methoxyethyl group confers enhanced properties to oligonucleotides, including increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 2'-MOE-5-methyluridine, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure
The chemical structure of 2'-MOE-5-methyluridine is characterized by a uridine nucleobase, a ribose sugar, and a 2'-O-(2-methoxyethyl) modification.
Molecular Formula: C₁₃H₂₀N₂O₇[1][2]
Molecular Weight: 316.31 g/mol [1][3][4]
CAS Number: 163759-49-7[1][2][3][4]
Synonyms: 2'-O-Methoxyethyl-thymidine[1]
The core structure consists of a pyrimidine base, 5-methyluracil (also known as thymine), linked to a ribose sugar via a β-N1-glycosidic bond. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification is critical for the enhanced biophysical and therapeutic properties of oligonucleotides incorporating this analog.
Synthesis of 2'-MOE-5-methyluridine
The synthesis of 2'-MOE-5-methyluridine is typically achieved through the ring-opening of a 2,2'-anhydro-5-methyluridine precursor in the presence of a 2-methoxyethanol source, often facilitated by a Lewis acid. The following protocol is a compilation of established methods.
Synthesis Workflow
Caption: Synthesis workflow for 2'-MOE-5-methyluridine.
Experimental Protocol
Materials:
-
2,2'-Anhydro-5-methyluridine
-
Tris(2-methoxyethyl)borate
-
2-Methoxyethanol
-
Methanol
-
Acetone
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a stainless steel pressure vessel, combine 2,2'-anhydro-5-methyluridine (195 g, 0.81 mol), tris(2-methoxyethyl)borate (231 g, 0.98 mol), and 2-methoxyethanol (1.2 L).[5]
-
Reaction: Seal the vessel and heat the mixture in a pre-heated oil bath at 155-160°C for 48 hours.[5]
-
Work-up:
-
Cool the reaction vessel to room temperature and open it.
-
Evaporate the solution to dryness under reduced pressure.
-
Triturate the resulting residue with methanol (200 mL).[5]
-
Suspend the residue in hot acetone (1 L).[5]
-
Filter the insoluble salts and wash them with acetone (150 mL).[5]
-
Evaporate the filtrate to dryness. The residue can be further co-evaporated with acetonitrile.[5]
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A typical mobile phase for the purification of related compounds is a gradient of methanol in ethyl acetate (e.g., 0-10% methanol).[6]
-
Note: A kilo-scale synthesis has been described which utilizes a continuous extraction purification method, though specific details of this method are not publicly available.[7][8]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₇ | [1][2] |
| Molecular Weight | 316.31 g/mol | [1][3][4] |
| CAS Number | 163759-49-7 | [1][2][3][4] |
| Melting Point | 119.0 to 123.0 °C | [3] |
| Purity (HPLC) | >98.0% | [3][4] |
| Appearance | White to light yellow powder/crystal | [3] |
Conclusion
This technical guide provides essential information on the chemical structure and a detailed synthesis protocol for 2'-MOE-5-methyluridine. The synthesis, while straightforward in principle, requires careful control of reaction conditions and a robust purification strategy to achieve high purity. The provided data and protocols are intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of modified oligonucleotides for therapeutic and research applications. The unique properties conferred by the 2'-MOE modification continue to make it a cornerstone of modern antisense technology.
References
- 1. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 | NM57538 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. 2'-O-(2-Methoxyethyl)-5-methyluridine 163759-49-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2'-O-(2-Methoxyethyl)-5-methyluridine 163759-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 [chemicalbook.com]
- 6. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]
- 7. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Second-Generation Antisense Oligonucleotide Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality, capable of targeting and modulating the expression of disease-causing genes at the RNA level. First-generation ASOs, characterized by a phosphorothioate (PS) backbone, demonstrated the potential of this approach but were hampered by issues of low binding affinity, limited nuclease resistance, and off-target toxicities. To address these limitations, second-generation ASO modifications were developed, primarily focusing on alterations at the 2'-position of the ribose sugar. These modifications have significantly improved the pharmacological properties of ASOs, leading to a new wave of antisense drugs with enhanced potency, stability, and safety profiles. This guide provides a detailed technical overview of the core second-generation ASO modifications, including their chemical characteristics, impact on performance, and the experimental protocols used for their evaluation.
Core Second-Generation ASO Modifications
The hallmark of second-generation ASOs is the incorporation of modifications at the 2'-position of the furanose ring. These modifications serve to increase the binding affinity of the ASO to its target RNA, enhance resistance to nuclease degradation, and reduce toxicity. The most prominent second-generation modifications include 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-OMe), Locked Nucleic Acid (LNA), and constrained ethyl BNA (cEt).
2'-O-Methoxyethyl (2'-MOE)
The 2'-O-methoxyethyl (2'-MOE) modification is one of the most widely used and successful second-generation chemistries.[1][2] It involves the addition of a methoxyethyl group at the 2'-position of the ribose sugar. This modification enhances the ASO's binding affinity to target RNA and significantly increases its resistance to nuclease degradation, thereby prolonging its half-life in tissues.[2][3] ASOs containing 2'-MOE modifications have been shown to have lower cellular toxicity compared to first-generation ASOs.[3] This modification is a key component of several FDA-approved ASO drugs.[1]
2'-O-Methyl (2'-OMe)
The 2'-O-methyl (2'-OMe) modification is another common second-generation chemistry that involves the addition of a methyl group to the 2'-oxygen of the ribose. This modification also increases nuclease resistance and binding affinity to the target RNA, although to a slightly lesser extent than 2'-MOE.[4][5] 2'-OMe modified ASOs are known to reduce non-specific protein binding, which can contribute to a more favorable toxicity profile.[5]
Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[6] This conformational rigidity pre-organizes the ASO for binding to its target RNA, resulting in a dramatic increase in binding affinity, with each LNA modification increasing the melting temperature (Tm) of the duplex by 2-8°C.[6] LNA-modified ASOs exhibit exceptional nuclease resistance.[7] However, the high affinity of LNA can sometimes lead to increased hepatotoxicity, a factor that needs to be carefully managed in drug design.[8][9]
Constrained Ethyl BNA (cEt)
Constrained ethyl (cEt) is a bridged nucleic acid (BNA) modification that, like LNA, locks the ribose sugar in a C3'-endo conformation. This is achieved through an ethylene bridge between the 2'-oxygen and the 4'-carbon. cEt modifications provide a significant increase in binding affinity, comparable to that of LNA, and confer exceptional nuclease resistance.[10][11] Notably, ASOs incorporating cEt modifications have demonstrated a more favorable toxicity profile compared to LNA-containing ASOs in some studies, making them a promising alternative for therapeutic applications.[12]
Quantitative Data on Second-Generation ASO Modifications
The following tables summarize key quantitative data for the different second-generation ASO modifications, providing a basis for comparison of their performance characteristics.
| Modification | Melting Temperature (Tm) Increase per Modification (°C) | Nuclease Resistance (Half-life in human serum) |
| 2'-O-Methyl (2'-OMe) | <1[7] | ~12 hours[7] |
| 2'-O-Methoxyethyl (2'-MOE) | ~1.5 - 2.0 | >15 hours |
| Locked Nucleic Acid (LNA) | 2 - 8[6] | ~15 hours (with three LNA modifications at each end)[7] |
| constrained Ethyl (cEt) | Similar to LNA | >100-fold increase compared to MOE and LNA in a snake venom phosphodiesterase assay[11] |
| Modification | In Vivo Potency (Relative to MOE ASOs) | Common ASO Design |
| 2'-O-Methyl (2'-OMe) | Generally lower than MOE | Gapmer |
| 2'-O-Methoxyethyl (2'-MOE) | Baseline | Gapmer (e.g., 5-10-5) |
| Locked Nucleic Acid (LNA) | Up to 5-fold higher[8][9] | Gapmer (e.g., 3-10-3) |
| constrained Ethyl (cEt) | 3- to 5-fold higher on an ED50 basis[12] | Gapmer |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of second-generation ASOs.
Synthesis of 2'-O-Methoxyethyl (MOE) Phosphoramidites
The synthesis of 2'-MOE phosphoramidites is a crucial step in the preparation of MOE-modified ASOs. While detailed synthetic schemes can be complex, a general overview of the process is as follows:
-
Starting Material: The synthesis typically begins with a protected ribonucleoside (e.g., uridine).
-
Alkylation: The 2'-hydroxyl group is alkylated using a suitable methoxyethylating agent. This is a critical step that introduces the 2'-MOE functionality.
-
Protection of other functional groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety. The nucleobase may also require protection.
-
Purification: The final phosphoramidite product is purified using chromatographic techniques to ensure high purity for oligonucleotide synthesis.
In Vivo Evaluation of ASOs in a Mouse Model
This protocol outlines a general procedure for assessing the efficacy of an ASO in a mouse model, for example, to reduce the expression of a target gene in the liver.
-
ASO Preparation: The ASO is synthesized, purified, and dissolved in a sterile, pyrogen-free saline solution.
-
Animal Model: A suitable mouse strain is chosen. For liver-targeted ASOs, wild-type mice are often sufficient.
-
Administration: The ASO is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary depending on the ASO chemistry and the desired duration of action. A saline-treated group and a control ASO group should be included.
-
Tissue Collection: At a predetermined time point after the final dose, the mice are euthanized, and tissues of interest (e.g., liver) are collected.
-
RNA Analysis: Total RNA is extracted from the tissues, and the expression level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Protein can be extracted from the tissues, and the level of the target protein can be quantified by methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Toxicity Assessment: Blood samples can be collected for analysis of liver enzymes (e.g., ALT, AST) to assess potential hepatotoxicity. Organ weights and histopathological analysis of tissues can also be performed.
Nuclease Stability Assay in Serum
This assay determines the resistance of an ASO to degradation by nucleases present in serum.
-
ASO Preparation: The ASO is prepared at a known concentration.
-
Serum Incubation: The ASO is incubated in human or mouse serum at 37°C for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Sample Quenching: At each time point, an aliquot of the reaction is taken and the nuclease activity is quenched, for example, by adding a strong denaturant or a chelating agent like EDTA.
-
Analysis: The amount of intact ASO remaining at each time point is quantified. This can be done using various techniques, including capillary gel electrophoresis (CGE), high-performance liquid chromatography (HPLC), or a hybridization-based assay.
-
Half-life Calculation: The data is plotted as the percentage of intact ASO versus time, and the half-life (t1/2) of the ASO in serum is calculated.
RNase H Cleavage Assay
This in vitro assay assesses the ability of a gapmer ASO to induce RNase H-mediated cleavage of its target RNA.
-
Substrate Preparation: A synthetic RNA oligonucleotide representing the target sequence is labeled, typically with a fluorescent dye at the 5' end and a quencher at the 3' end, or with a radiolabel.
-
ASO-RNA Hybridization: The ASO is incubated with the labeled RNA substrate in a suitable buffer to allow for hybridization and formation of the DNA-RNA heteroduplex.
-
RNase H Addition: Recombinant RNase H1 enzyme is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Analysis: The cleavage of the RNA substrate is analyzed. For fluorescently labeled substrates, cleavage results in an increase in fluorescence as the dye and quencher are separated. For radiolabeled substrates, the cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Quantification: The rate of cleavage can be quantified to compare the efficacy of different ASO designs.
Visualizations
The following diagrams illustrate key concepts and workflows related to second-generation antisense oligonucleotides.
Caption: Mechanism of action for a second-generation gapmer ASO.
Caption: General experimental workflow for ASO evaluation.
Caption: Relationship between modifications and ASO properties.
References
- 1. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]
- 2. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. neb.com [neb.com]
- 5. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer | Springer Nature Experiments [experiments.springernature.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00072A [pubs.rsc.org]
An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in therapeutic nucleic acids, offering improved efficacy and safety profiles over their predecessors. A cornerstone of this progress is the incorporation of modified nucleosides, among which 2'-O-(2-Methoxyethyl)-5-methyl-uridine (2'-MOE-5-Me-U) is a key component. This modification, a variation of 2'-O-methoxyethyl (2'-MOE) uridine, provides enhanced properties crucial for clinical success. This technical guide delves into the core aspects of 2'-MOE-5-Me-U in therapeutic oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to provide a comprehensive resource for researchers in the field.
Introduction
The therapeutic potential of oligonucleotides lies in their ability to modulate gene expression in a sequence-specific manner. First-generation ASOs, primarily phosphorothioate (PS)-modified DNA, suffered from limitations such as nuclease instability and off-target toxicities.[1][2] The introduction of 2'-O-alkoxyalkyl modifications, particularly the 2'-O-(2-methoxyethyl) group, marked a pivotal development.[3] This "second-generation" chemistry enhances the pharmacological properties of ASOs, leading to increased binding affinity for target RNA, superior resistance to nuclease degradation, and a more favorable toxicity profile.[1][2][3] The 5-methyl group on the uridine base further contributes to these favorable characteristics, mimicking thymidine and potentially enhancing base pairing and stability. This guide will explore the multifaceted role of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in the design and function of modern therapeutic oligonucleotides.
Biophysical and Pharmacological Properties
The incorporation of 2'-MOE-5-Me-U into ASOs confers several advantageous biophysical and pharmacological properties. These are summarized below, with quantitative data presented for comparative analysis.
Data Presentation
Table 1: Enhanced Binding Affinity (Melting Temperature, Tm)
| Oligonucleotide Composition | Target | Tm (°C) | ΔTm per modification (°C) | Reference |
| Unmodified DNA | RNA | 55.0 | - | [4] |
| Phosphorothioate DNA (PS-DNA) | RNA | 52.5 | -2.5 | [4] |
| 2'-MOE modified (uniform) | RNA | 78.0 | +1.5 to +2.0 | [5] |
| 2'-O-Methyl modified (uniform) | RNA | 69.0 | +1.0 to +1.5 | [4] |
Note: Tm values are sequence and buffer dependent. The values presented are illustrative examples from comparative studies.
Table 2: Increased Nuclease Resistance
| Oligonucleotide Type | Medium | Half-life (t1/2) | Reference |
| Unmodified DNA | Serum | < 1 hour | [6] |
| Phosphorothioate DNA (PS-DNA) | Serum | Several hours | [7] |
| 2'-MOE Gapmer ASO | Serum | > 24 hours | [7] |
| 2'-MOE Gapmer ASO | Human Plasma | Stable for days | [8] |
Table 3: In Vitro and In Vivo Potency
| ASO Type | Target | Cell Line/Animal Model | IC50 / ED50 | Reference |
| First-Generation PS-DNA ASO | Target X | In vitro | ~100-500 nM | [2] |
| Second-Generation 2'-MOE Gapmer ASO | Target X | In vitro | ~10-50 nM | [2] |
| Second-Generation 2'-MOE Gapmer ASO | PTEN | Mouse (liver) | ~10-20 mg/kg | [2] |
| Second-Generation 2'-MOE Gapmer ASO | ApoB | Mouse (liver) | ~5-10 mg/kg | [9] |
IC50 (in vitro) and ED50 (in vivo) values are highly target and sequence dependent.
Mechanism of Action: RNase H-Mediated Cleavage
ASOs incorporating 2'-MOE-5-Me-U typically employ a "gapmer" design to achieve their therapeutic effect.[1][10] This chimeric structure consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-MOE modified nucleotides.[1][10] This design leverages the key properties of both modifications.
The 2'-MOE wings provide high binding affinity to the target mRNA and protect the oligonucleotide from exonuclease degradation.[1][6] Upon hybridization of the ASO to its complementary mRNA sequence, the DNA/RNA heteroduplex in the gap region is recognized and cleaved by the endogenous enzyme Ribonuclease H1 (RNase H1).[11][12] This cleavage event leads to the degradation of the target mRNA, thereby inhibiting the translation of the encoded protein.[11]
Caption: RNase H1-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of oligonucleotides containing 2'-O-(2-Methoxyethyl)-5-methyl-uridine.
Solid-Phase Synthesis of 2'-MOE Gapmer Oligonucleotides
Objective: To synthesize a chimeric antisense oligonucleotide with a central DNA gap and 2'-MOE modified wings using an automated DNA/RNA synthesizer.
Materials:
-
DNA and 2'-MOE phosphoramidites (including 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine-3'-CE phosphoramidite)
-
Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside
-
Standard reagents for solid-phase oligonucleotide synthesis:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Thiolating reagent (e.g., 3-((dimethylamino-methylidene)amino)-3-oxo-propanethiol) for phosphorothioate linkages
-
Anhydrous acetonitrile
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
-
Automated DNA/RNA synthesizer
Protocol:
-
Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence, specifying the use of 2'-MOE phosphoramidites for the wing regions and DNA phosphoramidites for the gap.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside. b. Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences. d. Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (for phosphodiester bonds) or a phosphorothioate triester (for PS bonds).
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by reversed-phase or anion-exchange high-performance liquid chromatography (HPLC).[11][13][14]
-
Desalting and Quantification: The purified oligonucleotide is desalted and its concentration determined by UV absorbance at 260 nm.
Caption: Workflow for solid-phase synthesis of modified oligonucleotides.
Nuclease Resistance Assay
Objective: To assess the stability of 2'-MOE modified oligonucleotides in the presence of nucleases compared to unmodified or first-generation oligonucleotides.
Materials:
-
Purified oligonucleotides (2'-MOE modified, PS-DNA, and unmodified DNA)
-
Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase)
-
Appropriate buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus or HPLC system
-
Gel staining reagent (e.g., SYBR Gold) or UV detector for HPLC
Protocol:
-
Incubation: Incubate a known amount of each oligonucleotide with the nuclease source at 37°C.
-
Time Points: Remove aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding EDTA and heating.
-
Analysis:
-
PAGE: Separate the degradation products on a denaturing polyacrylamide gel. Visualize the bands by staining and quantify the amount of full-length oligonucleotide remaining at each time point.
-
HPLC: Analyze the aliquots by HPLC to quantify the peak corresponding to the full-length oligonucleotide.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t1/2) for each oligonucleotide.
In Vitro Potency Assay (IC50 Determination)
Objective: To determine the concentration of a 2'-MOE gapmer ASO required to inhibit the expression of a target gene by 50% in a cell culture model.
Materials:
-
Cultured cells expressing the target gene
-
2'-MOE gapmer ASO and a non-targeting control ASO
-
Transfection reagent (e.g., lipofectamine) or gymnosis (unassisted uptake) protocol
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting/ELISA
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Transfection/Treatment: Treat the cells with a range of concentrations of the specific ASO and the control ASO. Include a mock-treated control (transfection reagent only).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for ASO uptake and target knockdown.
-
Endpoint Analysis:
-
mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the expression of the target mRNA, normalized to a housekeeping gene.
-
Protein Level: Lyse the cells, extract total protein, and perform Western blotting or ELISA to quantify the level of the target protein.
-
-
Data Analysis: Plot the percentage of target mRNA or protein expression relative to the mock-treated control against the ASO concentration. Fit the data to a dose-response curve to determine the IC50 value.[2]
Conclusion
The incorporation of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is a highly effective strategy in the design of therapeutic antisense oligonucleotides. This modification imparts a synergistic combination of high binding affinity, robust nuclease resistance, and a favorable safety profile, which are essential for clinical applications. The "gapmer" design, which leverages these properties while maintaining RNase H1-mediated activity, has become a mainstay in the development of ASO-based drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of this important class of modified oligonucleotides. Continued innovation in oligonucleotide chemistry, building upon the success of modifications like 2'-MOE, promises to further expand the reach and impact of nucleic acid-based medicines.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atdbio.com [atdbio.com]
- 12. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide on the Solubility and Stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of modified nucleosides is paramount for their successful application in therapeutic oligonucleotides. This guide provides a detailed overview of the available data and experimental methodologies for assessing the solubility and stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine (2'-MOE-5-Me-rU), a key second-generation antisense modification.
Core Properties of 2'-O-(2-Methoxyethyl)-5-methyl-uridine
2'-O-(2-Methoxyethyl)-5-methyl-uridine is a synthetic nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by a 2-methoxyethyl group. This modification is a cornerstone in the development of antisense oligonucleotides, imparting desirable pharmacological properties. Oligonucleotides incorporating 2'-MOE modifications exhibit enhanced resistance to nuclease degradation, increased binding affinity to target RNA, and reduced toxicity.
Solubility Profile
Quantitative Solubility Data
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (316.15 mM) | Requires sonication |
| Methanol | Slightly Soluble | Data is qualitative |
| Water | Slightly Soluble | Requires sonication[1] |
Note: The limited quantitative data highlights the need for empirical determination of solubility in solvents relevant to specific applications.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in a given solvent.
1. Materials and Equipment:
-
2'-O-(2-Methoxyethyl)-5-methyl-uridine (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
2. Procedure:
-
Add an excess amount of solid 2'-O-(2-Methoxyethyl)-5-methyl-uridine to a vial.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vial to ensure an excess of solid remains.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the diluted solutions and a series of known concentration standards using a validated HPLC method to determine the concentration of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.
-
Calculate the solubility in mg/mL or molarity.
Stability Profile
The stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is a critical factor for its storage, handling, and the in vivo persistence of oligonucleotides containing this modification.
Enzymatic Stability
A significant advantage of the 2'-MOE modification is its contribution to the enzymatic stability of oligonucleotides. While specific data on the enzymatic degradation of the free nucleoside is limited, studies on related 2'-MOE nucleosides provide valuable insights. It has been shown that 2'-O-MOE nucleoside analogs are poor substrates for key enzymes in the nucleotide salvage pathway, such as deoxycytidine kinase (dCK) and thymidine kinase (TK1). This resistance to phosphorylation is a key factor in preventing their incorporation into cellular DNA and RNA, which is a desirable safety feature for therapeutic applications.
Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that accelerate its decomposition.
Experimental Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine under various stress conditions.
1. Materials and Equipment:
-
2'-O-(2-Methoxyethyl)-5-methyl-uridine
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidation
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in a suitable solvent (e.g., acetonitrile or water).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products.
-
Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.
-
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine. The available data indicates that it has moderate solubility in common laboratory solvents and, as a component of oligonucleotides, confers significant enzymatic stability. The provided experimental protocols offer a framework for researchers to empirically determine these crucial parameters for their specific applications. A comprehensive understanding of these properties is essential for the effective design, development, and application of next-generation oligonucleotide therapeutics.
References
Foundational Research on 2'-O-Alkylated Ribonucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding 2'-O-alkylated ribonucleosides, pivotal chemical modifications that have revolutionized the field of oligonucleotide therapeutics. This document provides a comprehensive overview of their synthesis, biophysical properties, and mechanisms of action, with a focus on their application in antisense oligonucleotides (ASOs).
Introduction to 2'-O-Alkylated Ribonucleosides
2'-O-alkylation is a chemical modification of the ribose sugar moiety in a ribonucleoside, where an alkyl group is attached to the 2'-hydroxyl group. This modification has profound effects on the properties of oligonucleotides, making them more suitable for therapeutic applications. The most extensively studied and utilized 2'-O-alkyl modifications are 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE).[1] These modifications are hallmarks of second-generation ASOs, offering significant advantages over their unmodified counterparts and first-generation phosphorothioate-modified oligonucleotides.[1]
The primary benefits of incorporating 2'-O-alkylated ribonucleosides into oligonucleotides include:
-
Enhanced Nuclease Resistance: The 2'-O-alkyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[2][3][4] The size of the 2'-alkoxy substituent has been shown to correlate with nuclease stability, with larger groups generally offering more protection.[3]
-
Increased Binding Affinity: 2'-O-alkyl modifications lock the ribose sugar in an A-form helical conformation, which is favorable for binding to complementary RNA targets. This results in more stable oligonucleotide-RNA duplexes, characterized by a higher melting temperature (Tm).[1][5]
-
Reduced Toxicity: Compared to first-generation phosphorothioate oligonucleotides, 2'-O-methyl modifications have been shown to reduce non-specific protein binding and toxic effects.[5]
Synthesis of 2'-O-Alkylated Ribonucleosides
The synthesis of 2'-O-alkylated ribonucleosides is a multi-step process that requires careful protection and deprotection of various functional groups on the nucleoside. The goal is to selectively alkylate the 2'-hydroxyl group while leaving other reactive sites, such as the 3'- and 5'-hydroxyls and the exocyclic amines of the nucleobases, untouched. The resulting 2'-O-alkylated ribonucleoside is then converted into a phosphoramidite building block for use in automated oligonucleotide synthesis.
General Synthetic Strategy
A common strategy for the synthesis of 2'-O-alkylated ribonucleoside phosphoramidites involves the following key steps:
-
Protection of the 3' and 5' hydroxyl groups: To ensure selective alkylation of the 2'-hydroxyl group, the 3'- and 5'-hydroxyls are typically protected with a bulky silyl group, such as a tetraisopropyldisiloxane (TIPDS) group.
-
Alkylation of the 2'-hydroxyl group: The free 2'-hydroxyl group is then alkylated using an appropriate alkylating agent, such as methyl iodide for 2'-O-methylation.
-
Deprotection of the 3' and 5' hydroxyls: The silyl protecting group is removed to yield the 2'-O-alkylated ribonucleoside.
-
Protection of the 5' hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis.
-
Phosphitylation of the 3' hydroxyl group: The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite, the reactive monomer used in oligonucleotide synthesizers.
Experimental Protocol: Synthesis of 2'-O-Methyl Ribonucleoside Phosphoramidites
The following is a generalized protocol for the synthesis of 2'-O-methyl ribonucleoside phosphoramidites, based on methodologies described in the literature.[6][7][8]
Materials:
-
Protected ribonucleoside (e.g., N-benzoyl-cytidine)
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Appropriate solvents (e.g., anhydrous dimethylformamide)
-
Reagents for protection and deprotection steps (e.g., DMT-Cl, phosphitylating agent)
-
Chromatography supplies for purification
Procedure:
-
Alkylation: The protected ribonucleoside is dissolved in an anhydrous solvent, and sodium hydride is added to deprotonate the hydroxyl groups. Methyl iodide is then added to the reaction mixture to introduce the methyl group. The reaction is carefully monitored for the selective formation of the 2'-O-methylated product.[6][7]
-
Purification: The reaction mixture is quenched, and the crude product is purified using column chromatography to separate the desired 2'-O-methyl isomer from other byproducts, including the 3'-O-methyl isomer.[6]
-
Introduction of Protecting Groups: The purified 2'-O-methyl ribonucleoside undergoes a series of reactions to introduce the standard protecting groups required for oligonucleotide synthesis, such as the DMT group on the 5'-hydroxyl.[6][7]
-
Phosphitylation: The 3'-hydroxyl group of the fully protected 2'-O-methyl ribonucleoside is reacted with a phosphitylating agent to yield the final phosphoramidite building block.[6][8]
-
Final Purification and Characterization: The resulting phosphoramidite is purified by column chromatography and characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.
Alternative Synthetic Route: Oxa-Michael Addition
An alternative method for the synthesis of certain 2'-O-alkylated ribonucleosides, such as 2'-O-(2-N-methylcarbamoylethyl) (MCE), utilizes an oxa-Michael reaction.[9][10][11] This approach involves the addition of the 2'-hydroxyl group to an activated alkene.[12][13]
Quantitative Data on 2'-O-Alkylated Oligonucleotides
The incorporation of 2'-O-alkylated ribonucleosides into oligonucleotides leads to measurable improvements in their biophysical properties.
Melting Temperature (Tm)
The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between an oligonucleotide and its target. 2'-O-alkyl modifications generally increase the Tm of these duplexes.
| Modification | Change in Tm per Modification (°C) | Reference |
| 2'-O-Methyl (2'-OMe) | +1.3 (estimated) | [14] |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | [1] |
A study comparing 20mer phosphorothioate-modified oligonucleotides (S-ODNs) with their 2'-O-methylated counterparts (Me-S-ODNs) demonstrated a significant increase in the Tm of the duplexes formed with a complementary RNA target.[5]
| Oligonucleotide Type | Target Site | Tm (°C) |
| S-ODN | 109 of bcl-2 mRNA | 55 |
| Me-S-ODN | 109 of bcl-2 mRNA | 69 to >82 |
| S-ODN | 277 of bcl-2 mRNA | 66 |
| Me-S-ODN | 277 of bcl-2 mRNA | >82 |
Data from: Lantrip et al., Nucleic Acids Research, 2004.[5]
Nuclease Resistance
The enhanced resistance of 2'-O-alkylated oligonucleotides to nuclease degradation is a key factor in their therapeutic efficacy. This property is often assessed by incubating the oligonucleotides in the presence of serum or specific nucleases and measuring their degradation over time.
A systematic analysis of 2'-O-alkyl modified oligonucleotides showed that increasing the length of the alkyl chain generally leads to higher nuclease stability in 50% fetal bovine serum (FBS).[15]
| 2'-O-Alkyl Modification | Relative Nuclease Stability |
| 2'-O-Butyl | Highest |
| 2'-O-Propyl | High |
| 2'-O-Ethyl | Moderate |
| 2'-O-Methyl | Lower |
Data from: Morihiro et al., Molecules, 2023.[15]
Furthermore, 2'-O-alkylcarbamoylethyl-modified oligonucleotides, particularly those with longer alkyl chains like octylcarbamoylethyl, have demonstrated significant resistance to 3'-exonucleases.[16]
Mechanism of Action: RNase H-Mediated Cleavage
A primary mechanism by which ASOs containing 2'-O-alkylated ribonucleosides exert their gene-silencing effect is through the recruitment of RNase H.[17][18] This mechanism is typically employed in a "gapmer" ASO design.
The Gapmer Design
A gapmer ASO consists of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-alkylated ribonucleosides.[18] This chimeric design combines the key properties of both modifications:
-
2'-O-Alkylated Wings: Provide high binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation.
-
DNA Gap: Forms a DNA:RNA hybrid with the target mRNA, which is a substrate for RNase H1.[17][18][19]
The RNase H1 Cleavage Pathway
The sequence of events leading to target mRNA degradation is as follows:
-
Hybridization: The gapmer ASO binds to its complementary sequence on the target mRNA.
-
RNase H1 Recruitment: The DNA:RNA heteroduplex formed by the gap region is recognized and bound by the RNase H1 enzyme.[17][19][20]
-
RNA Cleavage: RNase H1 cleaves the phosphodiester backbone of the RNA strand within the heteroduplex.[17][18][20]
-
mRNA Degradation: The cleaved mRNA is no longer a viable template for translation and is subsequently degraded by cellular exonucleases.[17]
-
ASO Recycling: The ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of cleavage.
Experimental Workflows and Visualizations
Signaling Pathway: RNase H-Mediated Gene Silencing
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2'-O-alkyl oligoribonucleotides as antisense probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2'-O-[2-(N-methylcarbamoyl)ethyl]ribonucleosides using oxa-Michael reaction and chemical and biological properties of oligonucleotide derivatives incorporating these modified ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The oxa-Michael reaction: from recent developments to applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties [mdpi.com]
- 16. Synthesis of 2'-O-alkylcarbamoylethyl-modified oligonucleotides with enhanced nuclease resistance that form isostable duplexes with complementary RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 20. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
2'-MOE-5-methyluridine CAS number and chemical information
A Comprehensive Technical Guide to 2'-MOE-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-O-(2-Methoxyethyl)-5-methyluridine (2'-MOE-5-methyluridine), a critical modified nucleoside in the development of oligonucleotide therapeutics. This document details its chemical properties, synthesis, and applications, with a focus on its role in enhancing the efficacy of antisense oligonucleotides.
Core Chemical Information
2'-MOE-5-methyluridine is a synthetically modified pyrimidine nucleoside, which serves as a crucial building block in the synthesis of second-generation antisense oligonucleotides (ASOs).[1] Its structural modifications are designed to improve the therapeutic properties of these oligonucleotides.
| Identifier | Value | Source(s) |
| CAS Number | 163759-49-7 | [2][3][4][5][6] |
| Chemical Name | 2'-O-(2-Methoxyethyl)-5-methyluridine | [3] |
| Synonyms | 2'-MOE-5-Me-rU, 2'-O-MOE-T, 5-Me-2'-O-MOE Uridine | [2][3] |
| Chemical Formula | Molecular Weight |
| C₁₃H₂₀N₂O₇ | 316.31 g/mol |
Physicochemical Properties
The physical and chemical characteristics of 2'-MOE-5-methyluridine are essential for its handling, storage, and application in oligonucleotide synthesis.
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid/Powder | [2][3] |
| Melting Point | 115.5 - 116.5 °C | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (sonication may be required for water) | [3] |
| Stability | Hygroscopic | [3] |
| Storage | 2-8°C, keep container well closed | [3][6] |
Synthesis and Manufacturing
The synthesis of 2'-MOE-5-methyluridine is a critical process for its use in therapeutic oligonucleotide production. An established method involves the ring-opening of an anhydro-uridine precursor.
Experimental Protocol: Kilo-Scale Synthesis
A documented industrial-scale process provides a robust method for producing 2'-O-(2-methoxyethyl)-pyrimidines.[7][8]
Objective: To synthesize 2'-O-(2-methoxyethyl)-5-methyluridine via the ring-opening of O-2,2'-anhydro-5-methyluridine.
Materials:
-
O-2,2'-anhydro-5-methyluridine
-
tris-(2-methoxyethyl)borate
-
2-methoxyethanol
-
Acetone
-
Acetonitrile (CH₃CN)
Methodology:
-
Reaction Setup: A 2-liter stainless steel pressure vessel is charged with 195 g (0.81 M) of 2,2'-Anhydro-5-methyluridine, 231 g (0.98 M) of tris(2-methoxyethyl)borate, and 1.2 L of 2-methoxyethanol.[3]
-
Heating: The vessel is sealed and placed in a pre-heated oil bath at 160°C. The reaction is heated for 48 hours at a temperature of 155-160°C.[3]
-
Work-up and Isolation:
-
After cooling, the vessel is opened, and the solution is evaporated to dryness.
-
The resulting residue is triturated with 200 mL of methanol.[3]
-
The residue is then suspended in 1 L of hot acetone. Insoluble salts are removed by filtration and washed with 150 mL of acetone.[3]
-
The filtrate is collected and evaporated.
-
-
Purification: The crude residue (280 g) is dissolved in 600 mL of acetonitrile (CH₃CN) and evaporated to yield the final product, 2'-O-(2-methoxyethyl)-5-methyluridine.[3] Further purification can be achieved through continuous extraction methods to improve yield and purity.[7][8]
Caption: Synthesis workflow for 2'-MOE-5-methyluridine.
Applications in Drug Development
The primary application of 2'-MOE-5-methyluridine is as a monomer for the synthesis of modified oligonucleotides, particularly ASOs.[5][6] The 2'-MOE modification is a hallmark of "second-generation" antisense technology.[1]
Key Advantages of 2'-MOE Modification:
-
Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, significantly increasing its in vivo stability and half-life.[1]
-
Increased Binding Affinity: It increases the binding affinity of the oligonucleotide for its complementary target RNA sequence, leading to more potent gene silencing.[1] This is due to the ribose preferring a 3'-endo pucker conformation, which is favorable for A-form RNA duplexes.[1]
-
Reduced Toxicity: Compared to earlier phosphorothioate (PS) modifications alone, 2'-MOE modifications have been shown to reduce non-specific protein binding, leading to lower cytotoxicity.[9][10]
-
Favorable Pharmacokinetics: The lipophilicity imparted by the 2'-MOE group contributes to improved protein binding and absorption properties.[1]
These properties have led to the successful development of several approved ASO drugs that incorporate 2'-MOE modifications.[1]
Mechanism of Action in Antisense Oligonucleotides
2'-MOE-5-methyluridine is integral to the design of ASOs that function through various mechanisms, most notably RNase H-mediated degradation of a target mRNA.
RNase H-Dependent Gene Silencing with "Gapmers"
A common ASO design is the "gapmer," which features a central block of DNA nucleotides flanked by "wings" of modified nucleosides like 2'-MOE-5-methyluridine.[11]
The process is as follows:
-
Delivery and Hybridization: The ASO enters the cell and the nucleus, where it binds to its specific pre-mRNA or mRNA target sequence. The 2'-MOE wings provide high binding affinity and stability.
-
RNase H Recruitment: The central DNA "gap" of the ASO, when bound to the RNA target, creates a DNA:RNA heteroduplex. This structure is a substrate for the enzyme RNase H1.[9]
-
Target Cleavage: RNase H1 is recruited to the site and cleaves the RNA strand of the heteroduplex.[9]
-
Gene Silencing: The cleavage of the target mRNA leads to its degradation, preventing it from being translated into a protein. This results in the silencing of the target gene. The ASO is then released and can bind to another target mRNA molecule.
Caption: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. ulcho.com [ulcho.com]
- 3. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 [chemicalbook.com]
- 4. polyorginc.com [polyorginc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 | NM57538 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. 2'-MOE-5mU Oligo Modifications from Gene Link [genelink.com]
Unlocking the Potential of RNA Interference: A Preliminary Investigation of 2'-O-Methoxyethyl Modification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has heralded a new era in targeted therapeutics, offering a powerful mechanism to silence disease-causing genes. At the heart of this technology lies the small interfering RNA (siRNA), a double-stranded RNA molecule that guides the degradation of specific messenger RNA (mRNA). However, the clinical translation of raw, unmodified siRNAs is hampered by their inherent instability and potential for off-target effects. Chemical modifications are therefore crucial to enhance their drug-like properties. Among the most promising of these is the 2'-O-Methoxyethyl (2'-MOE) modification, a second-generation antisense modification that confers significant advantages in nuclease resistance, binding affinity, and specificity. This technical guide provides an in-depth overview of the preliminary investigation of 2'-MOE in RNAi, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
The Impact of 2'-MOE Modification on siRNA Properties
The strategic incorporation of 2'-MOE modifications into siRNA duplexes has been shown to significantly improve their therapeutic potential. These modifications involve the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methoxyethyl group. This seemingly subtle change has profound effects on the stability, binding affinity, and biological activity of the siRNA molecule.
Enhanced Nuclease Resistance and Thermal Stability
A primary challenge for in vivo application of siRNAs is their rapid degradation by nucleases present in biological fluids. The 2'-MOE modification provides a steric shield, rendering the phosphodiester backbone less accessible to nuclease cleavage. This enhanced stability prolongs the half-life of the siRNA, thereby increasing its therapeutic window.
Furthermore, 2'-MOE modifications have been demonstrated to increase the thermal stability of the siRNA duplex. This is quantified by the change in melting temperature (ΔTm), with each 2'-MOE modification contributing to a more stable duplex.
| Property | Effect of 2'-MOE Modification | Source |
| Nuclease Resistance | Significantly increased compared to unmodified siRNAs. | [1][2][3] |
| Thermal Stability (ΔTm) | Increase of 0.9 to 1.6 °C per modification. | [1] |
Modulating RISC Loading and Specificity
The RNA-induced silencing complex (RISC) is the cellular machinery that executes gene silencing. The selection of the guide strand and its loading into RISC are critical steps for on-target activity. Site-specific incorporation of 2'-MOE modifications can influence this process, leading to improved specificity and reduced off-target effects.
Intriguingly, studies have shown that 2'-MOE modifications at specific positions, such as 9 and 10 of the guide strand, can facilitate its preferential loading into RISC while discouraging the loading of the passenger strand.[4] This oriented loading minimizes the chances of the passenger strand acting as a guide and silencing unintended targets.
| Modification Strategy | Observed Effect | Source |
| 2'-MOE at positions 9 & 10 of one strand | Reduced silencing activity of the unmodified strand; Improved RISC loading and silencing activity of the modified strand. | [4] |
| Combined 2'-MOE at positions 9 & 10 of one strand and 2'-OMe at position 14 of the other | Synergistic effect, improving specificity and eliminating off-target effects. | [4][5] |
Visualizing the Mechanisms and Workflows
To better understand the role of 2'-MOE in RNAi, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for evaluating 2'-MOE modified siRNAs, and the logical relationship between the modification and its biological consequences.
Caption: RNAi pathway with a 2'-MOE modified siRNA.
Caption: Experimental workflow for evaluating 2'-MOE siRNAs.
Caption: Logical relationship of 2'-MOE modification to its effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the investigation of 2'-MOE modified siRNAs. The following sections provide methodologies for key experiments cited in the literature.
Synthesis of 2'-MOE Modified Oligonucleotides
The synthesis of 2'-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.
-
Materials:
-
2'-MOE phosphoramidite building blocks (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking solution)
-
Ammonia/methylamine for deprotection and cleavage
-
-
Protocol:
-
Solid-Phase Synthesis: The oligonucleotide is synthesized on a CPG solid support in the 3' to 5' direction.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.
-
Coupling: The desired 2'-MOE phosphoramidite is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all protecting groups are removed using a mixture of ammonia and methylamine.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cell Culture and Transfection of siRNA
HEK293 cells are a commonly used cell line for in vitro evaluation of siRNA activity.
-
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
2'-MOE modified siRNA and control siRNA
-
6-well or 24-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HEK293 cells in the appropriate culture plates to achieve 30-50% confluency at the time of transfection.[6]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in Opti-MEM.[6][7]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[6]
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete growth medium.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Dual-Luciferase Reporter Assay for Silencing Efficacy
This assay is a widely used method to quantify the gene silencing activity of siRNAs. It utilizes two luciferase reporters: a primary reporter (e.g., Firefly luciferase) whose expression is regulated by the target mRNA, and a control reporter (e.g., Renilla luciferase) for normalization.[8][9][10]
-
Materials:
-
Transfected cells from the previous protocol
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II) for Firefly luciferase
-
Stop & Glo® Reagent for Renilla luciferase
-
Luminometer
-
-
Protocol:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add Passive Lysis Buffer to each well and incubate at room temperature with gentle rocking for 15 minutes.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add LAR II to each well and measure the Firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the silencing activity as a percentage of the normalized luciferase activity in cells treated with a non-targeting control siRNA.
-
-
RNA Immunoprecipitation (RIP) for RISC Loading Analysis
RIP is used to determine the association of the siRNA guide strand with the RISC complex, typically by immunoprecipitating a key RISC component like Argonaute-2 (Ago2).[11][12][13]
-
Materials:
-
Transfected cells
-
RIP buffer (containing protease and RNase inhibitors)
-
Antibody against Ago2
-
Protein A/G magnetic beads
-
RNA purification kit (e.g., TRIzol)
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) primers specific for the siRNA guide strand
-
-
Protocol:
-
Cell Lysis: Lyse the transfected cells with RIP buffer to release the RNP complexes.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-Ago2 antibody to form antibody-RNP complexes.
-
Add Protein A/G magnetic beads to pull down the complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis:
-
Perform reverse transcription followed by qPCR using primers specific for the siRNA guide strand.
-
Quantify the amount of guide strand associated with Ago2 relative to a control.
-
-
Nuclease Resistance Assay
This assay assesses the stability of modified siRNAs in the presence of nucleases, often by incubating them in serum.
-
Materials:
-
2'-MOE modified and unmodified siRNAs
-
Human or fetal bovine serum
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel staining dye (e.g., SYBR Gold)
-
-
Protocol:
-
Incubation: Incubate the siRNAs in serum at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: At each time point, stop the reaction and prepare the samples for gel electrophoresis.
-
PAGE: Separate the RNA fragments on a polyacrylamide gel.
-
Visualization and Quantification: Stain the gel and visualize the RNA bands. The intensity of the full-length siRNA band at each time point is quantified to determine the degradation rate.
-
Conclusion
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. altogen.com [altogen.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. google.com [google.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite is a crucial building block in the synthesis of second-generation antisense oligonucleotides (ASOs). The 2'-O-methoxyethyl (2'-O-MOE) modification offers a unique combination of enhanced properties to oligonucleotides, including increased nuclease resistance, improved binding affinity to target RNA, and reduced toxicity, making it a highly desirable modification for therapeutic applications.[1] These ASOs are designed to modulate gene expression by binding to specific mRNA targets, leading to their degradation or inhibiting their translation. One significant therapeutic target for ASOs is the Bcl-2 (B-cell lymphoma 2) protein, a key regulator of apoptosis. Overexpression of Bcl-2 is associated with various cancers, and inhibiting its expression with ASOs can induce programmed cell death in cancer cells.
This document provides detailed application notes and protocols for the chemical synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite, along with a summary of its application in the solid-phase synthesis of antisense oligonucleotides targeting the Bcl-2 signaling pathway.
Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite
The synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite is a multi-step process that begins with the commercially available 2,2'-anhydro-5-methyluridine. The key synthetic steps are:
-
Synthesis of 2'-O-(2-Methoxyethyl)-5-methyluridine: This step involves the ring-opening of 2,2'-anhydro-5-methyluridine with 2-methoxyethanol.
-
5'-O-Dimethoxytritylation: The 5'-hydroxyl group of the resulting nucleoside is protected with a dimethoxytrityl (DMT) group to ensure regioselectivity in the subsequent phosphitylation step.
-
3'-O-Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group, yielding the desired product.
Quantitative Data Summary
The following table summarizes the typical reagents, molecular weights, and expected yields for each step in the synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite.
| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 2,2'-Anhydro-5-methyluridine | Tris(2-methoxyethyl)borate, 2-Methoxyethanol | 2'-O-(2-Methoxyethyl)-5-methyluridine | 316.31 | 60-70 |
| 2 | 2'-O-(2-Methoxyethyl)-5-methyluridine | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyluridine | 618.67 | 85-95 |
| 3 | 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite | 818.89 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 2'-O-(2-Methoxyethyl)-5-methyluridine
This protocol describes the ring-opening of 2,2'-anhydro-5-methyluridine to introduce the 2'-O-methoxyethyl group.
Materials:
-
2,2'-Anhydro-5-methyluridine
-
Tris(2-methoxyethyl)borate
-
2-Methoxyethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, combine 2,2'-anhydro-5-methyluridine (1 equivalent) and tris(2-methoxyethyl)borate (1.2 equivalents).
-
Add anhydrous 2-methoxyethanol to the mixture.
-
Heat the reaction mixture to 120-130°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to yield 2'-O-(2-Methoxyethyl)-5-methyluridine as a white solid.
Step 2: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyluridine
This protocol details the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
Materials:
-
2'-O-(2-Methoxyethyl)-5-methyluridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2'-O-(2-Methoxyethyl)-5-methyluridine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add 4,4'-dimethoxytrityl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a small amount of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) to afford 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyluridine.
Step 3: Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite
This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.
Materials:
-
5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyluridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Anhydrous acetonitrile
Procedure:
-
Dissolve 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyluridine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
-
Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
The crude product is typically purified by precipitation from a cold non-polar solvent (e.g., hexanes or heptane) or by flash chromatography on silica gel deactivated with triethylamine.
-
The final product, 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite, is obtained as a white foam and should be stored under an inert atmosphere at -20°C.
Application in Antisense Oligonucleotide Synthesis
2'-O-MOE modified phosphoramidites are extensively used in the solid-phase synthesis of antisense oligonucleotides. The synthesis is performed on an automated DNA/RNA synthesizer following a standard cycle of deprotection, coupling, capping, and oxidation.
Bcl-2 Signaling Pathway and ASO Intervention
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][3][4][5][6] Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[2] In many cancers, the overexpression of Bcl-2 leads to the inhibition of apoptosis and contributes to tumor survival and resistance to chemotherapy.[7]
Antisense oligonucleotides containing 2'-O-MOE modifications can be designed to be complementary to the Bcl-2 mRNA. Upon introduction into cancer cells, the ASO binds to the Bcl-2 mRNA, leading to its degradation by RNase H. This reduction in Bcl-2 protein levels disrupts the balance of pro- and anti-apoptotic proteins, freeing Bax and Bak to induce mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.
Caption: Bcl-2 signaling pathway and ASO-mediated apoptosis induction.
Solid-Phase Oligonucleotide Synthesis Workflow
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry involves a repetitive four-step cycle for each nucleotide addition.
Caption: Workflow for solid-phase synthesis of modified antisense oligonucleotides.
Conclusion
The synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite is a well-established process that provides a critical reagent for the development of next-generation oligonucleotide therapeutics. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals working in this field. The use of 2'-O-MOE modified oligonucleotides, particularly in targeting key disease-related genes like Bcl-2, holds significant promise for the advancement of novel and effective therapies.
References
- 1. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 2'-MOE-5-methyluridine into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. Among the second-generation modifications, 2'-O-methoxyethyl (2'-MOE) has emerged as a cornerstone of ASO design due to its favorable characteristics. The incorporation of 2'-MOE-5-methyluridine, in particular, offers a synergistic combination of enhanced binding affinity and nuclease stability.
These application notes provide a comprehensive overview of the properties conferred by 2'-MOE-5-methyluridine and detailed protocols for the synthesis, purification, and in vitro evaluation of ASOs containing this modification.
Key Properties of 2'-MOE Modified ASOs
The 2'-MOE modification confers several advantageous properties to antisense oligonucleotides, making them suitable for therapeutic applications.[1] These enhancements are critical for effective gene silencing both in vitro and in vivo.
Enhanced Binding Affinity: The 2'-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker, which increases the binding affinity of the ASO to its complementary RNA target.[2] This increased affinity is reflected in a higher melting temperature (Tm) of the ASO-RNA duplex. Each 2'-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[2]
Increased Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[2] This leads to a significantly extended half-life of the ASO in biological fluids and tissues. Studies have shown that 2'-MOE modification can increase the half-life of an oligonucleotide by over 100-fold in certain nuclease assays compared to unmodified DNA.
Reduced Toxicity: Compared to first-generation phosphorothioate (PS) ASOs, 2'-MOE modifications generally lead to a better toxicity profile, with reduced non-specific protein binding.[1] This improved safety profile is a key advantage for therapeutic development.
Favorable Pharmacokinetics: The increased stability and protein binding characteristics of 2'-MOE ASOs contribute to favorable pharmacokinetic properties, allowing for less frequent dosing in vivo.
Data Presentation: Quantitative Comparison of ASO Modifications
The following tables summarize the quantitative impact of the 2'-MOE modification on key ASO properties.
| Modification | ΔTm per Modification (°C) | Reference |
| 2'-O-methoxyethyl (2'-MOE) | +0.9 to +1.6 | [2] |
| 2'-O-methyl (2'-OMe) | Similar to 2'-MOE | [2] |
| 2'-Fluoro (2'-F) | +2.5 | [2] |
| Unmodified DNA | Baseline | - |
| Modification | Relative Nuclease Resistance | Assay Conditions | Reference |
| 2'-O-methoxyethyl (2'-MOE) | >100-fold increase in half-life | Snake venom phosphodiesterase assay | |
| Phosphorothioate (PS) | Increased resistance vs. phosphodiester | Serum/cellular extracts | [3] |
| Unmodified DNA | Rapid degradation | Serum/cellular extracts |
| ASO Target | Modification | Animal Model | ED50 (mg/kg) | Reference |
| PTEN | 5-10-5 2'-MOE Gapmer | Mouse | ~10-20 | |
| ApoB | 5-10-5 2'-MOE Gapmer | LDLr -/- Mouse | ~25-50 | [4] |
| PTEN | LNA Gapmer | Mouse | ~2-5 | |
| ApoB | LNA Gapmer | LDLr -/- Mouse | ~5-10 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-MOE-5-methyluridine Containing ASO
This protocol outlines the general steps for the automated solid-phase synthesis of a "gapmer" ASO with a central DNA gap and 2'-MOE modified wings, including a 2'-MOE-5-methyluridine residue. This process utilizes standard phosphoramidite chemistry.[5][6]
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
2'-MOE-5-methyluridine phosphoramidite.
-
Other required 2'-MOE and DNA phosphoramidites (A, C, G, T).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Oxidizing solution (e.g., iodine/water/pyridine).
-
Capping solutions (e.g., acetic anhydride and N-methylimidazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Acetonitrile (synthesis grade).
-
Ammonia solution or other deprotection reagents.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence, specifying the positions of 2'-MOE and DNA bases.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation is measured to determine the coupling efficiency of the previous cycle.[7]
-
Coupling: The next phosphoramidite in the sequence (e.g., 2'-MOE-5-methyluridine phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of approximately 6 minutes is recommended for 2'-MOE phosphoramidites.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate or phosphorothioate triester using the oxidizing solution. For phosphorothioate backbones, a sulfurizing agent is used instead of the standard oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support.
-
The protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed by incubation with a deprotection solution (e.g., concentrated ammonia) at an elevated temperature.
-
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities.
Protocol 2: Purification and Characterization of the 2'-MOE ASO
This protocol describes the purification of the synthesized ASO using High-Performance Liquid Chromatography (HPLC) and subsequent characterization.[9][10]
Materials:
-
Reversed-phase (RP) or anion-exchange (AX) HPLC column.
-
HPLC system with a UV detector.
-
Mobile phases for HPLC (e.g., acetonitrile, triethylammonium acetate buffer).
-
Mass spectrometer (for identity confirmation).
-
UV-Vis spectrophotometer (for quantification).
Procedure:
-
HPLC Purification:
-
Reversed-Phase HPLC: This method is effective for "trityl-on" purification, where the final 5'-DMT group is left on the full-length product, making it more hydrophobic than failure sequences.[10] The DMT group is removed post-purification.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and is particularly useful for purifying longer sequences or those with significant secondary structure.[10]
-
-
Desalting: The purified oligonucleotide is desalted using a method like size-exclusion chromatography or ethanol precipitation to remove salts from the HPLC mobile phase.
-
Characterization:
-
Mass Spectrometry: The molecular weight of the purified ASO is determined by mass spectrometry to confirm its identity.
-
UV-Vis Spectrophotometry: The concentration of the ASO solution is determined by measuring its absorbance at 260 nm.
-
Purity Analysis: The purity of the final product is assessed by analytical HPLC or capillary gel electrophoresis.
-
Protocol 3: In Vitro Evaluation of 2'-MOE ASO Activity
This protocol details the steps for transfecting cells with the 2'-MOE ASO and analyzing the knockdown of the target mRNA.
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa cells).
-
Cell culture medium and supplements.
-
2'-MOE ASO targeting the gene of interest.
-
Negative control ASO (non-targeting sequence).
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix and primers for the target gene and a housekeeping gene.
-
Real-time PCR instrument.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the 2'-MOE ASO and the transfection reagent separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the ASO-lipid complexes to the cells and incubate for the desired period (typically 24-72 hours).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data to determine the relative expression of the target mRNA in cells treated with the 2'-MOE ASO compared to cells treated with the negative control ASO. The delta-delta Ct method is commonly used for this analysis.
Visualizations
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotide reduction of apoB-ameliorated atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. atdbio.com [atdbio.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
Application Notes and Protocols for Solid-Phase Synthesis of 2'-MOE Modified Oligonucleotides
Introduction
2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides are a cornerstone of antisense technology and therapeutic nucleic acid development. The 2'-MOE modification offers a favorable combination of properties, including high binding affinity to target RNA, exceptional nuclease resistance, and a well-characterized safety profile.[1][2] These characteristics have led to the successful development of several FDA-approved antisense drugs.[1]
This document provides a detailed protocol for the solid-phase synthesis of 2'-MOE modified oligonucleotides using phosphoramidite chemistry. The described methods are intended for researchers, scientists, and drug development professionals familiar with automated oligonucleotide synthesis.
Key Features of 2'-MOE Modification:
-
Enhanced Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by nucleases.[1][2]
-
Increased Binding Affinity: 2'-MOE modification pre-organizes the sugar moiety into an RNA-like A-form geometry, leading to higher affinity for complementary RNA targets.[1]
-
Reduced Toxicity: Compared to some other modifications, 2'-MOE oligonucleotides generally exhibit a favorable toxicity profile.
-
Favorable Pharmacokinetic Properties: The modification contributes to an extended half-life in tissues.[2]
Many therapeutic 2'-MOE oligonucleotides are synthesized as "gapmers," which consist of a central block of DNA or unmodified nucleotides flanked by 2'-MOE modified wings.[2][3] This design allows for the recognition of the DNA/RNA heteroduplex by RNase H, which then cleaves the target RNA.[2] Additionally, the internucleotide linkages are often phosphorothioates to further enhance nuclease resistance.[3][4]
Experimental Protocols
The solid-phase synthesis of 2'-MOE modified oligonucleotides follows the standard phosphoramidite cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation (or sulfurization). This cycle is repeated for each nucleotide addition.
Solid Support and Reagents
Solid Support: Controlled pore glass (CPG) or polystyrene (PS) functionalized with the initial nucleoside are commonly used solid supports.[5] The choice of pore size depends on the length of the oligonucleotide to be synthesized.
| Pore Size (Å) | Recommended Oligonucleotide Length |
| 500 | Up to 50 bases |
| 1000 | Up to 100 bases |
| 2000 | Up to 200 bases |
Phosphoramidites: 2'-MOE phosphoramidites for A, C, G, and U (or T) are commercially available. Standard protecting groups for the exocyclic amines are typically used (e.g., Bz for A and C, iBu for G).
Ancillary Reagents: A comprehensive list of reagents and their recommended concentrations are provided in the table below.
| Reagent | Function | Typical Concentration/Composition |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Detritylation (removal of DMT group) | 3% (v/v) |
| 2'-MOE Phosphoramidite Solution | Monomer for coupling | 0.1 - 0.15 M in Acetonitrile |
| Activator (e.g., DCI) | Activates phosphoramidite for coupling | 0.25 - 0.7 M in Acetonitrile |
| Capping Reagent A (Cap A) | Acetic Anhydride/Pyridine/THF | - |
| Capping Reagent B (Cap B) | N-Methylimidazole/THF | - |
| Oxidizer | Iodine in THF/Water/Pyridine | 0.02 - 0.1 M |
| Sulfurizing Reagent (e.g., PADS, DDTT) | Creates phosphorothioate linkage | 0.05 - 0.2 M in Acetonitrile/Pyridine |
| Acetonitrile (ACN) | Washing solvent | Anhydrous, synthesis grade |
Automated Synthesis Cycle
The following protocol outlines a typical cycle for the addition of a single 2'-MOE nucleotide on an automated DNA/RNA synthesizer.
Step 1: Detritylation
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl for the subsequent coupling reaction.
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with a solution of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM). The release of the orange-colored trityl cation can be monitored to assess coupling efficiency from the previous cycle.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming 2'-MOE phosphoramidite.
-
Procedure:
-
Simultaneously deliver the 2'-MOE phosphoramidite solution and the activator solution (e.g., 4,5-Dicyanoimidazole, DCI) to the synthesis column.
-
Allow the reaction to proceed for the recommended coupling time. A longer coupling time is generally required for 2'-MOE phosphoramidites compared to standard DNA phosphoramidites due to steric hindrance.[6]
-
Wash the support with anhydrous acetonitrile.
-
| Parameter | Recommendation |
| Coupling Time | 6 - 15 minutes |
| Activator | DCI is recommended for efficient coupling |
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups by acetylation. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Procedure:
-
Treat the support with a mixture of Capping Reagent A (acetic anhydride) and Capping Reagent B (N-methylimidazole).
-
Allow the reaction to proceed for a short period.
-
Wash the support with anhydrous acetonitrile.
-
Step 4: Oxidation or Sulfurization
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester (oxidation) or a nuclease-resistant phosphorothioate triester (sulfurization).
-
Procedure (Oxidation):
-
Treat the support with a solution of iodine in THF/water/pyridine.
-
Wash the support with anhydrous acetonitrile.
-
-
Procedure (Sulfurization):
-
Treat the support with a sulfurizing reagent such as Phenylacetyl Disulfide (PADS) or 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT).
-
Wash the support with anhydrous acetonitrile.
-
The cycle is then repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.
Reagents:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.
-
Add the AMA solution to the solid support.
-
Heat the mixture at 65°C for 10-15 minutes for rapid deprotection.[7][8] Alternatively, the reaction can be carried out at room temperature for a longer duration (e.g., 2 hours).
-
Cool the reaction vessel and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the AMA solution to yield the crude oligonucleotide.
Important Considerations:
-
When using 2'-MOE-Bz-5-Me-C phosphoramidite, the use of methylamine should be avoided to prevent methylation of the N4 position.[1] In such cases, deprotection should be carried out with concentrated ammonium hydroxide.
-
For oligonucleotides with base-labile modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.
Purification and Analysis
The crude oligonucleotide product is typically purified by High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques to remove truncated sequences and other impurities. The purity and identity of the final product should be confirmed by methods such as:
-
Reversed-Phase HPLC (RP-HPLC): For assessing purity and for purification (often with the 5'-DMT group on).
-
Anion-Exchange HPLC (AEX-HPLC): For purity analysis based on charge.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of 2'-MOE Oligonucleotides
Caption: Workflow for solid-phase synthesis of 2'-MOE oligonucleotides.
This protocol provides a general guideline for the synthesis of 2'-MOE modified oligonucleotides. Specific parameters may need to be optimized based on the sequence, scale of synthesis, and the specific instrumentation used.
References
- 1. glenresearch.com [glenresearch.com]
- 2. microsynth.com [microsynth.com]
- 3. Oligonucleotide Synthesis [bio-protocol.org]
- 4. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for 2'-MOE ASO Gapmer Design and Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific silencing of gene expression. Among the various chemical modifications developed to enhance their drug-like properties, 2'-O-methoxyethyl (2'-MOE) has emerged as a cornerstone of second-generation ASO technology. 2'-MOE modifications, when incorporated into a "gapmer" design, offer a favorable balance of enhanced nuclease resistance, high binding affinity to target RNA, and a well-characterized safety profile.[1][2][3] This document provides detailed application notes and protocols for the rational design, construction, and evaluation of 2'-MOE ASO gapmers.
Principle of 2'-MOE ASO Gapmers
2'-MOE ASO gapmers are chimeric oligonucleotides typically 16-20 nucleotides in length.[4][5] Their design consists of a central "gap" of 8-10 deoxynucleotides, which is flanked by "wings" of 2-5 2'-MOE modified ribonucleotides.[1][4][6] This unique structure is fundamental to their mechanism of action.
The 2'-MOE modifications in the wings serve several critical functions:
-
Increased Nuclease Resistance: The 2'-MOE modification protects the ASO from degradation by endo- and exonucleases, significantly extending its half-life in biological fluids and tissues.[2][3]
-
Enhanced Binding Affinity: Each 2'-MOE modification increases the melting temperature (Tm) of the ASO-RNA duplex by approximately 0.9 to 1.6 °C, leading to a higher binding affinity for the target mRNA.[4][7]
-
Reduced Toxicity: Compared to some other high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-MOE ASOs have demonstrated a better safety profile, with a lower incidence of hepatotoxicity.[7][8][9]
The central DNA gap is essential for the recruitment of RNase H, an endogenous enzyme that recognizes DNA:RNA heteroduplexes and selectively cleaves the RNA strand.[4][5][8] This enzymatic cleavage of the target mRNA leads to its degradation and a subsequent reduction in protein expression. To further enhance nuclease resistance and facilitate cellular uptake, the phosphate backbone is typically modified with phosphorothioate (PS) linkages throughout the ASO.[1][6][10]
Design and Construction of 2'-MOE ASO Gapmers
Design Considerations
Successful 2'-MOE ASO gapmer design involves a multi-step process to maximize potency and minimize off-target effects.
-
Target Selection and Site Identification:
-
Identify a suitable target mRNA.
-
Scan the target mRNA for accessible sites, avoiding regions with strong secondary structures.
-
Target sites can be located in the 5' UTR, coding sequence, or 3' UTR.
-
-
ASO Sequence Design:
-
Gapmer Architecture:
-
Chemical Modifications:
Chemical Synthesis
2'-MOE ASO gapmers are typically synthesized using automated solid-phase phosphoramidite chemistry. The synthesis is carried out in a 3' to 5' direction on a solid support. The process involves a series of coupling cycles, one for each nucleotide to be added. Each cycle consists of four steps: detritylation, coupling, capping, and oxidation. For PS linkages, a sulfurization step replaces the oxidation step. Following synthesis, the ASO is cleaved from the solid support and deprotected. Purification is typically performed by HPLC.
Quantitative Performance Data
The following tables summarize key quantitative data for 2'-MOE ASO gapmers, providing a basis for comparison and design optimization.
| Parameter | Modification | Value | Reference |
| Binding Affinity (per modification) | 2'-MOE | ↑ ΔTm by 0.9-1.6 °C | [4][7] |
| Nuclease Stability (Half-life) | Unmodified Oligonucleotide (in serum) | 5-30 minutes | [11] |
| 2'-MOE with PS backbone (in tissue) | 2-4 weeks | [12] | |
| In Vitro Potency (IC50) | 2'-MOE Gapmer (targeting GCGR in HepG2 cells) | 3-19 nM | [5] |
| 2'-MOE Gapmer (targeting STAT3 in HeLa cells) | 2-70 nM | [5] | |
| In Vivo Potency (ED50) | 2'-MOE Gapmer (targeting PTEN in mice) | 9.5 mg/kg | [13] |
| GalNAc3-conjugated 2'-MOE ASO (in human volunteers) | 4-10 mg/week | [14] |
| ASO Design Comparison | Target | In Vivo Potency (ED50 in mouse liver) | Reference |
| 4-10-4 MOE Gapmer | TRADD | ~2.5 µmol/kg | [8] |
| 2-14-2 MOE Gapmer | TRADD | ~2.5 µmol/kg | [8] |
| 2-14-2 LNA Gapmer | TRADD | ~0.37 µmol/kg (with hepatotoxicity) | [8] |
Experimental Protocols
Protocol 1: In Vitro Screening of 2'-MOE ASO Gapmers for Target Knockdown
This protocol describes the transfection of HeLa cells with 2'-MOE ASO gapmers to assess their ability to reduce the expression of a target mRNA.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
2'-MOE ASO gapmers (targeting sequence, negative control, positive control)
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HeLa cells in a 96-well plate at a density of 7,500 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection Complex Preparation:
-
For each ASO, prepare the following in separate tubes:
-
Tube A (ASO): Dilute the ASO stock solution in Opti-MEM to the desired final concentration (e.g., for a final concentration of 10 nM in the well, add 0.5 µL of a 20 µM stock to 49.5 µL of Opti-MEM).
-
Tube B (Lipofectamine): Dilute 0.5 µL of Lipofectamine 2000 in 49.5 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
-
Combine the diluted ASO (from Tube A) and the diluted Lipofectamine 2000 (from Tube B). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add 80 µL of fresh, pre-warmed DMEM with 10% FBS to each well.
-
Add 20 µL of the ASO-Lipofectamine complex to each well.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
RNA Extraction and RT-qPCR:
-
After incubation, lyse the cells directly in the wells according to the RNA extraction kit protocol.
-
Purify the total RNA.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of the target mRNA and a housekeeping gene by qPCR.
-
Calculate the percentage of target mRNA knockdown relative to the negative control-treated cells.
-
Protocol 2: In Vivo Evaluation of 2'-MOE ASO Gapmers in Mice
This protocol outlines the subcutaneous administration of 2'-MOE ASO gapmers to mice for the assessment of in vivo efficacy and safety.
Materials:
-
2'-MOE ASO gapmer sterile solution in saline
-
8-10 week old C57BL/6 mice
-
Sterile syringes and 27-30 gauge needles
-
Animal restrainer
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
RNA stabilization reagent or liquid nitrogen
-
Blood collection tubes
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate mice to the facility for at least one week before the study.
-
Randomize mice into treatment groups (e.g., vehicle control, ASO treatment).
-
Record the body weight of each mouse before dosing.
-
-
ASO Administration (Subcutaneous):
-
Restrain the mouse.
-
Lift the skin on the back between the shoulder blades to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Inject the ASO solution (typically 5-10 mL/kg volume).
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or injection site reactions.
-
-
Sample Collection:
-
At the desired time point (e.g., 72 hours post-dose), anesthetize the mice.
-
Collect blood via cardiac puncture for serum chemistry analysis (e.g., ALT, AST for hepatotoxicity).
-
Perfuse the animals with saline.
-
Harvest tissues of interest (e.g., liver, kidney).
-
For RNA analysis, place a portion of the tissue in an RNA stabilization reagent or snap-freeze in liquid nitrogen.
-
For histopathology, fix a portion of the tissue in 10% neutral buffered formalin.
-
-
Analysis:
-
Extract RNA from the tissues and perform RT-qPCR to determine target mRNA knockdown.
-
Analyze serum samples for markers of toxicity.
-
Process fixed tissues for histopathological examination.
-
Visualizations
Signaling Pathway: Mechanism of 2'-MOE ASO Gapmer Action
Caption: Mechanism of action of a 2'-MOE ASO gapmer leading to target mRNA degradation.
Experimental Workflow: In Vitro ASO Screening
Caption: A typical workflow for the in vitro screening of 2'-MOE ASO gapmers.
Logical Relationship: Key Properties of 2'-MOE Modification
Caption: The key properties conferred by 2'-MOE modifications and their outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. idtdna.com [idtdna.com]
- 4. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of Repeated Sequences Unique to a Gene Results in Significant Increases in Antisense Oligonucleotide Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2'-MOE-5-methyluridine in Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides, with a specific focus on the incorporation of 2'-MOE-5-methyluridine, in gene silencing studies. The protocols outlined below are intended to serve as a guide for utilizing these chemically modified oligonucleotides in antisense applications.
Introduction to 2'-MOE Modifications
The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation chemical alteration applied to nucleotides used in synthetic oligonucleotides for therapeutic and research purposes.[1][2] This modification at the 2' position of the ribose sugar imparts desirable properties to antisense oligonucleotides (ASOs), including:
-
Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, thereby increasing its half-life in tissues.[1][3]
-
Increased Binding Affinity: 2'-MOE modifications promote an RNA-like (A-form) helical geometry, leading to a higher binding affinity for complementary RNA targets.[3][4]
-
Reduced Immunogenicity: Compared to first-generation phosphorothioate (PS) ASOs, 2'-MOE modifications can lead to reduced immune stimulation.[5]
-
Favorable Pharmacokinetics: These modifications contribute to improved distribution and uptake of ASOs in various tissues.[6]
The incorporation of 5-methyluridine, in conjunction with the 2'-MOE modification, further enhances the properties of the oligonucleotide, contributing to increased duplex thermal stability.[7]
Mechanism of Action: RNase H-Mediated Gene Silencing
A prevalent application of 2'-MOE modified oligonucleotides is in the design of "gapmer" ASOs.[1][3] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides flanked by "wings" of 2'-MOE modified nucleotides.[3] The mechanism of action for a 2'-MOE gapmer ASO is as follows:
-
Hybridization: The ASO binds with high affinity and specificity to its target messenger RNA (mRNA) sequence.[1]
-
RNase H Recruitment: The DNA:RNA heteroduplex formed by the central DNA gap and the target mRNA is recognized and becomes a substrate for Ribonuclease H (RNase H), an endogenous enzyme.[1][3]
-
mRNA Cleavage: RNase H cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.[1][6]
-
Gene Silencing: The degradation of the target mRNA prevents its translation into protein, resulting in the silencing of the specific gene.[8]
Quantitative Data Summary
The following tables summarize the quantitative impact of 2'-MOE modifications on key oligonucleotide properties based on published data.
Table 1: Enhancement of Duplex Thermal Stability
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6[2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-MOE[2] |
| 2'-Fluoro (2'-F) | +2.5[2] |
Table 2: Improvement in In Vitro and In Vivo Potency
| ASO Type | Fold Improvement in Potency vs. PS-DNA ASOs |
| 2'-MOE Gapmer ASO (in cell culture) | 10 - 15[5] |
| 2'-MOE Gapmer ASO (in animal models) | 10 - 20[5] |
Experimental Protocols
Protocol 1: Design of 2'-MOE-5-methyluridine Containing Gapmer ASOs
Objective: To design a gapmer ASO incorporating 2'-MOE-5-methyluridine for targeted gene silencing.
Materials:
-
Target mRNA sequence
-
Oligonucleotide design software (optional)
Procedure:
-
Target Selection: Identify a unique and accessible region within the target mRNA. Typically, the 5' or 3' untranslated regions (UTRs) or the coding sequence are targeted.
-
ASO Length: Design the ASO to be between 18 and 22 nucleotides in length.
-
Gapmer Structure:
-
Central Gap: Create a central region of 8-10 deoxynucleotides. This region is critical for RNase H recognition.
-
Flanking Wings: Add 5-6 2'-MOE modified nucleotides to both the 5' and 3' ends of the DNA gap.
-
-
Incorporate 2'-MOE-5-methyluridine: Where a thymidine (T) is required in the 2'-MOE "wing" regions, substitute it with 2'-MOE-5-methyluridine.
-
Phosphorothioate Backbone: To further enhance nuclease resistance, design the ASO with a phosphorothioate (PS) backbone throughout the entire sequence.[3]
-
Control Oligonucleotides: Design a mismatch control ASO with several nucleotide changes compared to the active ASO to demonstrate sequence specificity. A scrambled control can also be used.
Protocol 2: In Vitro ASO Transfection and Gene Silencing Analysis
Objective: To deliver a 2'-MOE gapmer ASO into cultured cells and quantify the resulting gene silencing.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
2'-MOE gapmer ASO and control ASOs
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 24-well plates to achieve 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the ASO (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add fresh, serum-containing medium to each well.
-
Add the ASO-transfection reagent complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Gene Expression Analysis (RT-qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization).
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of target gene knockdown compared to cells treated with a control ASO.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Poor transfection efficiency | Optimize transfection reagent-to-ASO ratio and cell confluency. |
| ASO target site is not accessible | Design ASOs targeting different regions of the mRNA. | |
| ASO degradation | Ensure use of nuclease-free reagents and proper handling. The PS backbone and 2'-MOE mods should provide stability. | |
| Off-Target Effects | ASO sequence has homology to other transcripts | Perform a BLAST search to check for potential off-target binding. Use a lower ASO concentration. |
| Cell Toxicity | High concentration of ASO or transfection reagent | Perform a dose-response curve to find the optimal, non-toxic concentration. |
Conclusion
The incorporation of 2'-MOE-5-methyluridine into antisense oligonucleotides represents a significant advancement in gene silencing technology. The enhanced stability, affinity, and pharmacokinetic properties of 2'-MOE modified ASOs make them powerful tools for both basic research and therapeutic development. The protocols and data presented here provide a framework for the successful application of this technology in gene function studies and drug discovery.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2'-MOE-5mU Oligo Modifications from Gene Link [genelink.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for 2'-MOE Modified Oligonucleotides in Splice-Switching Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality for a range of diseases by modulating the expression of target genes. Among the various chemical modifications developed to enhance the drug-like properties of ASOs, the 2'-O-methoxyethyl (2'-MOE) modification has proven to be particularly effective for splice-switching applications.[1][2][3] This second-generation modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, which confers several advantageous properties.[2][3]
The 2'-MOE modification significantly increases the binding affinity of the ASO to its target RNA sequence and enhances its resistance to nuclease degradation, leading to improved stability and a longer half-life in tissues.[2][3][4] Furthermore, 2'-MOE ASOs generally exhibit a favorable toxicity profile compared to earlier generation phosphorothioate (PS) ASOs.[5] These properties have led to the successful clinical development and approval of 2'-MOE-based splice-switching drugs, such as Spinraza® (nusinersen) for the treatment of spinal muscular atrophy (SMA).[2][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing 2'-MOE modified oligos in splice-switching experiments.
Mechanism of Splice-Switching with 2'-MOE ASOs
Splice-switching ASOs are designed to bind to specific sequences within a pre-messenger RNA (pre-mRNA) transcript. This binding sterically hinders the access of the splicing machinery, such as spliceosomes or splicing factors, to critical splice sites or regulatory elements like exonic splicing enhancers (ESEs) or intronic splicing silencers (ISSs).[5][7] By blocking these sites, the ASO can modulate the splicing pattern of the pre-mRNA, leading to either the exclusion (exon skipping) or inclusion of specific exons in the mature messenger RNA (mRNA).[5] This altered mRNA is then translated into a modified protein isoform, which can restore function in the case of a disease-causing mutation or generate a non-functional protein to reduce the levels of a pathogenic protein. ASOs that are fully modified with 2'-MOE do not support RNase H-mediated cleavage of the target RNA, making them ideal for steric-blocking applications like splice-switching.[8]
Data Presentation
The efficacy of 2'-MOE ASOs in modulating splicing can be quantified both in vitro and in vivo. The following tables summarize representative data from published studies.
Table 1: In Vitro Efficacy of 2'-MOE ASOs for Splice-Switching
| Target Gene | ASO Name/Sequence | Cell Line | ASO Concentration | Percent Splice Correction/Exon Skipping | Reference |
| SMN2 | ASO 07-21 | HEK293 | 16 nM (EC50) | 50% Exon 7 Inclusion | [9] |
| SMN2 | ASO 34-48 | HEK293 | 13 nM (EC50) | 50% Exon 7 Inclusion | [9] |
| PKM | ASO1-MOE | A549 | 30 nM | 29.9% PKM1 Isoform | [10] |
| PKM | ASO2-MOE | A549 | 30 nM | 32.1% PKM1 Isoform | [10] |
| DMD | 2'-MOE ASO | Patient Myotubes | Not Specified | ~75% Exon 46 Skipping | [11][12] |
Table 2: In Vivo Efficacy of 2'-MOE ASOs for Splice-Switching in a Severe SMA Mouse Model
| ASO | Dose (subcutaneous) | Tissue | Time Point | Percent SMN2 Exon 7 Inclusion | Reference |
| MOE10-29 | 4 nmol/g | Liver | P7 | ~40% | [6][8] |
| MOE10-29 | 12 nmol/g | Liver | P7 | ~60% | [6][8] |
| MOE10-29 | 18 nmol/g | Liver | P7 | ~70% | [6][8] |
| MOE10-29 | 21 nmol/g | Liver | P7 | ~75% | [6][8] |
| MOE10-29 | 4 nmol/g | Muscle | P30 | ~50% | [6][8] |
| MOE10-29 | 12 nmol/g | Muscle | P30 | ~65% | [6][8] |
| MOE10-29 | 18 nmol/g | Muscle | P30 | ~75% | [6][8] |
| MOE10-29 | 21 nmol/g | Muscle | P30 | ~80% | [6][8] |
| MOE10-29 | 12 nmol/g | Spinal Cord | P30 | ~40% | [6][8] |
| MOE10-29 | 21 nmol/g | Spinal Cord | P30 | ~55% | [6][8] |
Experimental Protocols
The following protocols provide a general framework for assessing the splice-switching activity of 2'-MOE ASOs in vitro. Optimization may be required for specific cell lines and ASO sequences.
Protocol 1: In Vitro Delivery of 2'-MOE ASOs using Lipid-Based Transfection
This protocol describes the transfection of 2'-MOE ASOs into cultured mammalian cells using Lipofectamine 2000.
Materials:
-
2'-MOE ASO stock solution (e.g., 100 µM in nuclease-free water)
-
Cultured mammalian cells
-
Complete growth medium (with serum, without antibiotics)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, plate 0.5 x 10^6 cells per well in 2 mL of complete growth medium.[13][14]
-
Preparation of ASO-Lipofectamine Complexes (per well): a. In a microcentrifuge tube, dilute the desired amount of 2'-MOE ASO into 250 µL of Opti-MEM™. Mix gently. b. In a separate microcentrifuge tube, dilute 5 µL of Lipofectamine™ 2000 into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[14] c. Combine the diluted ASO and the diluted Lipofectamine™ 2000 (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[14]
-
Transfection: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the 500 µL of ASO-Lipofectamine™ 2000 complexes to each well. c. Add 1.5 mL of pre-warmed complete growth medium to each well. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically. It is generally not necessary to remove the transfection complexes.[14]
Protocol 2: Quantification of Splice-Switching by RT-qPCR
This protocol outlines the analysis of splice-switching events at the RNA level using reverse transcription quantitative PCR (RT-qPCR).
Materials:
-
RNA extraction kit (e.g., TRIzol™ reagent or column-based kit)
-
DNase I, RNase-free
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Nuclease-free water
-
Primers designed to specifically amplify the different splice variants
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment: a. Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit. b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
Primer Design: a. Design primer pairs that can distinguish between the different splice isoforms. One common strategy is to design a forward primer in an upstream exon and reverse primers that span the exon-exon junction of the normally spliced and the alternatively spliced transcripts. b. Alternatively, design primers that flank the target exon to amplify both isoforms, which can then be resolved by gel electrophoresis.
-
Reverse Transcription (cDNA Synthesis): a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions in triplicate for each sample and primer pair. A typical reaction mixture includes cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water. b. Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to ensure no genomic DNA amplification. c. Perform qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[15] d. Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified products.[16]
-
Data Analysis: a. Calculate the relative abundance of each splice variant using the ΔΔCt method, normalizing to a stable reference gene.[17] b. The percentage of exon skipping can be calculated as: (amount of skipped isoform / (amount of skipped isoform + amount of full-length isoform)) * 100.[18]
Protocol 3: Analysis of Protein Isoforms by Western Blot
This protocol describes the detection of protein isoforms resulting from ASO-mediated splice-switching.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.[15] b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[15] d. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[19] b. Load the samples onto an SDS-PAGE gel along with a protein molecular weight marker. c. Run the gel until adequate separation of the protein isoforms is achieved.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[18] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 10 minutes each with TBST.[19] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[19] e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Perform densitometric analysis to quantify the relative abundance of each protein isoform, normalizing to a loading control like GAPDH or β-actin.
Protocol 4: In Vitro Toxicity Assessment
This protocol provides a basic framework for assessing the potential cytotoxicity of 2'-MOE ASOs in cultured cells using a lactate dehydrogenase (LDH) assay.
Materials:
-
Cultured cells
-
2'-MOE ASO
-
LDH cytotoxicity assay kit
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. The next day, treat the cells with a range of concentrations of the 2'-MOE ASO. Include an untreated control and a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
LDH Assay: a. Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Calculate the percentage of cytotoxicity for each ASO concentration relative to the positive control.
Conclusion
2'-MOE modified oligonucleotides are a well-established and powerful tool for splice-switching applications. Their enhanced stability, high binding affinity, and favorable safety profile make them suitable for both basic research and therapeutic development. The protocols provided in these application notes offer a starting point for researchers to design and execute experiments to modulate splicing and study the functional consequences of altering protein isoforms. Careful optimization of experimental conditions is crucial for achieving robust and reproducible results.
References
- 1. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. microsynth.com [microsynth.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. Protocols to quantify exon skipping levels [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Delivery of 2'-O-Methoxyethyl (2'-MOE) Antisense Oligonucleotides In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are powerful tools for modulating gene expression in a sequence-specific manner. Among the various chemical modifications developed to enhance their therapeutic potential, the 2'-O-methoxyethyl (2'-MOE) modification has proven to be highly effective.[1][2][3] This second-generation modification increases the nuclease resistance and binding affinity of ASOs to their target RNA, leading to improved stability and potency.[1][3][4] The successful application of 2'-MOE ASOs in vitro is critically dependent on their efficient delivery into the cytoplasm and nucleus of target cells. This document provides detailed application notes and protocols for the three most common in vitro delivery methods for 2'-MOE ASOs: gymnosis, lipofection, and electroporation.
Overview of Delivery Methods
The choice of delivery method for 2'-MOE ASOs in vitro depends on several factors, including the cell type, experimental goals, and the desired balance between efficiency and toxicity.
-
Gymnosis ("Naked" Delivery): This method involves the direct addition of ASOs to the cell culture medium without any transfection reagents.[5][6][7] It relies on the natural uptake mechanisms of the cells.[5][8][9] While being the simplest and least toxic method, it generally requires higher concentrations of ASOs and longer incubation times.[5][6]
-
Lipofection (Lipid-Mediated Transfection): This technique utilizes cationic lipids to form complexes with the negatively charged ASOs. These complexes fuse with the cell membrane, facilitating the entry of the ASO into the cell.[2] Lipofection is a widely used and efficient method for a broad range of cell types.[2][10]
-
Electroporation: This physical method applies an electrical pulse to the cells, creating transient pores in the cell membrane through which the ASOs can enter.[11][12] It is particularly useful for difficult-to-transfect cells, such as primary cells and suspension cells.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different delivery methods based on published data. These values should be considered as a starting point for optimization in your specific cell type and experimental setup.
Table 1: Comparison of In Vitro Delivery Methods for 2'-MOE ASOs
| Parameter | Gymnosis | Lipofection | Electroporation |
| ASO Concentration | 1 - 10 µM[5] | 10 - 100 nM[2][10] | 1 - 10 µM |
| Efficiency | Moderate to High | High | High |
| Toxicity | Low[5][6] | Moderate to High[5] | Moderate to High |
| Incubation Time | 24 - 96 hours[5] | 4 - 48 hours[2] | Milliseconds (pulse) |
| Cell Type Suitability | Many adherent and some suspension cell lines[5] | Broad range of adherent and some suspension cells[2] | Difficult-to-transfect, primary, and suspension cells[12] |
| Throughput | High | High | Low to Medium |
Table 2: Reported Knockdown Efficiencies for 2'-MOE ASOs
| Delivery Method | Cell Type | Target Gene | ASO Concentration | Knockdown Efficiency | Reference |
| Gymnosis | 518A2 melanoma | Bcl-2 | 2.5 µM | >80% protein reduction | [5] |
| Gymnosis | Namalwa Burkitt's lymphoma | Bcl-2 | 10 µM | 80% mRNA reduction | [5] |
| Lipofection | HeLa | CTNNB1 | Not Specified | >80% mRNA reduction | [10] |
| Lipofection | T24 | bcl-2 | 0.1 µM | Significant protein reduction | [13] |
| Electroporation | HEK293 | SMN2 | 10 µM | Significant splicing modulation | [14] |
Experimental Protocols
Gymnonic Delivery of 2'-MOE ASOs
This protocol describes the delivery of "naked" 2'-MOE ASOs to adherent cells.
Materials:
-
2'-MOE ASO stock solution (e.g., 100 µM in nuclease-free water)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture
-
Multi-well plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of ASO addition.
-
ASO Preparation: Thaw the 2'-MOE ASO stock solution on ice. Dilute the ASO directly into the complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
ASO Addition: Aspirate the old medium from the cells and gently add the ASO-containing medium to each well.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24 to 96 hours. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, harvest the cells to analyze for target gene knockdown (e.g., by RT-qPCR or Western blot) and assess cell viability (e.g., by MTT assay).
Figure 1. Experimental workflow for gymnonic delivery of 2'-MOE ASOs.
Lipofection-Mediated Delivery of 2'-MOE ASOs
This protocol is a general guideline for delivering 2'-MOE ASOs using a commercially available cationic lipid transfection reagent (e.g., Lipofectamine™ 2000). Always refer to the manufacturer's instructions for the specific reagent being used.
Materials:
-
2'-MOE ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Adherent cells in culture
-
Multi-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
Complex Formation (per well of a 24-well plate):
-
ASO Dilution: Dilute the 2'-MOE ASO to the desired final concentration (e.g., 50 nM) in 50 µL of reduced-serum medium. Mix gently.
-
Lipid Dilution: In a separate tube, dilute the cationic lipid reagent (e.g., 1.5 µL of Lipofectamine™ 2000) in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Combine the diluted ASO and the diluted lipid. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 400 µL of fresh, serum-free medium to each well.
-
Add the 100 µL of ASO-lipid complex to the cells dropwise.
-
-
Incubation: Incubate the cells at 37°C for 4-6 hours.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Analysis: Incubate the cells for an additional 24-48 hours before harvesting for analysis of knockdown and cell viability.
Figure 2. Experimental workflow for lipofection-mediated delivery of 2'-MOE ASOs.
Electroporation of 2'-MOE ASOs
This protocol provides a general framework for electroporating 2'-MOE ASOs into suspension cells. The optimal electroporation parameters (voltage, capacitance, resistance) are highly cell-type dependent and must be determined empirically.
Materials:
-
2'-MOE ASO stock solution
-
Suspension cells in culture
-
Electroporation buffer (e.g., Opti-MEM™ or specialized electroporation buffer)
-
Electroporator and sterile electroporation cuvettes (e.g., 4 mm gap)
-
Recovery medium (complete culture medium)
Protocol:
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 100-200 x g for 5 minutes).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix the cell suspension (e.g., 100 µL) with the 2'-MOE ASO to the desired final concentration (e.g., 1-10 µM).
-
Transfer the cell/ASO mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using the optimized electroporation settings for your cell type.
-
-
Recovery:
-
Immediately after the pulse, add 0.5 - 1.0 mL of pre-warmed recovery medium to the cuvette.
-
Gently transfer the cells from the cuvette to a well of a multi-well plate containing pre-warmed complete culture medium.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C for 24-72 hours.
-
Harvest the cells for analysis of target knockdown and cell viability.
-
Figure 3. Experimental workflow for electroporation of 2'-MOE ASOs.
Signaling Pathways and Cellular Uptake
The cellular uptake of 2'-MOE ASOs is a complex process involving endocytosis. For gymnastic delivery, ASOs are thought to bind to cell surface proteins, which facilitates their internalization. Following uptake, ASOs are trafficked through the endosomal pathway. A critical step for their antisense activity is the escape from the endosomes into the cytoplasm and/or nucleus where they can bind to their target RNA.
Figure 4. Generalized pathway of 2'-MOE ASO cellular uptake and action.
Conclusion
The successful in vitro application of 2'-MOE ASOs relies on the selection of an appropriate delivery method. Gymn_osis offers a simple, non-toxic approach suitable for many cell lines, while lipofection provides high efficiency across a broad range of cells. Electroporation is a valuable tool for delivering ASOs to challenging cell types. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize 2'-MOE ASOs in their studies of gene function and as a preliminary step in drug development. Optimization of the delivery parameters for each specific cell type and ASO sequence is crucial for achieving robust and reproducible results.
References
- 1. Intracellular delivery of therapeutic antisense oligonucleotides targeting mRNA coding mitochondrial proteins by cell-penetrating peptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB01106A [pubs.rsc.org]
- 2. Efficient and specific knockdown of small non-coding RNAs in mammalian cells and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. neb.com [neb.com]
- 12. Calcium-Enhanced Medium-Based Delivery of Splice Modulating Antisense Oligonucleotides in 2D and 3D hiPSC-Derived Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of 2'-O-Methoxyethyl (2'-MOE) Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common and effective strategies for the in vivo delivery of 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs). Detailed protocols for key experimental procedures are included to guide researchers in the preclinical evaluation of 2'-MOE ASO therapeutics.
Introduction to 2'-MOE ASOs
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate protein expression.[1][2] The 2'-O-Methoxyethyl (2'-MOE) modification is a second-generation chemistry that enhances the properties of ASOs by increasing their binding affinity to target RNA, improving resistance to nuclease degradation, and reducing toxicity compared to first-generation phosphorothioate (PS) ASOs.[3][4][5] Effective in vivo delivery is critical to achieving therapeutic efficacy, and several strategies have been developed to transport these molecules to target tissues.
Core In Vivo Delivery Strategies
The primary strategies for delivering 2'-MOE ASOs in vivo can be categorized into three main approaches: unconjugated (or "naked") delivery, conjugate-mediated delivery for targeted uptake, and formulation within nanoparticle carriers.
References
- 1. Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing 2'-MOE Gapmers for RNase H-Mediated Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-MOE Gapmer Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression.[1][2] Among the various classes of ASOs, 2'-O-Methoxyethyl (2'-MOE) gapmers are a prominent second-generation design that has demonstrated significant therapeutic potential.[3][4] These chimeric oligonucleotides are engineered to leverage the endogenous enzyme RNase H for the targeted degradation of mRNA, offering a potent mechanism for gene silencing.[4][5][6]
The 2'-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, confers several advantageous properties to the oligonucleotide.[3][5] These include enhanced resistance to nuclease degradation, which increases their stability in biological fluids, and a high binding affinity for their complementary RNA targets.[4][7]
The "gapmer" design is central to their mechanism of action.[3][4] It consists of a central "gap" of deoxynucleotides, typically 8-10 bases long, which is flanked by "wings" of 2'-MOE modified ribonucleotides.[8][9] When the gapmer binds to its target mRNA, the DNA:RNA heteroduplex formed in the gap region is recognized as a substrate by RNase H.[4][5] RNase H then selectively cleaves the RNA strand of this duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[2][6] The 2'-MOE wings, while crucial for stability and affinity, do not support RNase H cleavage, thus protecting the ASO itself from degradation.[4]
The specificity of gene silencing is determined by the Watson-Crick base pairing of the ASO to its target sequence. However, off-target effects can occur due to binding to unintended RNAs with similar sequences.[1][10] Careful design of the gapmer sequence and chemistry is therefore critical to maximize on-target potency while minimizing off-target toxicities.[1]
Caption: Mechanism of 2'-MOE gapmer action.
Experimental Protocols
Protocol 1: In Vitro RNase H Cleavage Assay
This assay is designed to confirm that a 2'-MOE gapmer can induce RNase H-mediated cleavage of its target RNA sequence in a cell-free system.
Materials:
-
2'-MOE Gapmer ASO (desalted, 100 µM stock in nuclease-free water)
-
Synthetic target RNA (e.g., a short transcript containing the target sequence, 5'-labeled with a fluorescent dye like FAM or Cy5)
-
Recombinant RNase H (e.g., from E. coli) and corresponding 10X reaction buffer[11]
-
Nuclease-free water
-
0.5 M EDTA
-
TBE-Urea sample buffer
-
TBE buffer
-
Polyacrylamide gels (e.g., 15% TBE-Urea)
-
Gel imaging system
Procedure:
-
Annealing of ASO and Target RNA: a. In a 0.2 mL PCR tube, prepare the annealing mix:
- Target RNA (1 µM final concentration)
- 2'-MOE Gapmer ASO (2 µM final concentration, 2-fold excess)
- 1X RNase H Reaction Buffer
- Nuclease-free water to a final volume of 18 µL. b. Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature (approximately 30 minutes) to facilitate annealing.
-
RNase H Cleavage Reaction: a. Add 2 µL of RNase H (e.g., 1 unit) to the 18 µL of annealed ASO:RNA duplex. b. Incubate the reaction at 37°C for 20-30 minutes.[11] c. Stop the reaction by adding 2 µL of 0.5 M EDTA.[11]
-
Analysis of Cleavage Products: a. Add an equal volume (22 µL) of TBE-Urea sample buffer to the reaction. b. Heat the samples at 95°C for 5 minutes to denature. c. Load the samples onto a 15% TBE-Urea polyacrylamide gel. Include a lane with the target RNA only (no ASO or RNase H) and a lane with target RNA and ASO but no RNase H as negative controls. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. e. Visualize the fluorescently labeled RNA fragments using a gel imaging system. A smaller band corresponding to the cleavage product should be visible in the lane with the complete reaction mixture.
Protocol 2: Transfection of 2'-MOE Gapmers into Cultured Cells
This protocol describes the delivery of 2'-MOE gapmers into mammalian cells using a cationic lipid-based transfection reagent like Lipofectamine.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)[12]
-
2'-MOE Gapmer ASO (sterile, tissue culture grade, 100 µM stock)
-
Lipofectamine 2000 or a similar transfection reagent[12]
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For HeLa cells, this is typically 5 x 10^4 cells per well.
-
Transfection Complex Formation: a. For each well to be transfected, prepare two tubes:
- Tube A (ASO): Dilute the desired final concentration of 2'-MOE gapmer ASO (e.g., 10-100 nM) in 50 µL of serum-free medium.
- Tube B (Lipofectamine): Dilute 1-2 µL of Lipofectamine 2000 in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature. b. Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of ASO-lipid complexes.[13]
-
Transfection: a. Aspirate the culture medium from the cells and wash once with serum-free medium. b. Add 400 µL of fresh, serum-free medium to each well. c. Add the 100 µL of ASO-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.[14] d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[12] e. After the incubation, replace the transfection medium with fresh, complete culture medium.
-
Harvesting: a. Incubate the cells for an additional 24-72 hours to allow for mRNA knockdown. The optimal time should be determined empirically. b. Harvest the cells for RNA extraction and subsequent analysis.
Protocol 3: Quantification of Target mRNA Knockdown by RT-qPCR
This protocol outlines the steps to quantify the reduction in target mRNA levels following ASO treatment using a two-step RT-qPCR with SYBR Green detection.[15][16]
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript IV)
-
SYBR Green qPCR master mix[16]
-
Primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: a. Isolate total RNA from the transfected cells and control cells (e.g., mock-transfected or treated with a non-targeting control ASO) using a commercial kit according to the manufacturer's instructions. b. Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Reverse Transcription (cDNA Synthesis): a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol, typically using a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for both the target gene and the housekeeping gene. A typical 20 µL reaction includes:
- 10 µL of 2X SYBR Green master mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of nuclease-free water b. Include no-template controls (NTC) for each primer pair to check for contamination.[15] c. Seal the plate and run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[16] d. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Calculate the relative knockdown of the target gene using the ΔΔCt method. i. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping). ii. Normalize the ΔCt of the ASO-treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control). iii. Calculate the fold change in expression as 2^(-ΔΔCt). The percent knockdown is (1 - 2^(-ΔΔCt)) * 100.
Data Presentation
Table 1: In Vitro Dose-Response of Target mRNA Knockdown
| ASO Concentration (nM) | Target mRNA Level (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85.3 | 4.1 |
| 25 | 55.1 | 3.5 |
| 50 | 25.8 | 2.9 |
| 100 | 12.4 | 1.8 |
Table 2: Comparison of Different 2'-MOE Gapmer Designs
| Gapmer ID | Target Region | Gap Length | Wing Length (5'/3') | % Knockdown (at 50 nM) |
| ASO-001 | Exon 2 | 10 | 5/5 | 74.2 |
| ASO-002 | Exon 2 | 8 | 6/6 | 68.5 |
| ASO-003 | Intron 3 | 10 | 5/5 | 45.1 |
| NTC | Non-targeting | 10 | 5/5 | < 5 |
Experimental Workflow Visualization
Caption: Overall workflow for 2'-MOE gapmer development.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. idtdna.com [idtdna.com]
- 5. microsynth.com [microsynth.com]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-MOE-G Oligo Modifications from Gene Link [genelink.com]
- 8. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do you design a gamer [biosyn.com]
- 10. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.wiki [static.igem.wiki]
- 15. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols: The Use of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Aptamer Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, are a promising class of therapeutics and diagnostic agents.[1] However, their clinical application is often hindered by rapid degradation by nucleases in biological fluids. Chemical modifications are employed to overcome this limitation. The 2'-O-(2-Methoxyethyl) (2'-MOE) modification, particularly when applied to 5-methyl-uridine, is a second-generation modification that significantly enhances the pharmacological properties of oligonucleotides.[2] This document provides detailed application notes and protocols for the incorporation and evaluation of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in aptamer development.
Application Notes
Enhanced Biochemical and Pharmacokinetic Properties
The 2'-MOE modification replaces the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group.[2] This change confers several advantageous properties crucial for therapeutic aptamers.
-
Nuclease Resistance: The primary benefit of the 2'-MOE modification is a dramatic increase in resistance to nuclease degradation. By replacing the nucleophilic 2'-hydroxyl group, the oligonucleotide backbone is shielded from enzymatic cleavage, leading to a longer half-life in plasma and tissues.[2][3][4] This enhanced stability is a critical factor for in vivo applications.[5]
-
Binding Affinity: 2'-MOE modifications increase the binding affinity of an aptamer to its target. This is achieved by promoting a 3'-endo sugar pucker conformation, which is characteristic of A-form RNA duplexes. This pre-organization of the sugar moiety enhances the thermodynamic stability of the aptamer-target complex.[2]
-
Reduced Toxicity: Compared to first-generation modifications like phosphorothioates (PS), which can cause non-specific protein binding and associated cytotoxicity at high concentrations, 2'-MOE modifications generally exhibit lower toxicity profiles.[4][5]
-
Pharmacokinetics: Oligonucleotides with 2'-MOE modifications, especially when combined with a phosphorothioate backbone, demonstrate favorable pharmacokinetic profiles. They are highly bound to plasma proteins, which reduces renal clearance and facilitates broad distribution to tissues.[3] In contrast, 2'-MOE modifications on a standard phosphodiester (PO) backbone can lead to rapid plasma clearance and excretion, primarily through the kidneys.[3]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The quantitative impact of 2'-MOE modifications on oligonucleotide properties is summarized below.
Table 1: Physicochemical Properties of 2'-MOE Modified Oligonucleotides
| Property | Value | Reference |
| Increased Melting Temp (ΔTm) | +0.9 to +1.6 °C per modification | [2] |
| Sugar Pucker Conformation | 3'-endo (RNA-like) | [2] |
| Nuclease Stability | Significantly higher than unmodified RNA/DNA | [2][4] |
| In Vivo Potency | Higher than 2'-O-methyl (2'-OMe) gapmers | [5] |
Table 2: Pharmacokinetic Parameters of Modified Oligonucleotides in Rats
| Oligonucleotide Backbone | Modification | Plasma Clearance | Primary Excretion Route | Reference |
| Phosphorothioate (PS) | 2'-MOE | Low; dominated by tissue distribution | <10% in urine/feces over 24h | [3] |
| Phosphodiester (PO) | 2'-MOE | ~10-fold more rapid than PS | Urine (~50% of dose) | [3] |
| Unmodified 39-mer Aptamer | None | Rapid | Renal | [1] |
| 39-mer Aptamer | 40 kDa PEG | Significantly slowed | Renal | [1][6] |
Applications in Targeting Signaling Pathways
Aptamers modified with 2'-MOE can be developed to target and modulate key signaling pathways implicated in disease. Their enhanced stability and affinity make them potent inhibitors or modulators of protein-protein and protein-nucleic acid interactions. For example, aptamers have been successfully designed to inhibit β-arrestin 2, a scaffolding protein involved in multiple oncogenic signaling pathways, including those required for Chronic Myelogenous Leukemia (CML) progression.[7][8][9] An aptamer targeting β-arrestin 2 can disrupt the assembly of signaling complexes, thereby inhibiting downstream pathway activation and reducing tumorigenic activity.[7]
Caption: Aptamer inhibition of β-arrestin 2 signaling.
Experimental Protocols
Protocol 1: Incorporation of 2'-MOE-5-Me-U during Aptamer Synthesis
This protocol outlines the standard solid-phase synthesis of an aptamer incorporating 2'-O-(2-Methoxyethyl)-5-methyl-uridine using a phosphoramidite building block.
Materials:
-
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine-3'-CE phosphoramidite[10]
-
Standard DNA/RNA phosphoramidites (A, G, C, T)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Standard synthesis reagents: Deblocking solution (e.g., trichloroacetic acid), Activator (e.g., tetrazole), Capping solution, Oxidizer (e.g., iodine solution), Acetonitrile (synthesis-grade)
-
Cleavage and deprotection solution (e.g., ammonium hydroxide/methylamine)
-
Purification system (e.g., HPLC or PAGE)
Methodology:
-
Synthesizer Setup: Program the automated synthesizer with the desired aptamer sequence. Ensure the 2'-MOE-5-Me-U phosphoramidite is installed in the correct position on the synthesizer.
-
Synthesis Cycle (Repeated for each nucleotide): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support. b. Coupling: Activate the phosphoramidite of the next nucleotide (e.g., 2'-MOE-5-Me-U) and couple it to the free 5'-hydroxyl group of the growing chain. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite triester linkage to the more stable phosphate triester.
-
Final Deblocking: After the final synthesis cycle, remove the terminal 5'-DMT group.
-
Cleavage and Deprotection: Cleave the synthesized aptamer from the CPG solid support and remove the base and phosphate protecting groups by incubating with an appropriate cleavage solution.
-
Purification: Purify the full-length aptamer from shorter, failed sequences using reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Storage: Quantify the purified aptamer using UV-Vis spectrophotometry (A260) and store at -20°C or below.
Caption: Solid-phase synthesis workflow for 2'-MOE aptamers.
Protocol 2: SELEX for Developing 2'-MOE-Modified Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is used to isolate high-affinity aptamers from a random library. Incorporating modified nucleotides requires specific enzymes.
Materials:
-
ssDNA or RNA library with randomized region flanked by constant primer binding sites.
-
Modified triphosphates (e.g., 2'-MOE-5-Me-UTP, 2'-F-CTP).
-
Target molecule (e.g., protein, cell).
-
SELEX binding buffer.
-
Mutant T7 RNA Polymerase (for RNA libraries with 2'-modifications).[11]
-
Reverse Transcriptase and Taq Polymerase (or evolved polymerases for fully modified libraries).[12]
-
Primers for PCR amplification.
-
Partitioning matrix (e.g., nitrocellulose filter, magnetic beads).
Methodology:
-
Library Preparation: Synthesize the initial oligonucleotide library. For an RNA library, transcribe the DNA library using T7 RNA Polymerase and the necessary mix of standard and modified NTPs.
-
Binding: Incubate the oligonucleotide library with the target molecule in binding buffer to allow for complex formation.
-
Partitioning: Separate the target-bound oligonucleotides from the unbound sequences. This can be done by filter binding, affinity chromatography, or using target-immobilized magnetic beads.
-
Washing: Wash the partitioning matrix to remove non-specifically bound sequences.
-
Elution: Elute the target-bound oligonucleotides.
-
Amplification:
-
For an RNA library, reverse transcribe the eluted sequences to cDNA.
-
Amplify the cDNA (or eluted DNA) using PCR.
-
-
Strand Separation (for DNA aptamers): Separate the sense strand to be used in the next round.
-
Next Round Preparation: Use the enriched pool of oligonucleotides as the input for the next round of selection.
-
Iteration: Repeat the cycle (Steps 2-8) for 8-15 rounds with increasing stringency (e.g., lower target concentration, longer wash times) to enrich for the highest affinity aptamers.
-
Sequencing and Characterization: Clone and sequence the final enriched pool to identify individual aptamer candidates. Characterize the binding affinity (e.g., via SPR or filter binding assays) of promising sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Pharmacokinetics and Biodistribution of Novel Aptamer Compositions | Semantic Scholar [semanticscholar.org]
- 7. Targeted Disruption of β-Arrestin 2-Mediated Signaling Pathways by Aptamer Chimeras Leads to Inhibition of Leukemic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Targeted disruption of β-arrestin 2-mediated signaling pathways by aptamer chimeras leads to inhibition of leukemic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite | 163878-63-5 | PD32565 [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2'-MOE Oligonucleotide Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides are a prominent class of antisense oligonucleotides (ASOs) designed to modulate gene expression with enhanced stability and reduced toxicity.[1][2] The therapeutic efficacy of these molecules is critically dependent on their efficient uptake into target cells and subsequent localization to the correct subcellular compartment.[3] Therefore, accurate quantification of cellular uptake is paramount for the preclinical development and optimization of 2'-MOE-based therapies.
These application notes provide detailed protocols for quantifying the cellular uptake of 2'-MOE oligonucleotides, along with methods for data presentation and visualization of the underlying biological and experimental processes.
Cellular Uptake of 2'-MOE Oligonucleotides: A Mechanistic Overview
The cellular internalization of 2'-MOE ASOs is a complex process primarily mediated by endocytosis.[1][4] Unlike unmodified oligonucleotides, 2'-MOE modifications increase hydrophobicity, which enhances binding to cell surface proteins and facilitates uptake.[1] This process, often termed 'gymnotic uptake' or 'free uptake', occurs without the need for transfection reagents.[4]
Upon binding to the cell surface, 2'-MOE ASOs are internalized into endosomes. For the ASO to be active, it must escape the endosomal pathway and reach its target mRNA in the cytoplasm or nucleus.[1][4] The efficiency of this endosomal escape is a critical determinant of the ASO's potency. Several proteins and pathways have been implicated in the productive uptake of 2'-MOE ASOs, including clathrin-mediated endocytosis and interactions with proteins like Annexin A2 and Stabilin receptors.[4]
Cellular uptake pathway of 2'-MOE ASOs.
Quantitative Data Summary
The following tables summarize quantitative data for 2'-MOE oligonucleotide uptake and activity from various studies. This data can be used as a reference for expected outcomes and for comparison between different experimental setups.
Table 1: In Vitro IC50 Values for 2'-MOE ASOs
| Cell Line | Target Gene | 2'-MOE ASO Concentration | IC50 (nM) | Reference |
| HeLa | MALAT1 | 100 nM (with polymer delivery) | 0.298 | [5] |
| HeLa | MALAT1 | 100 nM (with RNAiMAX) | 0.116 | [5] |
| HeLa | MALAT1 | 5 µM (free uptake) | 25.64 | [5] |
Table 2: Quantification of 2'-MOE ASO in Biological Samples
| Sample Type | 2'-MOE ASO | Quantification Method | Linear Range of Quantification | Reference |
| Mouse Serum | 2'-MOE gapmer | SplintR qPCR | 1 pM - 1 µM | [6] |
| Mouse Liver Lysate | 2'-MOE gapmer | SplintR qPCR | 1 pM - 1 µM | [6] |
| Water | Full 2'-O-MOE ASO | SplintR qPCR | 10 fM - 100 pM | [6] |
Experimental Protocols
Here we provide detailed protocols for three common methods to quantify 2'-MOE oligonucleotide uptake in cells: Fluorescence Microscopy, Flow Cytometry, and Quantitative PCR (qPCR).
Protocol 1: Quantification by Fluorescence Microscopy
This method allows for the visualization and semi-quantitative analysis of fluorescently labeled 2'-MOE ASO uptake and subcellular localization.
Workflow Diagram:
Fluorescence microscopy workflow.
Materials:
-
Fluorescently labeled 2'-MOE ASO (e.g., Cy3 or AlexaFluor conjugate)
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours.
-
-
ASO Treatment:
-
Prepare the desired concentration of fluorescently labeled 2'-MOE ASO in fresh cell culture medium.
-
Remove the old medium from the cells and add the ASO-containing medium. Include a negative control of untreated cells.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells three times with PBS to remove extracellular ASOs.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature to allow for intracellular staining.
-
Wash three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate cells with a nuclear stain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images using the appropriate filter sets for the ASO fluorophore and any counterstains.
-
-
Image Analysis:
-
Quantify the fluorescence intensity per cell or within specific subcellular compartments using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Quantification by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the total cellular uptake of fluorescently labeled 2'-MOE ASOs in a large cell population.[1][7]
Workflow Diagram:
Flow cytometry workflow.
Materials:
-
Fluorescently labeled 2'-MOE ASO
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA or other cell dissociation reagent
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
-
ASO Treatment:
-
Treat cells with the desired concentration of fluorescently labeled 2'-MOE ASO in fresh medium. Include an untreated control for background fluorescence.
-
-
Incubation:
-
Incubate for the desired time period at 37°C.
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing serum and transfer the cell suspension to a microfuge tube.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in an appropriate volume of cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition. Compare the MFI of treated cells to the untreated control to quantify uptake.
-
Protocol 3: Quantification by Splint Ligation and qPCR
This highly sensitive method allows for the absolute quantification of unlabeled 2'-MOE ASOs in cell lysates or tissue homogenates.[6]
Workflow Diagram:
Splint ligation qPCR workflow.
Materials:
-
Cells treated with unlabeled 2'-MOE ASO
-
Cell lysis buffer (e.g., RIPA buffer)
-
Bridge oligonucleotide (complementary to both the ASO and a probe)
-
DNA probe
-
SplintR ligase
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for the ligated product
-
qPCR instrument
Procedure:
-
Sample Preparation:
-
Harvest and lyse the cells treated with the 2'-MOE ASO.
-
Prepare a standard curve using known concentrations of the 2'-MOE ASO diluted in lysate from untreated cells.
-
-
Hybridization:
-
In a reaction tube, combine the cell lysate (or standard), the bridge oligonucleotide, and the DNA probe.
-
Incubate under conditions that promote hybridization (e.g., 95°C for 5 minutes, then cool to 40°C).
-
-
Ligation:
-
Add SplintR ligase and the appropriate reaction buffer to the hybridization mix.
-
Incubate to allow the ligase to join the 3' end of the probe to the 5' end of the bridge oligonucleotide, which is templated by the target 2'-MOE ASO.
-
-
qPCR:
-
Use the ligation product as the template for a standard qPCR reaction.
-
The primers should be designed to amplify the ligated product.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for your samples and standards.
-
Generate a standard curve by plotting the Cq values against the log of the known ASO concentrations.
-
Calculate the concentration of the 2'-MOE ASO in your samples by interpolating their Cq values on the standard curve.[6]
-
Conclusion
The choice of method for quantifying 2'-MOE oligonucleotide uptake depends on the specific research question. Fluorescence microscopy is ideal for visualizing subcellular distribution, flow cytometry is suited for high-throughput screening of total uptake, and qPCR-based methods offer the highest sensitivity for absolute quantification of unlabeled ASOs. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of 2'-MOE oligonucleotide therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling 2'-MOE Modified Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the chemical and enzymatic labeling of 2'-O-Methoxyethyl (2'-MOE) modified nucleic acids. The information contained herein is intended to assist researchers in the development and application of labeled 2'-MOE oligonucleotides for a variety of molecular biology and therapeutic development applications, including antisense oligonucleotides (ASOs).
Introduction to 2'-MOE Modification and Labeling
The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation chemical modification applied to nucleic acids, particularly antisense oligonucleotides, to enhance their therapeutic properties. This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][2] This alteration confers several advantages, including increased nuclease resistance, enhanced binding affinity to target RNA, and reduced nonspecific protein binding, which collectively contribute to improved potency and a better toxicity profile compared to first-generation phosphorothioate (PS) oligonucleotides.[3][4][5]
Labeling 2'-MOE modified nucleic acids with molecules such as biotin, fluorescent dyes, or other reporters is crucial for a wide range of applications. These include studying their intracellular trafficking, quantifying their concentration in tissues, identifying their protein binding partners, and validating their mechanism of action.[6][7] This document outlines established methods for labeling 2'-MOE modified oligonucleotides, including biotinylation, fluorescent labeling, and click chemistry.
Labeling Techniques and Protocols
Biotinylation of 2'-MOE Modified Nucleic Acids
Biotinylation is a widely used technique for labeling nucleic acids, enabling their detection and purification through the high-affinity interaction between biotin and streptavidin.[8][9] Biotin can be incorporated at the 5' or 3' terminus, or internally within the oligonucleotide sequence.
Experimental Protocol: 3'-End Biotinylation using T4 DNA Ligase
This protocol describes the splint-dependent ligation of a biotinylated DNA oligonucleotide to the 3' end of a 2'-MOE modified RNA oligonucleotide.[10]
Materials:
-
2'-MOE modified RNA oligonucleotide
-
Biotinylated DNA donor oligonucleotide
-
DNA splint oligonucleotide (complementary to both the 3' end of the 2'-MOE RNA and the 5' end of the biotinylated DNA donor)
-
T4 DNA Ligase and reaction buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system for analysis
Procedure:
-
Annealing:
-
In a nuclease-free microcentrifuge tube, mix the 2'-MOE RNA, biotinylated DNA donor, and DNA splint in a 1:1.5:1.5 molar ratio.
-
Add nuclease-free water to the desired final volume.
-
Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Ligation Reaction:
-
To the annealed mixture, add T4 DNA Ligase buffer to a 1X final concentration.
-
Add T4 DNA Ligase (typically 1-5 units per 20 µL reaction).
-
Incubate the reaction at a temperature optimized for the specific ligase and substrate (e.g., 16°C overnight or room temperature for 2-4 hours).
-
-
Analysis:
-
Stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the ligation product by denaturing PAGE to confirm the size shift corresponding to the addition of the biotinylated DNA oligo.
-
Quantitative Data Summary: Positional Effects of Biotin Labeling
The position of the biotin label can influence the sensitivity of detection in hybridization assays.
| Label Position | Relative Detection Sensitivity | Reference |
| Internal | Lower | [8] |
| Near Termini | Higher | [8] |
| Off the End of Hybridizing Sequence | Highest | [8] |
Table 1: Influence of biotin label position on the sensitivity of oligonucleotide probes in hybridization assays.
Fluorescent Labeling of 2'-MOE Modified Nucleic Acids
Fluorescently labeled oligonucleotides are essential tools for a variety of applications, including fluorescence microscopy, in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET) studies.[11][12][13] Dyes can be introduced during solid-phase synthesis using phosphoramidite chemistry or post-synthetically by conjugating an amine-reactive dye to an amino-modified oligonucleotide.[14]
Experimental Protocol: Post-Synthetic Amine-Reactive Fluorescent Dye Conjugation
This protocol is for labeling an amino-modified 2'-MOE oligonucleotide with a succinimidyl ester (SE) functionalized fluorescent dye.[15]
Materials:
-
5'- or 3'-amino-modified 2'-MOE oligonucleotide
-
Amine-reactive fluorescent dye (e.g., succinimidyl ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.5-9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Gel filtration column or HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified 2'-MOE oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
While vortexing the oligonucleotide solution, slowly add a 10-20 fold molar excess of the reactive dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by reverse-phase HPLC.
-
-
Quantification:
-
Determine the concentration of the labeled oligonucleotide and the degree of labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.
-
Quantitative Data Summary: FRET Efficiency with Labeled Oligonucleotides
FRET efficiency is highly dependent on the distance between the donor and acceptor fluorophores.
| Donor-Acceptor Separation (base pairs) | FRET Efficiency | Reference |
| < 6 | > 80% (potential for ground-state interactions) | [12] |
| < 8 | > 80% | [12] |
| 2 - 17 | Stable and reproducible energy transfer | [12] |
Table 2: Relationship between donor-acceptor separation and FRET efficiency in dual-labeled oligonucleotide systems.
Click Chemistry for Labeling 2'-MOE Modified Nucleic Acids
Click chemistry provides a highly efficient and bioorthogonal method for labeling oligonucleotides.[16][17] This reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[17] This method is compatible with a wide range of functional groups and reaction conditions.[18]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an alkyne-modified 2'-MOE oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye or biotin).[16][19][20]
Materials:
-
Alkyne-modified 2'-MOE oligonucleotide
-
Azide-containing label
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
2M Triethylammonium acetate buffer, pH 7.0
-
DMSO
-
Nuclease-free water
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the alkyne-modified 2'-MOE oligonucleotide in nuclease-free water in a pressure-tight vial to a concentration of 20-200 µM.
-
Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to 50% of the total volume and vortex.
-
-
Reaction Mixture Assembly:
-
Add the azide-containing label from a 10 mM stock in DMSO to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
-
Catalyst Addition:
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
-
Incubation: Incubate the reaction at room temperature overnight.
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes, discard the supernatant.
-
Wash the pellet with acetone, centrifuge again, and discard the supernatant.
-
Dry the pellet and purify the conjugate by RP-HPLC or PAGE.
-
Visualization of Workflows and Pathways
Proximity Ligation Assay (PLA) for RNA-Protein Interaction Studies
The following diagram illustrates a general workflow for a proximity ligation assay (PLA) to detect the interaction between a biotinylated 2'-MOE ASO and its target protein in situ.[2][21][22][23][24]
Caption: Workflow for Proximity Ligation Assay (PLA).
FRET-Based Detection of mRNA using Dual-Labeled Probes
This diagram illustrates the principle of using two adjacently hybridizing 2'-MOE probes, one labeled with a donor and the other with an acceptor fluorophore, for the FRET-based detection of a target mRNA.[3][14][25]
Caption: Principle of FRET-based mRNA detection.
ASO Target Validation and Selectivity Workflow
The following diagram outlines a general workflow for validating the target engagement and selectivity of a 2'-MOE ASO using a labeled version of the oligonucleotide.[7][26][27]
Caption: ASO target validation and selectivity workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Antisense oligonucleotides: target validation and development of systemically delivered therapeutic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and hybridization of a series of biotinylated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin oligonucleotide labeling reactions: A method to assess their effectiveness and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling of functional oligonucleotides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reliable assessment and quantification of the fluorescence-labeled antisense oligonucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Double-labeled donor probe can enhance the signal of fluorescence resonance energy transfer (FRET) in detection of nucleic acid hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Double-labeled donor probe can enhance the signal of fluorescence resonance energy transfer (FRET) in detection of nucleic acid hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idtdna.com [idtdna.com]
- 18. New strategy for the synthesis of chemically modified RNA constructs exemplified by hairpin and hammerhead ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-invasive Imaging of Antisense Oligonucleotides in the Brain via In Vivo Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Optimized proximity ligation assay (PLA) for detection of RNA-protein complex interactions in cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dual FRET molecular beacons for mRNA detection in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 2'-MOE-Containing Oligonucleotides by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2'-O-Methoxyethyl (2'-MOE)-containing oligonucleotides using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are essential for obtaining high-purity oligonucleotides required for therapeutic and research applications.
Introduction
The introduction of 2'-O-Methoxyethyl (2'-MOE) modifications to oligonucleotides significantly enhances their nuclease resistance, binding affinity to target RNA, and pharmacokinetic properties, making them a cornerstone of antisense technology.[1][2][3] However, the chemical synthesis of these modified oligonucleotides inevitably produces a heterogeneous mixture containing the desired full-length product (FLP) alongside various impurities. These impurities primarily consist of shorter sequences (n-x, failure sequences) and, occasionally, longer sequences (n+x).[4][5][6] The removal of these closely related impurities is critical for the safety and efficacy of oligonucleotide therapeutics and for the reliability of research findings.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of oligonucleotides due to its high resolution and adaptability.[5][7] The two most prevalent HPLC techniques for this purpose are Ion-Pair Reversed-Phase (IP-RPLC) and Anion-Exchange (AEX) chromatography. The choice between these methods depends on the specific oligonucleotide sequence, its length, the nature of impurities, and the desired final purity and yield.
Principles of HPLC Purification for 2'-MOE Oligonucleotides
Ion-Pair Reversed-Phase (IP-RPLC) Chromatography
IP-RPLC is a powerful technique that separates oligonucleotides based on their hydrophobicity.[8] Since oligonucleotides are highly polar due to their negatively charged phosphate backbone, an ion-pairing agent, typically a hydrophobic alkylamine such as triethylamine (TEA) or hexylamine, is added to the mobile phase.[8][9] This agent forms a neutral, more hydrophobic ion-pair with the oligonucleotide, allowing it to be retained on a non-polar stationary phase (e.g., C8 or C18).[10] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[8][10] The 2'-MOE modification increases the overall hydrophobicity of the oligonucleotide, which can enhance retention in IP-RPLC.
Anion-Exchange (AEX) Chromatography
AEX chromatography separates oligonucleotides based on the net negative charge of their phosphate backbone.[2][4] The stationary phase consists of a positively charged resin that binds the negatively charged oligonucleotides. Elution is accomplished by increasing the salt concentration (e.g., NaCl, NaClO₄) of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase.[4] Longer oligonucleotides, having more phosphate groups, bind more strongly and elute at higher salt concentrations. This method is particularly effective at separating the full-length product from shorter failure sequences.
Data Presentation: Purity and Yield Comparison
The selection of a purification strategy often involves a trade-off between purity and yield. The following tables summarize typical performance data for IP-RPLC and AEX in the purification of modified oligonucleotides.
| HPLC Method | Purity Achieved | Yield | Reference |
| IP-RPLC | >99% | >56% | [5] |
| IP-RPLC | 95-96% | Higher than AEX at this purity | [9] |
| AEX | 97-99% | Higher than IP-RPLC at this purity | [9] |
Table 1: Comparative Purity and Yield of HPLC Methods for Modified Oligonucleotides.
| Parameter | Ion-Pair Reversed-Phase (IP-RPLC) | Anion-Exchange (AEX) |
| Principle of Separation | Hydrophobicity | Net Negative Charge |
| Stationary Phase | Non-polar (e.g., C8, C18) | Positively charged resin |
| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., TEAA, HFIP) | Aqueous buffer (e.g., Tris-HCl, NaOH) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile) in Mobile Phase A | High salt concentration in Mobile Phase A |
| Key Advantage | High resolution, MS-compatibility | Excellent for n-1 separation, scalable |
| Considerations | Ion-pairing agents can be difficult to remove | High salt concentrations are not MS-compatible |
Table 2: Key Characteristics of IP-RPLC and AEX for Oligonucleotide Purification.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the purification of 2'-MOE-containing oligonucleotides by HPLC.
Caption: General workflow for HPLC purification of 2'-MOE oligonucleotides.
Caption: Detailed workflow for IP-RPLC purification.
Caption: Detailed workflow for AEX purification.
Experimental Protocols
The following are detailed protocols for the purification of 2'-MOE-containing oligonucleotides using IP-RPLC and AEX chromatography.
Protocol 1: Ion-Pair Reversed-Phase (IP-RPLC) Purification
1. Materials and Reagents
-
Crude 2'-MOE-containing oligonucleotide, lyophilized
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Triethylamine (TEA)
-
Acetic Acid or Hexafluoroisopropanol (HFIP) for MS-compatible methods
-
Reversed-phase HPLC column (e.g., C8 or C18, 5-10 µm particle size for preparative scale)
2. Mobile Phase Preparation
-
Mobile Phase A: Prepare an aqueous buffer containing the ion-pairing agent. For example, 100 mM triethylammonium acetate (TEAA), pH 7.0. To prepare 1 L, add 13.9 mL of TEA to approximately 950 mL of HPLC-grade water, then adjust the pH to 7.0 with glacial acetic acid and bring the final volume to 1 L.
-
Mobile Phase B: 50% Acetonitrile in Mobile Phase A.
3. HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: Appropriate C8 or C18 preparative column.
-
Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).[10]
-
Column Temperature: Elevated temperatures (e.g., 60 °C) can improve peak shape by reducing secondary structures.[6]
-
Detection: UV at 260 nm.
-
Gradient: A typical gradient would be a linear increase from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes to elute the oligonucleotide. The exact gradient should be optimized for the specific oligonucleotide. For example, 0-50% B over 20 minutes.[10]
4. Purification Procedure
-
Dissolve the crude oligonucleotide in Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak, which represents the full-length product.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity specifications.
-
Desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Lyophilize the desalted sample to obtain the pure 2'-MOE oligonucleotide as a powder.
Protocol 2: Anion-Exchange (AEX) Purification
1. Materials and Reagents
-
Crude 2'-MOE-containing oligonucleotide, lyophilized
-
HPLC-grade water
-
Tris-HCl or another suitable buffer
-
Sodium chloride (NaCl) or sodium perchlorate (NaClO₄)
-
Anion-exchange HPLC column (e.g., a strong anion-exchanger)
2. Mobile Phase Preparation
-
Mobile Phase A: Aqueous buffer, for example, 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: High salt concentration in Mobile Phase A, for example, 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.
3. HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: Appropriate preparative anion-exchange column.
-
Flow Rate: Dependent on column dimensions.
-
Column Temperature: Ambient or slightly elevated. High pH (up to 12) can be used with polymer-based columns to denature secondary structures, but this is not suitable for RNA due to the risk of degradation.[7]
-
Detection: UV at 260 nm.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-40 minutes. The gradient should be optimized to resolve the full-length product from shorter impurities.
4. Purification Procedure
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated AEX column.
-
Apply the salt gradient to elute the bound oligonucleotides.
-
Collect fractions corresponding to the main, typically last, eluting peak, which is the full-length product.
-
Analyze the purity of the collected fractions by analytical HPLC (either AEX or IP-RPLC).
-
Pool the fractions that meet the purity requirements.
-
Desalt the pooled fractions to remove the high concentration of salt.
-
Lyophilize the desalted sample to obtain the pure oligonucleotide.
Conclusion
The purification of 2'-MOE-containing oligonucleotides is a critical step in their development as therapeutic agents and their use in research. Both IP-RPLC and AEX are robust and effective HPLC methods for achieving high purity. The choice of method and the optimization of purification parameters are crucial for maximizing both purity and yield. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their purification workflows for 2'-MOE-modified oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymc.co.jp [ymc.co.jp]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. atdbio.com [atdbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine
Introduction
2'-O-(2-Methoxyethyl)-5-methyl-uridine, a key component of second-generation antisense oligonucleotides (ASOs), offers enhanced properties for therapeutic applications. The 2'-O-methoxyethyl (2'-O-MOE) modification significantly increases the binding affinity of oligonucleotides to their target RNA and improves their resistance to nuclease degradation.[1][2][3] This document provides detailed protocols for the large-scale synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine, its subsequent conversion to the corresponding phosphoramidite for oligonucleotide synthesis, and an overview of the biological mechanisms involving 2'-O-MOE modified oligonucleotides.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |
| 1. Ring-Opening Reaction | O-2,2'-Anhydro-5-methyluridine | 2'-O-(2-Methoxyethyl)-5-methyl-uridine | 55 - 63 | [3][4] |
| 2. 5'-O-Dimethoxytritylation (DMT Protection) | 2'-O-(2-Methoxyethyl)-5-methyl-uridine | 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine | 80 - 95 | [4] |
| 3. 3'-Phosphitylation | 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine | 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine 3'-CE phosphoramidite | 65 - 67 | [4] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine
This protocol outlines a kilo-scale process for the synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.[5][6]
Materials:
-
O-2,2'-Anhydro-5-methyluridine
-
Tris(2-methoxyethyl)borate
-
2-Methoxyethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Silica Gel
-
Dichloromethane
-
Triethylamine
Equipment:
-
Large-scale stainless steel pressure vessel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Continuous extraction apparatus
-
Chromatography column
Procedure:
-
Reaction Setup: In a 2 L stainless steel pressure vessel, combine O-2,2'-Anhydro-5-methyluridine (195 g, 0.81 mol), tris(2-methoxyethyl)borate (231 g, 0.98 mol), and 2-methoxyethanol (1.2 L).[3]
-
Ring-Opening Reaction: Seal the vessel and heat it in a pre-heated oil bath to 155-160°C. Maintain this temperature for 48 hours.[3]
-
Work-up and Initial Purification:
-
Allow the vessel to cool to room temperature before opening.
-
Evaporate the solution to dryness under reduced pressure.
-
Triturate the residue with methanol (200 mL).
-
Suspend the resulting residue in hot acetone (1 L).
-
Filter the insoluble salts and wash them with acetone (150 mL).
-
Evaporate the filtrate to obtain the crude product (approximately 280 g).[3]
-
-
Solvent Exchange: Dissolve the crude product in acetonitrile (600 mL) and evaporate to dryness. This step helps to remove residual solvents.[3]
-
Purification:
-
For large-scale purification, a continuous extraction method is recommended to improve efficiency.[5][6]
-
Alternatively, for smaller scales or high purity requirements, silica gel chromatography can be employed. Prepare a silica gel column (3 kg) packed in a mixture of dichloromethane, acetone, and methanol (e.g., 20:5:3) containing 0.5% triethylamine.[3]
-
Dissolve the crude product in dichloromethane (250 mL) and adsorb it onto silica gel (150 g) before loading it onto the column.
-
Elute the column with the packing solvent to obtain the purified 2'-O-(2-Methoxyethyl)-5-methyl-uridine. A typical yield is around 160 g (63%).[3]
-
Protocol 2: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine
Materials:
-
2'-O-(2-Methoxyethyl)-5-methyl-uridine
-
Dimethoxytrityl chloride (DMT-Cl)
-
2,6-Lutidine (or triethylamine)
-
1,4-Dioxane (or other suitable anhydrous solvent)
Procedure:
-
Reaction Setup: Dissolve 2'-O-(2-Methoxyethyl)-5-methyl-uridine in anhydrous 1,4-dioxane.
-
DMT Protection: Add 2,6-lutidine as a non-nucleophilic base. The use of 2,6-lutidine has been shown to improve the 5'/3' selectivity and overall yield compared to other bases.[5][6]
-
Add DMT-Cl portion-wise while stirring at room temperature (or slightly elevated temperature, e.g., 30°C).[4]
-
Monitor the reaction by TLC or HPLC until completion (typically 2 hours).[4]
-
Work-up and Purification: Quench the reaction with methanol and evaporate the solvent. The crude product can be purified by silica gel chromatography to yield the 5'-O-DMT protected nucleoside (yields typically range from 80-95%).[4]
Protocol 3: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine 3'-CE Phosphoramidite
Materials:
-
5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (or chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane
Procedure:
-
Reaction Setup: Dissolve the 5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methyl-uridine in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphitylation: Add DIPEA to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy (typically complete within 1 hour).[4]
-
Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with dichloromethane, dry the organic layer, and evaporate the solvent. The crude phosphoramidite is then purified by silica gel chromatography to yield the final product (yields typically range from 65-67%).[4]
Mandatory Visualizations
Caption: Synthetic workflow for 2'-O-MOE-5-methyl-uridine phosphoramidite.
Caption: RNase H-dependent antisense mechanism of a 2'-O-MOE gapmer ASO.
Biological Context and Mechanism of Action
Oligonucleotides incorporating 2'-O-MOE-5-methyl-uridine are primarily used as antisense therapeutics. The 2'-O-MOE modification provides several key advantages:
-
Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its therapeutic effect.[1][2]
-
Enhanced Binding Affinity: The 2'-O-MOE group pre-organizes the sugar into an RNA-like C3'-endo pucker, which increases the binding affinity of the ASO to its complementary RNA target.[3]
RNase H-Mediated Degradation
A common design for 2'-O-MOE ASOs is the "gapmer" structure. In a gapmer, a central block of DNA-like nucleotides is flanked by 2'-O-MOE modified nucleotides.[1][7] This design allows for the following mechanism of action:
-
The 2'-O-MOE "wings" provide nuclease resistance and high binding affinity to the target mRNA.
-
Upon hybridization of the ASO to the target mRNA, the central DNA:RNA duplex forms a substrate for the endogenous enzyme RNase H.[5][8]
-
RNase H is recruited to the duplex and cleaves the RNA strand, leading to the degradation of the target mRNA.[5][9]
-
This degradation prevents the translation of the mRNA into a functional protein, effectively silencing the target gene.
Steric Blockade
In some applications, ASOs fully modified with 2'-O-MOE are used. These ASOs do not activate RNase H.[9] Instead, they act through steric blockade by binding to a target RNA and physically obstructing cellular processes such as:
-
Translation: Preventing the ribosome from accessing the mRNA.
-
Splicing: Modulating the splicing of pre-mRNA to alter the final protein product. An example of this is the approved drug Spinraza® (nusinersen).[2]
Cellular Uptake
The cellular uptake of 2'-O-MOE modified ASOs is a complex process that generally occurs via endocytosis.[10][11][12] The oligonucleotides are internalized into vesicles and must escape the endosomal pathway to reach their target RNA in the cytoplasm or nucleus.[13][14] The efficiency of this "productive uptake" is a critical factor in the overall potency of ASO therapeutics.[10][13]
References
- 1. researchgate.net [researchgate.net]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 4. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2'-O-Methoxyethyl (2'-MOE) Modification in siRNA Design to Enhance Stability and Efficacy
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality for silencing disease-causing genes. However, their clinical translation is often hampered by their inherent instability in biological fluids and potential for off-target effects. Chemical modifications of the siRNA duplex are crucial to overcome these limitations. Among these, the 2'-O-Methoxyethyl (2'-MOE) modification of the ribose sugar has proven to be a highly effective strategy to enhance nuclease resistance, improve binding affinity to target mRNA, and prolong the in vivo half-life of siRNAs.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of 2'-MOE modifications in siRNA design.
Key Advantages of 2'-MOE Modification
The incorporation of 2'-MOE residues into siRNA duplexes offers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and tissues.[1][2][5] This leads to a significantly extended half-life of the siRNA.
-
Increased Binding Affinity: 2'-MOE modifications lock the ribose sugar in an A-form helical conformation, which is favorable for binding to the target RNA. This results in a higher melting temperature (Tm) of the siRNA-target duplex, indicating stronger binding.[1][2]
-
Reduced Off-Target Effects: Strategic placement of 2'-MOE modifications can influence the loading of the siRNA strands into the RNA-induced silencing complex (RISC), favoring the guide strand and reducing off-target effects mediated by the passenger strand.[6][7][8]
-
Reduced Immunogenicity: Chemical modifications like 2'-MOE can help to reduce the recognition of siRNAs by the innate immune system, thereby mitigating potential inflammatory responses.[1]
Data on the Impact of 2'-MOE Modification
The following tables summarize the quantitative effects of 2'-MOE modifications on key siRNA properties as reported in the literature.
Table 1: Effect of 2'-MOE Modification on Thermal Stability (Tm)
| Modification Type | Change in Tm per Modification (°C) | Reference |
| 2'-O-Methoxyethyl (2'-MOE) | ~0.9 - 1.7 | [1][2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-MOE | [2] |
| 2'-Fluoro (2'-F) | ~2.5 | [2] |
| Locked Nucleic Acid (LNA) | up to ~8 | [1] |
Table 2: Effect of 2'-MOE Modification on Serum Stability
| siRNA Modification | Half-life in Serum | Reference |
| Unmodified siRNA | Completely degraded within 4 hours | [9] |
| 2'-F-modified siRNA | > 24 hours | [9] |
| 2'-MOE modified siRNA | Increased serum stability by approximately 30-40% | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of 2'-MOE modified siRNAs.
Protocol 1: Synthesis of 2'-MOE Modified Oligonucleotides
The synthesis of 2'-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.[10][11]
Materials:
-
2'-MOE phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonia/methylamine for deprotection and cleavage
Procedure:
-
Solid Support Preparation: Start with a CPG solid support functionalized with the first nucleoside of the sequence.
-
Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the 2'-MOE phosphoramidite and an activator to form the phosphite triester linkage.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the remaining protecting groups using a mixture of ammonia and methylamine.
-
Purification: Purify the full-length 2'-MOE modified oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry and verify its identity and purity by mass spectrometry.
Protocol 2: In Vitro Nuclease Stability Assay
This assay evaluates the resistance of 2'-MOE modified siRNAs to degradation by nucleases present in serum.
Materials:
-
2'-MOE modified siRNA and unmodified control siRNA
-
Fetal bovine serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Gel loading buffer
-
Polyacrylamide gel (e.g., 20%)
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation: Incubate the siRNAs (e.g., 1 µg) with a defined concentration of serum (e.g., 50% FBS in PBS) at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation reaction by adding a gel loading buffer containing a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Separate the siRNA samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system.
-
Analysis: Quantify the intensity of the intact siRNA band at each time point to determine the degradation rate and half-life.
Protocol 3: RISC Loading Assay via RNA Immunoprecipitation (RIP)
This protocol determines the extent to which the guide and passenger strands of a 2'-MOE modified siRNA are loaded into the RISC complex.[6]
Materials:
-
HEK293A cells or other suitable cell line
-
2'-MOE modified siRNA and unmodified control siRNA
-
Lipofectamine RNAiMAX or other transfection reagent
-
Anti-AGO2 antibody
-
Protein A/G magnetic beads
-
RIP lysis buffer
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents and primers specific for the guide and passenger strands
Procedure:
-
Cell Transfection: Transfect cells with the siRNAs at a final concentration of 16.7 nM.[6]
-
Cell Lysis: After 24-48 hours, lyse the cells with RIP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-AGO2 antibody to capture the RISC complex.
-
Add Protein A/G magnetic beads to pull down the antibody-RISC complex.
-
Wash the beads to remove non-specific binding.
-
-
RNA Extraction: Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Reverse Transcription and qPCR:
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qPCR using primers specific for the guide and passenger strands to quantify their relative abundance in the RISC complex.
-
-
Data Analysis: Normalize the qPCR data to an internal control and compare the RISC loading of the modified versus unmodified siRNA strands.
Visualizations
The following diagrams illustrate key concepts related to the application of 2'-MOE in siRNA design.
References
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 4. syngenis.com [syngenis.com]
- 5. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating 2'-MOE Oligonucleotide Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides, achieving high-yield synthesis is critical for experimental success and therapeutic development. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during 2'-MOE oligonucleotide synthesis, with a focus on resolving low-yield problems.
Troubleshooting Guide: Low Yield in 2'-MOE Oligonucleotide Synthesis
Low product yield is a frequent challenge in oligonucleotide synthesis. The introduction of modified nucleotides like 2'-MOE can present unique hurdles. This guide provides a systematic approach to identifying and resolving the root causes of low yield.
Initial Checks & Quick Fixes
| Question | Possible Cause | Recommended Action |
| Is the low yield a recent problem? | Reagent degradation, synthesizer malfunction. | Review recent synthesis data for trends. Check reagent lot numbers and expiration dates. Run synthesizer diagnostic tests. |
| Are all reagents fresh and properly prepared? | Hydrolysis of phosphoramidites and activators due to moisture. Oxidized deprotection solutions. | Use fresh, anhydrous acetonitrile for all solutions. Ensure phosphoramidite and activator solutions are prepared fresh as recommended. Use fresh deprotection reagents.[1] |
| Was the correct synthesis protocol used for 2'-MOE? | Sub-optimal coupling times or reagent concentrations. | Confirm that the synthesis protocol includes a coupling time of at least 6 minutes for 2'-MOE phosphoramidites.[2] |
In-Depth Troubleshooting
If initial checks do not resolve the issue, a more detailed investigation is required. The following sections address specific stages of the synthesis process where problems can arise.
Low coupling efficiency is a primary cause of reduced yield, as failures at each step accumulate, dramatically lowering the amount of full-length product.[1]
Q: My trityl monitor shows decreasing step yields. What could be the cause?
A: Declining coupling efficiency can stem from several factors:
-
Moisture Contamination: Phosphoramidites and activators are highly sensitive to moisture. Even trace amounts of water can lead to the hydrolysis of the phosphoramidite, rendering it incapable of coupling.
-
Solution: Ensure all reagents, especially acetonitrile, are anhydrous. Store phosphoramidites under an inert atmosphere (argon or nitrogen). On humid days, take extra precautions to minimize exposure of reagents to the atmosphere.[1]
-
-
Activator Problems: An inactive or inappropriate activator will lead to poor coupling.
-
Solution: Use a fresh, correctly prepared activator solution. For sterically hindered monomers like 2'-MOE, a more active activator such as Dicyanoimidazole (DCI) may be beneficial.[3]
-
-
Phosphoramidite Quality: Degraded or poor-quality 2'-MOE phosphoramidites will not couple efficiently.
-
Solution: Use high-quality phosphoramidites from a reputable supplier. If degradation is suspected, obtain a fresh lot.
-
Q: I'm synthesizing a G-rich 2'-MOE oligonucleotide and observing low yield. Are there specific issues with guanine?
A: Yes, G-rich sequences can be problematic. Guanine phosphoramidites are more susceptible to depurination under the acidic conditions of the detritylation step. Additionally, G-rich sequences have a higher propensity to form secondary structures that can hinder reagent access.
-
Solution:
-
Use a milder deblocking agent if compatible with your synthesizer (e.g., Dichloroacetic acid instead of Trichloroacetic acid).[4]
-
Consider using a solid support with a larger pore size (e.g., 1000Å CPG) for long G-rich sequences to minimize steric hindrance.[5][6]
-
To prevent the formation of n+1 species due to guanosine detritylating faster, avoid strongly acidic activators like BTT and ETT. DCI is a recommended alternative.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yield in 2'-MOE oligonucleotide synthesis.
The capping step is designed to block unreacted 5'-hydroxyl groups from further chain elongation. Inefficient capping leads to the formation of deletion sequences (n-1), which can be difficult to separate from the full-length product.[8][9]
Q: My final product is contaminated with n-1 sequences. What went wrong?
A: This is a classic sign of incomplete capping.
-
Cause: Degraded capping reagents (Cap A: acetic anhydride, Cap B: N-methylimidazole) are the most common culprits.
-
Solution: Prepare fresh capping solutions. Ensure that the delivery lines for the capping reagents on the synthesizer are not blocked.
The Oligonucleotide Synthesis Cycle and Potential Failure Points
Caption: The four main steps of the phosphoramidite synthesis cycle and potential points of failure.
The final steps of cleavage from the solid support and removal of protecting groups are critical for obtaining a high yield of pure oligonucleotide.
Q: After deprotection, my yield is significantly lower than expected from the synthesis report. Why?
A: Several issues can occur during deprotection and cleavage:
-
Incomplete Cleavage: The oligonucleotide is not efficiently cleaved from the solid support.
-
Solution: Ensure the cleavage reagent is fresh and that the reaction is allowed to proceed for the recommended time and temperature. For some supports, a longer cleavage time may be necessary.
-
-
Side Reactions during Deprotection: The use of incorrect deprotection reagents or conditions can lead to modification of the oligonucleotide.
-
CRITICAL: Do not use methylamine (a component of AMA - ammonium hydroxide/methylamine) for deprotection if your sequence contains 2'-MOE-Bz-5-Me-C. Methylamine can methylate the N4 position of the cytosine base. Use standard ammonium hydroxide for deprotection in this case.[3]
-
-
Product Loss during Workup: Significant amounts of product can be lost during the precipitation and washing steps.
-
Solution: Optimize your workup protocol. Ensure complete precipitation of the oligonucleotide and minimize losses during washing.
-
FAQs: 2'-MOE Oligonucleotide Synthesis
Q1: What is the recommended coupling time for 2'-MOE phosphoramidites?
A1: A coupling time of 6 minutes is recommended for 2'-MOE phosphoramidites to ensure high coupling efficiency.[2]
Q2: Are there any deprotection reagents I should avoid when working with 2'-MOE oligonucleotides?
A2: Yes. Avoid using methylamine-based deprotection solutions (like AMA) if your sequence contains 2'-MOE-Bz-5-Me-C, as this can lead to an undesirable methylation of the cytosine base. Standard ammonium hydroxide is recommended in this case.[3]
Q3: Why is my yield of a long 2'-MOE oligonucleotide (>50 bases) particularly low?
A3: The overall yield is a product of the coupling efficiency at each step. For a 50-mer, even with a 99% average coupling efficiency, the theoretical maximum yield is only about 60%. A drop to 98% efficiency reduces the theoretical yield to around 36%. For long oligonucleotides, maintaining extremely high, consistent coupling efficiency is paramount. Additionally, steric hindrance on the solid support can become a factor. Using a support with a larger pore size (e.g., 1000Å or 2000Å CPG) can improve yields for longer oligos.[5][6][7]
Q4: How can I analyze my crude 2'-MOE oligonucleotide to troubleshoot low yield?
A4: The two most powerful analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC (Anion-Exchange or Reversed-Phase Ion-Pair): Can separate the full-length product from shorter truncated or deletion sequences. This will give you a good idea of the purity of your crude product and the relative amounts of failure sequences.
-
LC-MS: Provides mass information for the different species in your crude product. This is invaluable for identifying the exact nature of impurities, such as n-1 deletions, products of incomplete deprotection, or base modifications.
Q5: What impact does the solid support have on 2'-MOE synthesis yield?
A5: The choice of solid support can significantly impact the yield, especially for longer oligonucleotides.
-
Pore Size: For oligonucleotides longer than 40 bases, using a support with a larger pore size (e.g., 1000Å CPG) is recommended. This prevents the growing oligonucleotide chains from blocking the pores and restricting reagent access.[5][6]
-
Loading Capacity: A lower loading capacity on the solid support can sometimes improve the yield of longer oligonucleotides by reducing steric hindrance between adjacent growing chains.
Experimental Protocols
Protocol 1: Analysis of Crude 2'-MOE Oligonucleotide by LC-MS
Objective: To identify the components of a crude 2'-MOE oligonucleotide synthesis and determine the cause of low yield.
Methodology:
-
Sample Preparation: a. After cleavage and deprotection, take a small aliquot (e.g., 0.1 OD) of the crude oligonucleotide solution. b. If necessary, desalt the sample using an appropriate method like ethanol precipitation or a size-exclusion spin column to remove excess salts that can interfere with mass spectrometry. c. Re-suspend the desalted oligonucleotide in an appropriate solvent for LC-MS analysis (e.g., nuclease-free water).
-
LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 column).
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 5-10 mM triethylamine (TEA) in water).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes.
-
MS Parameters: Operate the mass spectrometer in negative ion mode. Set the mass range to acquire data over the expected mass range of the full-length product and potential impurities.
-
-
Data Analysis: a. Integrate the peaks in the chromatogram to determine the relative abundance of the different species. b. Deconvolute the mass spectra for each peak to determine the molecular weight of each component. c. Compare the observed masses to the expected masses of the full-length product, n-1 deletions, incompletely deprotected species, and other potential side products.
Protocol 2: Small-Scale Test Synthesis
Objective: To test the quality of reagents and synthesis protocols on a small scale before committing to a large-scale synthesis.
Methodology:
-
Synthesize a Short Test Oligonucleotide: a. Design a short (e.g., 10-15 bases) test sequence containing at least one of each of the four 2'-MOE phosphoramidites to be used in the larger synthesis. b. Perform the synthesis on the smallest possible scale on your synthesizer. c. Use fresh aliquots of all reagents (phosphoramidites, activator, capping reagents, etc.). d. Follow the recommended protocol for 2'-MOE synthesis (e.g., 6-minute coupling time).
-
Analyze the Crude Product: a. Cleave and deprotect the test oligonucleotide. b. Analyze the crude product by LC-MS as described in Protocol 1.
-
Evaluate the Results: a. A successful test synthesis should show a high percentage of the full-length product with minimal impurities. b. If the test synthesis fails, this indicates a problem with one or more of the reagents or the synthesis protocol, which can be addressed before the large-scale synthesis.
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20-mer | 90.9% | 82.6% | 68.1% |
| 30-mer | 86.5% | 74.7% | 55.7% |
| 40-mer | 82.2% | 67.6% | 45.5% |
| 50-mer | 78.2% | 61.1% | 37.2% |
| 70-mer | 70.8% | 50.0% | 24.8% |
| 100-mer | 60.9% | 37.0% | 13.5% |
Data adapted from general oligonucleotide synthesis yield calculations and illustrates the critical importance of high coupling efficiency, especially for longer sequences.[10]
Table 2: Recommended Deprotection Conditions for 2'-MOE Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide (28-30%) | 55 °C | 8-16 hours | Standard condition for most 2'-MOE containing oligonucleotides. |
| Ammonium Hydroxide (28-30%) | Room Temp | 24-48 hours | Milder condition, may be suitable for sensitive modifications. |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65 °C | 10-15 minutes | CAUTION: Do not use if the sequence contains 2'-MOE-Bz-5-Me-C.[3] |
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. biotage.com [biotage.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. genelink.com [genelink.com]
Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites
Welcome to the technical support center for 2'-O-Methoxyethyl (2'-MOE) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are 2'-MOE phosphoramidites and what are their primary advantages?
A1: 2'-O-Methoxyethyl (2'-MOE) phosphoramidites are modified ribonucleoside building blocks used in solid-phase oligonucleotide synthesis. The 2'-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][2][3] This modification offers several key advantages, particularly for therapeutic oligonucleotides like antisense oligonucleotides (ASOs):
-
Enhanced Nuclease Resistance: The 2'-MOE group provides significant protection against degradation by nucleases, increasing the in vivo stability of the oligonucleotide.[1][3][4]
-
Increased Binding Affinity: 2'-MOE modification promotes an RNA-like (A-form) duplex geometry, which leads to a higher binding affinity for complementary RNA targets.[3][4][5] This can enhance the potency of therapeutic oligonucleotides.[4]
-
Reduced Toxicity: Compared to some other modifications, 2'-MOE has been shown to have a favorable toxicity profile.[1][4]
-
Favorable Pharmacokinetic Properties: The modification can improve the tissue distribution and half-life of oligonucleotides.[3][4]
Q2: What is the recommended coupling time for 2'-MOE phosphoramidites?
A2: Due to the steric hindrance from the 2'-MOE group, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites. A coupling time of 6 minutes is commonly recommended for 2'-MOE phosphoramidites.[5][6] Some protocols for sterically hindered phosphoramidites, like certain modified bases, suggest even longer coupling times of 8-12 minutes.[7] For some specific applications or synthesizer setups, a 15-minute coupling time might be used.[8]
Q3: Which activators are recommended for coupling 2'-MOE phosphoramidites?
A3: Several activators can be used for the coupling of 2'-MOE phosphoramidites. Common and effective activators include:
-
Dicyanoimidazole (DCI): Often recommended for 2'-modified phosphoramidites.[8]
-
5-Ethylthio-1H-tetrazole (ETT)
-
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole: This activator has been shown to be highly efficient, allowing for potentially shorter coupling times.[9][10]
-
Tetrazole: While a standard activator, more potent activators are often preferred for modified phosphoramidites to ensure high coupling efficiency.[11]
The choice of activator can influence the required coupling time and overall efficiency.
Q4: What are the common causes of low coupling efficiency with 2'-MOE phosphoramidites?
A4: Low coupling efficiency can stem from several factors:
-
Insufficient Coupling Time: As mentioned, 2'-MOE amidites are sterically hindered and require longer coupling times.
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture.[12] Water in the acetonitrile diluent or on the synthesis support will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[13]
-
Degraded Phosphoramidite Reagent: Improper storage or prolonged time on the synthesizer can lead to degradation of the phosphoramidite.
-
Inefficient Activator: The activator solution may be degraded or not sufficiently potent for the modified amidite.
-
Issues with Synthesizer Fluidics: Problems with reagent delivery can lead to incorrect volumes of phosphoramidite or activator being delivered to the synthesis column.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of oligonucleotides containing 2'-MOE modifications.
Problem: Low Overall Yield and/or Presence of Shorter Oligonucleotide Sequences (n-1, n-2, etc.)
This is often indicative of poor coupling efficiency at one or more steps in the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Problem: Depurination Leading to Chain Cleavage
Depurination, the cleavage of the glycosidic bond between the purine base (A or G) and the sugar, can occur during the acidic deblocking (detritylation) step.[13][14] While ribonucleosides are generally less susceptible than deoxynucleosides, this can still be a concern, especially for longer oligonucleotides.[14]
Causes and Solutions:
-
Harsh Deblocking Conditions: The standard deblocking agent, trichloroacetic acid (TCA), can be strong enough to cause depurination.[13]
-
Electron-Withdrawing Protecting Groups: Acyl protecting groups on the nucleobases can destabilize the glycosidic bond.
Quantitative Data Summary
Table 1: Recommended Coupling Parameters for 2'-MOE Phosphoramidites
| Parameter | Recommendation | Notes |
| Coupling Time | 6 - 15 minutes | 6 minutes is a common starting point.[5][6] Longer times may be needed for particularly difficult couplings or to maximize efficiency.[8] |
| Activator | DCI, ETT, 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | The choice may depend on the synthesizer and desired reaction kinetics.[8][9] |
| Phosphoramidite Concentration | 0.1 M - 0.2 M in anhydrous acetonitrile | Standard concentration range for oligonucleotide synthesis. |
| Excess of Reagents | 5- to 10-fold molar excess of phosphoramidite over support-bound hydroxyl groups | Ensures the reaction is driven towards completion.[11] |
Table 2: Deblocking Agents to Minimize Depurination
| Deblocking Agent | Typical Concentration | pKa | Notes |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | ~0.7 | Standard deblocking agent, but can cause depurination.[13] |
| Dichloroacetic Acid (DCA) | 2-3% in Dichloromethane or Dichloroethane | ~1.5 | Milder acid, recommended to reduce the risk of depurination, especially for long oligos.[11][13] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for a 2'-MOE Monomer
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer.
Workflow Diagram
Caption: Standard automated oligonucleotide synthesis cycle.
Methodology:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by treating with a solution of 3% dichloroacetic acid (DCA) in dichloromethane.[11] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Washing: The synthesis column is thoroughly washed with anhydrous acetonitrile to remove the deblocking agent and any residual moisture.
-
Coupling: The 2'-MOE phosphoramidite solution (e.g., 0.1 M) and an activator solution (e.g., 0.25 M DCI) are simultaneously delivered to the column. The reaction is allowed to proceed for 6 to 15 minutes .
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps. This is typically done with a mixture of acetic anhydride and N-methylimidazole.[16]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of THF, pyridine, and water.[11][16]
-
Washing: The column is washed again with anhydrous acetonitrile to remove excess reagents before initiating the next cycle.
Protocol 2: Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Important Note: If using 2'-MOE-Bz-5-Me-C, methylamine should be avoided as it can cause methylation of the N4 position.[5]
-
-
Base Deprotection: The same basic solution used for cleavage also removes the protecting groups from the nucleobases (e.g., Bz, iBu, dmf). The reaction is typically carried out at an elevated temperature (e.g., 55 °C) for several hours.
-
Purification: The crude oligonucleotide solution is then purified, commonly by reverse-phase HPLC or ion-exchange chromatography, to isolate the full-length product from shorter sequences and other impurities.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Phosphoramidite Considerations | Thermo Fisher Scientific - US [thermofisher.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 10. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Reducing off-target effects of 2'-MOE antisense oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs). Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with 2'-MOE ASOs?
A1: 2'-MOE ASOs can exhibit two main categories of off-target effects:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences with partial complementarity, leading to the modulation of non-target genes. This can happen through RNase H-mediated degradation of the off-target mRNA or by steric hindrance of splicing or translation.
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but rather to its chemical properties. They often involve interactions with cellular proteins, which can lead to cytotoxicity, immune stimulation, or other unintended biological consequences. Phosphorothioate (PS) backbone modifications, commonly used in conjunction with 2'-MOE, are known to increase protein binding.[1][2][3]
Q2: How can I predict potential hybridization-dependent off-target effects for my 2'-MOE ASO sequence?
A2: In silico analysis is a crucial first step in predicting potential off-target effects. You can use bioinformatics tools to search for potential binding sites of your ASO sequence in the relevant transcriptome.
-
Recommended Tool: RNAhybrid is a tool that can be used to find the minimum free energy of hybridization of an ASO to a large RNA sequence. It allows for G:U wobble base pairing, internal loops, and bulges, providing a more comprehensive prediction of potential off-target interactions.[4][5]
-
Database: A comprehensive database of exon and flanking intron sequences should be used to search for putative ASO binding sites.[4][5]
It's important to note that in silico predictions are not always perfect and experimental validation is essential.[4]
Q3: My in vitro experiment shows a phenotype, but I'm concerned it might be an off-target effect. How can I validate that the observed effect is specific to my target?
A3: To confirm that the observed phenotype is a result of on-target activity, a rigorous set of control experiments is necessary.
-
Multiple ASOs: Synthesize and test at least two different ASOs that target different regions of the same target RNA. If both ASOs produce the same phenotype, it increases the confidence that the effect is on-target.[6]
-
Mismatch Controls: Design and test a control ASO with three to four mismatches compared to your lead ASO. This control should have significantly reduced affinity for the target sequence and, ideally, should not produce the same phenotype.[6]
-
Scrambled Controls: A scrambled control ASO, which has the same base composition as your active ASO but in a random order, should also be used. This helps to rule out non-specific effects related to the ASO's chemistry.[6]
-
Rescue Experiment: If possible, perform a rescue experiment by re-introducing a version of the target gene that is resistant to your ASO (e.g., by modifying the ASO binding site). The reversal of the phenotype upon re-introduction of the target gene provides strong evidence for on-target activity.
Troubleshooting Guide
Problem 1: High level of cytotoxicity or cell death observed after ASO treatment.
This could be due to either hybridization-dependent or -independent off-target effects.
Troubleshooting Steps:
-
Assess Hybridization-Independent Toxicity:
-
Test a Scrambled Control: A scrambled ASO with the same chemistry and length will help determine if the toxicity is sequence-independent.
-
Reduce ASO Concentration: Perform a dose-response experiment to find the lowest effective concentration that minimizes toxicity.
-
Change Delivery Method: If using a transfection reagent, consider "gymnotic" or "free uptake" delivery, where the ASO is added directly to the culture medium. This can sometimes reduce toxicity associated with lipid-based reagents.[4][5]
-
-
Investigate Hybridization-Dependent Off-Target Effects:
-
In Silico Analysis: Perform a thorough bioinformatic search for potential off-target transcripts with high complementarity to your ASO sequence.
-
Gene Expression Analysis: Use RT-qPCR or microarray/RNA-seq to analyze the expression levels of top predicted off-target genes. A significant downregulation of an unintended transcript could be the cause of toxicity.
-
Problem 2: Inconsistent or weak knockdown of the target gene.
Several factors can contribute to poor ASO performance.
Troubleshooting Steps:
-
Optimize ASO Delivery:
-
Transfection Efficiency: If using a transfection reagent, optimize the lipid-to-ASO ratio and incubation time.
-
Gymnotic Delivery: For cell types that are difficult to transfect, gymnotic delivery may be a more effective option, although it often requires higher ASO concentrations and longer incubation times.[1]
-
-
Re-evaluate ASO Design:
-
Target Site Accessibility: The secondary structure of the target RNA can impact ASO binding. Consider designing ASOs targeting different regions of the transcript.
-
ASO Chemistry: While 2'-MOE modifications enhance stability and affinity, the specific design of the ASO (e.g., gapmer design) is crucial for RNase H-mediated degradation. Ensure your design is appropriate for your intended mechanism of action.
-
Problem 3: Off-target splicing events are observed with a splice-switching 2'-MOE ASO.
Splice-switching ASOs can sometimes bind to unintended pre-mRNA sequences and alter their splicing patterns.
Troubleshooting Steps:
-
Refine ASO Design:
-
Shorten the ASO: Shorter ASOs (e.g., 12-mers) can be more sensitive to mismatches and may exhibit fewer off-target effects.[4][7]
-
Introduce Mismatches: Strategically placing mismatches in the ASO sequence can disrupt binding to off-target transcripts while maintaining sufficient affinity for the on-target site.[4]
-
Use a Combination of ASOs: Using two different ASOs targeting the same exon at lower individual concentrations can sometimes reduce off-target effects while maintaining on-target efficacy.[4][7]
-
-
Change ASO Chemistry:
Data Presentation
Table 1: Comparison of ASO Chemistries on Off-Target Splicing Events
| ASO Chemistry | On-Target Activity (% PKM1) | Number of Validated Off-Targets |
| Uniformly 2'-MOE | 29.9% | 17 |
| Mixed-Chemistry (cEt/DNA) | 3.5% | Significantly Reduced |
Data summarized from a study on splice-switching ASOs.[4][5]
Table 2: Effect of ASO Length and Combination on Off-Target Splicing
| ASO Strategy | On-Target Activity (% PKM1) | Off-Target Score (Average) |
| 18-mer 2'-MOE ASO (30 nM) | 29.9% | High |
| 12-mer 2'-MOE ASO (30 nM) | 45.5% | Reduced |
| Combination of two 18-mer ASOs (15 nM each) | 52.3% | Significantly Reduced |
Data summarized from a study on splice-switching ASOs.[4][7]
Experimental Protocols
Protocol 1: Evaluation of Off-Target Gene Expression by RT-qPCR
This protocol describes how to quantify the mRNA levels of potential off-target genes following ASO treatment.
Materials:
-
ASO-treated cells and control cells (treated with a scrambled or mismatch control ASO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene, potential off-target genes, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from ASO-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target and off-target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the ASO-treated samples to the control samples.
-
Protocol 2: Gymnotic Delivery of 2'-MOE ASOs in Cell Culture
This protocol describes the delivery of "naked" ASOs to cells in culture without the use of transfection reagents.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
2'-MOE ASO stock solution (resuspended in sterile, nuclease-free water or PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a culture plate or flask at a density that will allow for several days of growth. Allow the cells to adhere overnight.
-
Suspension cells: Seed cells in a culture flask at the desired density.
-
-
ASO Addition:
-
Dilute the ASO stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. Typical final concentrations for gymnotic delivery range from 1 to 10 µM.
-
For adherent cells, aspirate the old medium and add the ASO-containing medium to the cells.
-
For suspension cells, add the concentrated ASO solution directly to the cell suspension.
-
-
Incubation: Incubate the cells with the ASO for 24-96 hours, or longer, depending on the cell type and the desired duration of the experiment.
-
Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR, protein extraction for Western blot).
Visualizations
Caption: Mechanisms of 2'-MOE ASO off-target effects.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 2'-MOE oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 2'-MOE oligonucleotides?
A1: The solid-phase synthesis of oligonucleotides, while efficient, can result in several product-related impurities.[1] The most common are shortmers (n-1, n-2, etc.) and longmers (n+1), which are truncated and extended sequences of the target oligonucleotide, respectively.[1][2] These arise from incomplete reaction cycles during synthesis.[1][] Other potential impurities include sequences with protecting group adducts or modified backbones that were not completely removed during deprotection.[4][5]
Q2: Why do my 2'-MOE oligonucleotides show poor chromatographic peak shape and resolution?
A2: Poor peak shape and resolution can be attributed to several factors. Aggregation of the oligonucleotide, particularly in guanine-rich sequences, can lead to broad or split peaks.[6] The formation of secondary structures can also cause peak broadening.[7] Additionally, suboptimal chromatography conditions, such as incorrect mobile phase composition, temperature, or pH, can negatively impact separation efficiency.[8]
Q3: What are the primary chromatography techniques for purifying 2'-MOE oligonucleotides?
A3: The two most widely used high-performance liquid chromatography (HPLC) techniques for oligonucleotide purification are Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography.[7][9][10]
-
Ion-Exchange Chromatography (IEX): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[7][11] It is highly effective at resolving different length species (shortmers and longmers).[7][11]
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This method separates oligonucleotides based on their hydrophobicity.[8] An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing for interaction with the hydrophobic stationary phase.[8] This technique is excellent for separating the desired full-length product from more hydrophobic impurities, such as those still containing the 5'-dimethoxytrityl (DMT) group (trityl-on purification).[6]
Q4: Should I use IEX or IP-RP chromatography for my 2'-MOE oligonucleotide purification?
A4: The choice between IEX and IP-RP chromatography depends on the specific purification challenge. IEX is generally preferred for removing length-based impurities like n-1 and n+1 species due to its charge-based separation mechanism.[7][12] IP-RP is often used for an initial "trityl-on" purification to separate the full-length product from failure sequences, followed by a second purification step after detritylation.[6] In many cases, a combination of both techniques (orthogonal purification) is employed to achieve the highest purity.[12]
Troubleshooting Guides
Issue 1: Co-elution of n-1 Impurities with the Main Product in IEX Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Salt Gradient | Decrease the slope of the salt gradient to enhance resolution between species with small charge differences. | Improved separation between the n and n-1 peaks. |
| Inappropriate pH of the Mobile Phase | Adjusting the pH can alter the charge of the oligonucleotide and improve separation. For anion-exchange, a higher pH (around 8.5-12) is often used.[7] Ensure the column and system are stable at the chosen pH.[7] | Enhanced resolution due to changes in electrostatic interactions. |
| Elevated Temperature | Increasing the column temperature (e.g., to 60°C or higher) can disrupt secondary structures that may be causing co-elution.[2] | Sharper peaks and better separation. |
| Organic Modifier Addition | Adding an organic modifier like acetonitrile to the mobile phase can help to disrupt hydrophobic interactions and secondary structures.[7] | Improved peak shape and resolution. |
Issue 2: Oligonucleotide Aggregation Leading to Broad Peaks in RP-HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Cations Stabilizing G-Quadruplexes | For G-rich sequences, ensure the mobile phase is free of cations like potassium that can stabilize G-quadruplex formation.[6] Using a mobile phase with a chelating agent or cation-free buffers can be beneficial. | Reduced aggregation and sharper peaks. |
| Suboptimal Temperature | Increase the column temperature to denature aggregates and secondary structures.[2] | Improved peak shape and recovery. |
| Inappropriate Ion-Pairing Reagent | The choice and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can significantly impact the separation.[8] Experiment with different ion-pairing agents or concentrations to optimize the separation. | Enhanced resolution and peak shape. |
| Sample Overload | Inject a smaller amount of the sample onto the column to prevent on-column aggregation. | Sharper, more symmetrical peaks. |
Experimental Protocols
Protocol 1: General Ion-Exchange HPLC for 2'-MOE Oligonucleotide Purification
-
Column: A strong anion-exchange (SAX) column suitable for oligonucleotide separation.
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.
-
Flow Rate: Typically 0.5 - 1.5 mL/min for an analytical column.
-
Temperature: 50 - 70 °C to minimize secondary structures.[2]
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
Protocol 2: General Ion-Pair Reversed-Phase HPLC for Trityl-On Purification
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotide separation.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% Acetonitrile
-
Gradient: A linear gradient of Mobile Phase B. A typical starting point is a gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: Typically 0.5 - 1.5 mL/min for an analytical column.
-
Temperature: 50 - 60 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the trityl-on crude oligonucleotide in Mobile Phase A.
Data Presentation
Table 1: Comparison of IEX and IP-RP Chromatography for 2'-MOE Oligonucleotide Purification
| Feature | Ion-Exchange (IEX) Chromatography | Ion-Pair Reversed-Phase (IP-RP) Chromatography |
| Separation Principle | Based on the net negative charge of the phosphate backbone.[7][11] | Based on hydrophobicity, with ion-pairing agents to mask the backbone charge.[8] |
| Primary Application | Separation of different length species (n-1, n+1).[7][11] | Separation of full-length product from failure sequences (trityl-on).[6] |
| Mobile Phase | Aqueous buffers with a salt gradient (e.g., NaCl, NaBr).[7] | Aqueous buffers with an ion-pairing agent (e.g., TEAA) and an organic solvent gradient (e.g., acetonitrile).[8] |
| Common Impurities Removed | Shortmers, longmers.[1][2] | Truncated sequences lacking the 5'-DMT group. |
Visualizations
Caption: A typical experimental workflow for the purification of 2'-MOE oligonucleotides.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 4. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Dendrimer Anion-Exchange Stationary Phase for Separation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimization of 2'-MOE ASO Gapmer Design
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of gapmer design for enhanced 2'-O-Methoxyethyl (2'-MOE) Antisense Oligonucleotide (ASO) potency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental design of a 2'-MOE ASO gapmer?
A1: A 2'-MOE ASO gapmer is a chimeric antisense oligonucleotide designed to silence target RNA through RNase H-mediated degradation. Its structure consists of a central "gap" of 8-10 phosphorothioate (PS)-modified DNA nucleotides, which is flanked on both the 5' and 3' ends by "wings" composed of 2-5 2'-MOE modified ribonucleotides.[1][2] The PS backbone enhances nuclease resistance, while the 2'-MOE wings increase binding affinity to the target RNA and also contribute to nuclease resistance.[1][3][4]
Q2: What are the primary advantages of using 2'-MOE chemistry in ASO design?
A2: 2'-MOE modifications offer several key advantages that have made them a cornerstone of second-generation ASO therapeutics:
-
Enhanced Nuclease Resistance: The 2'-MOE modification protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in vivo.[1][3][5]
-
Increased Binding Affinity: 2'-MOE wings exhibit high binding affinity for complementary RNA sequences, resulting in more stable ASO-RNA duplexes.[1][3][5]
-
Reduced Toxicity: Compared to other high-affinity modifications like Locked Nucleic Acid (LNA), 2'-MOE ASOs generally exhibit a more favorable safety profile with a lower incidence of hepatotoxicity.[1][6]
-
Improved Potency: The combination of increased stability and affinity leads to a significant enhancement in potency compared to first-generation phosphorothioate ASOs.[1]
Q3: How does the length of the DNA gap and 2'-MOE wings affect ASO potency?
A3: The dimensions of the gap and wings are critical design parameters that must be optimized for each target. The central DNA gap needs to be of sufficient length, typically at least five and optimally eight to ten nucleotides, to efficiently recruit and activate RNase H1 for cleavage of the target RNA.[2] The 2'-MOE wings contribute to the overall binding affinity. While longer wings can increase affinity, an improper balance between the gap and wings can negatively impact RNase H1 activity. For instance, studies have explored various configurations, such as 5-10-5 (wings-gap-wings), 3-12-3, and 2-14-2, with varying effects on potency.[1]
Q4: What are off-target effects and how can they be mitigated in 2'-MOE ASO design?
A4: Off-target effects occur when an ASO binds to and modulates the expression of unintended RNAs due to sequence similarity with the intended target.[7] This can lead to unwanted biological effects and toxicity.[8][9] The choice of chemistry influences the extent of these effects, with higher affinity chemistries potentially being less forgiving of partial sequence complementarity.[8] Strategies to mitigate off-target effects include:
-
Careful Sequence Selection: Utilize bioinformatics tools to identify ASO sequences with minimal homology to other transcripts in the relevant species.
-
Introduction of Mismatches: Strategically placing mismatched bases within the ASO sequence can significantly reduce binding to off-target transcripts.[9]
-
ASO Shortening: Using shorter ASO sequences may decrease the likelihood of off-target binding.[8][9]
-
Chemical Modifications: Employing mixed-chemistry ASOs can sometimes offer greater specificity than uniformly modified ones.[8]
Troubleshooting Guide
Problem 1: Low Potency or Lack of Target mRNA Knockdown
| Possible Cause | Troubleshooting Steps |
| Suboptimal ASO Sequence | 1. Perform a new bioinformatics screen to identify alternative target sites on the pre-mRNA or mRNA. 2. Synthesize and test a panel of ASOs targeting different accessible regions. |
| Inefficient Cellular Uptake | 1. Optimize the transfection reagent and protocol for your specific cell type. 2. For in vivo studies, consider conjugation with ligands like GalNAc for targeted delivery, particularly to hepatocytes.[5] |
| Incorrect Gapmer Design | 1. Synthesize and test variants with different gap and wing lengths (e.g., 5-10-5 vs. 3-10-3).[1] 2. Ensure the central gap is composed of DNA with phosphorothioate linkages to support RNase H activity.[2] |
| RNA Secondary Structure | The target site on the RNA may be inaccessible due to complex secondary structures. Utilize RNA structure prediction software to identify more accessible, single-stranded regions for ASO binding. |
Problem 2: Observed Cellular Toxicity or In Vivo Adverse Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify unintended downregulated genes. 2. Redesign the ASO with strategically placed mismatches to disrupt off-target binding while preserving on-target activity.[9] 3. Test shorter ASO variants, which may have a better specificity profile.[8][9] |
| Chemistry-Related Toxicity | While 2'-MOE is generally well-tolerated, high doses can lead to toxicity. 1. Perform a dose-response study to determine the lowest effective concentration. 2. If hepatotoxicity is a concern, ensure that the ASO design is not inadvertently mimicking more toxic chemistries like LNA, which have been associated with increased liver enzymes.[1] |
| Immunostimulation | Unmethylated CpG motifs in the DNA gap can sometimes trigger an immune response. 1. Analyze the ASO sequence for CpG motifs and, if possible, select target sites that avoid them. |
Data Presentation
Table 1: Comparison of ASO Chemistries for Target Knockdown and Hepatotoxicity
| ASO Chemistry | Relative Potency (in vivo) | Hepatotoxicity (ALT/AST Levels) | Reference |
| 2'-MOE | Baseline | Normal Range | [1] |
| LNA | Up to 5-fold higher than 2'-MOE | >10-fold increase, some >100-fold | [1] |
| cEt | Potency varies | Can be associated with toxicity | [6] |
| 2'-F | Less potent than 2'-MOE in some cases | Can induce hepatotoxicity | [10] |
Note: Potency and toxicity are sequence and target-dependent. This table provides a general comparison based on published findings.
Experimental Protocols
Protocol 1: In Vitro Screening of 2'-MOE ASO Potency
-
Cell Culture: Plate the desired cell line (e.g., HeLa, HepG2) in 24-well plates and grow to 70-80% confluency.
-
ASO Transfection:
-
Dilute the 2'-MOE ASO gapmer and a negative control ASO in serum-free medium.
-
Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted ASO and transfection reagent, incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the ASO-lipid complexes to the cells to achieve the desired final concentration (e.g., 10-100 nM).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol, RNeasy).
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to negative control-treated cells using the ΔΔCt method.
Visualizations
Caption: Mechanism of RNase H-mediated mRNA degradation by a 2'-MOE ASO gapmer.
Caption: A logical workflow for troubleshooting suboptimal 2'-MOE ASO potency.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Deprotection Steps for 2'-MOE Modified RNA
Welcome to the technical support center for the refinement of deprotection steps for 2'-O-Methoxyethyl (2'-MOE) modified RNA oligonucleotides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: Is the 2'-MOE modification stable under standard oligonucleotide deprotection conditions?
A1: Yes, the 2'-O-Methoxyethyl (2'-MOE) modification is generally stable under the standard basic and fluoride-based deprotection conditions used for RNA oligonucleotides. The deprotection procedures for 2'-MOE modified RNA are virtually identical to those for other 2'-O-methyl (2'-OMe) or 2'-Fluoro (2'-F) modified RNAs.[1][2] The primary considerations for successful deprotection are the complete removal of the protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyl group (if a silyl protecting group was used during synthesis), without degrading the oligonucleotide.
Q2: What are the key steps in the deprotection of 2'-MOE modified RNA?
A2: The deprotection of 2'-MOE modified RNA is typically a two-step process:
-
Base and Phosphate Deprotection: This step involves the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate groups (e.g., cyanoethyl). This is achieved by treating the solid support with a basic solution, most commonly a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[2][3]
-
2'-Hydroxyl Silyl Group Removal (if applicable): If a 2'-O-silyl protecting group (like TBDMS or TOM) was used during synthesis, it is removed in a separate step using a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF) in a solvent like dimethylsulfoxide (DMSO).[2][4][5]
Q3: What are the common causes of incomplete deprotection?
A3: Incomplete deprotection is a frequent issue and can significantly impact the purity and function of the final oligonucleotide. Common causes include:
-
Degraded Reagents: Using an old or improperly stored bottle of ammonium hydroxide is a primary cause of incomplete base deprotection.[1] Ammonium hydroxide should be fresh and stored refrigerated.
-
Presence of Water: Water can interfere with the removal of silyl protecting groups. It is crucial to use anhydrous solvents and reagents, especially during the 2'-silyl deprotection step.[6]
-
Insufficient Reaction Time or Temperature: The time and temperature of the deprotection reactions are critical. Refer to the recommended protocols for the specific protecting groups used in your synthesis.
-
Highly Structured Oligonucleotides: Some RNA sequences can form stable secondary structures that may hinder the access of deprotection reagents to all parts of the molecule.
Q4: How can I detect incomplete deprotection?
A4: Incomplete deprotection can often be visualized by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
PAGE Analysis: Incompletely deprotected oligonucleotides may appear as multiple bands on a gel. A subsequent, more rigorous deprotection treatment should cause these bands to collapse into a single, sharp band corresponding to the fully deprotected product.[6]
-
HPLC Analysis: Reverse-phase HPLC can often resolve fully deprotected oligonucleotides from their partially protected counterparts. Incompletely deprotected species typically have different retention times.[2][3]
-
Mass Spectrometry: Mass spectral analysis is a definitive method to confirm the presence of any remaining protecting groups.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple bands on analysis gel after deprotection | Incomplete removal of base or silyl protecting groups. | 1. Repeat the base deprotection step with fresh ammonium hydroxide/methylamine (AMA).[1][3] 2. Ensure anhydrous conditions during the 2'-silyl deprotection step. Consider using molecular sieves to dry the TBAF reagent if water contamination is suspected.[6] 3. Increase the incubation time or temperature according to the manufacturer's protocol. |
| Low yield of final product | 1. Loss of the 5'-DMT group during evaporation if purification is DMT-on. 2. Incomplete cleavage from the solid support. 3. Precipitation of the oligonucleotide with the CPG support during the LiOH-Et3N deprotection method. | 1. When concentrating the sample prior to DMT-on purification, avoid heating the vacuum concentrator to prevent the loss of the DMT group.[1] 2. Ensure sufficient time and temperature for the cleavage step as per the recommended protocol. 3. Carefully remove the supernatant containing the deprotected oligonucleotide from the CPG support after the reaction.[7] |
| Unexpected side products observed in mass spectrometry | Side reactions during deprotection, such as transamination of N4-benzoyl cytidine with ethylenediamine (EDA) if used. | 1. If using EDA for deprotection, consider alternative methods or protecting groups for cytidine, such as isobutyryl (ibu).[6] 2. For sensitive modifications, use milder deprotection conditions, such as potassium carbonate in methanol at room temperature.[1] |
| Poor biological activity of the purified oligonucleotide | Presence of residual protecting groups interfering with hybridization or protein binding. | 1. Re-analyze the purity of the oligonucleotide using high-resolution techniques like HPLC and mass spectrometry. 2. Perform a re-deprotection of the sample to ensure all protecting groups are removed. |
Experimental Protocols
Protocol 1: Standard Deprotection of 2'-MOE RNA (with 2'-O-TBDMS protection)
This protocol outlines a typical two-step deprotection procedure for 2'-MOE modified RNA synthesized with tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group.
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the vial to completely cover the support.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2][3]
-
Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Step 2: 2'-O-TBDMS Deprotection
-
To the dried oligonucleotide, add a solution of triethylamine trihydrofluoride (TEA·3HF) in anhydrous dimethylsulfoxide (DMSO). A typical solution is prepared by mixing TEA, TEA·3HF, and DMSO. For DMT-off oligos, a common recipe is 100 µL of anhydrous DMSO and 125 µL of TEA·3HF. For DMT-on oligos, a mixture of 115 µL DMSO, 60 µL TEA, and 75 µL TEA·3HF can be used.[4]
-
Quench the reaction by adding a quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) if proceeding with cartridge purification, or proceed to desalting by precipitation.[4]
Protocol 2: Mild Deprotection for Sensitive Oligonucleotides
For oligonucleotides containing base-labile modifications, a milder deprotection strategy is recommended.
-
Use UltraMild monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[1][3]
-
Perform deprotection using 0.05M potassium carbonate in methanol for 4 hours at room temperature, or with ammonium hydroxide/ethanol (3:1) at room temperature for 4 hours.[1][2]
-
Proceed with the 2'-silyl deprotection step as described in Protocol 1, Step 2.
Data Presentation
Table 1: Recommended Deprotection Conditions for Standard Protecting Groups
| Protecting Group | Reagent | Temperature | Time |
| Base (Bz-A, Bz-C, iBu-G) | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 min[2] |
| Phosphate (Cyanoethyl) | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 min[2] |
| 2'-OH (TBDMS or TOM) | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours[2][4][5] |
Table 2: Deprotection Conditions for UltraMild Protecting Groups
| Protecting Group | Reagent | Temperature | Time |
| Base (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours[1] |
| Base (Pac-dA, Ac-dC, iPr-Pac-dG) | Ammonium Hydroxide/Ethanol (3:1) | Room Temperature | 4 hours[2] |
Visualizations
Caption: Standard workflow for the deprotection of 2'-MOE modified RNA.
Caption: Troubleshooting logic for incomplete deprotection of 2'-MOE RNA.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-MOE ASO Sequence-Dependent Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address sequence-dependent toxicity associated with 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs).
Troubleshooting Guides
Problem: High level of cytotoxicity observed in vitro after ASO transfection.
Possible Cause: The ASO sequence may contain motifs that induce non-antisense mediated toxicity. Certain sequences can cause cytotoxicity at concentrations near those required for antisense activity.[1][2]
Troubleshooting Steps:
-
Sequence Analysis:
-
Check for Cytotoxic Motifs: Analyze the ASO sequence for known toxicity-inducing motifs, such as stretches of 5-methylcytosine repeats. For example, an ASO with a deoxy-(5-meCT)5 gap was found to be highly toxic.[1]
-
Evaluate Purine Content: A higher purine-to-pyrimidine ratio has been associated with increased cytotoxicity.[3][4]
-
Predict Secondary Structure: Use nucleic acid folding software to predict if the ASO can form stable hairpin structures, which have been linked to higher toxicity.[3][4]
-
-
Experimental Controls:
-
Mismatch Control: Synthesize and test a mismatch control ASO with 2-4 nucleotide changes that abrogate binding to the target RNA but maintain the overall chemical composition. This helps to distinguish between antisense-mediated and sequence-dependent, non-antisense toxicity.
-
Scrambled Control: Use a scrambled control ASO with the same length and base composition but a randomized sequence to assess non-specific effects.
-
-
Dose-Response Analysis:
-
Perform a dose-response experiment to determine the concentration at which toxicity is observed. If toxicity occurs at or below the concentration required for effective target knockdown, sequence modification is likely necessary. Second-generation ASOs typically show antisense activity at concentrations <100 nM when transfected with cationic lipids.[1][2]
-
-
Sequence Modification Strategies:
Problem: Unexpected immune stimulation or inflammatory response in cell culture or in vivo.
Possible Cause: The ASO sequence may contain motifs that activate innate immune receptors, such as Toll-like receptor 9 (TLR9).[5][6]
Troubleshooting Steps:
-
Sequence Analysis for Immunostimulatory Motifs:
-
CpG Motifs: Check for the presence of unmethylated CpG dinucleotides, which are known stimulants of TLR9.[5][7] While 2'-MOE modifications can diminish these effects, certain sequence contexts can still be problematic.[7]
-
Non-CpG TLR9 Activation: Be aware that non-CpG phosphorothioate ASOs can also induce immune responses via the TLR9 pathway.[6][8]
-
-
Mitigation Strategies:
-
In Vitro Assays for Immune Activation:
-
Cytokine/Chemokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CCL22) in the cell culture supernatant or animal plasma using ELISA or multiplex assays.[8]
-
TLR9 Reporter Assay: Utilize a cell line expressing a TLR9-responsive reporter gene (e.g., NF-κB-luciferase) to directly assess TLR9 activation by your ASO.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of sequence-dependent toxicity with 2'-MOE ASOs?
A1: Sequence-dependent toxicity of 2'-MOE ASOs can be broadly categorized into two types:
-
Hybridization-Dependent Off-Target Effects: The ASO binds to unintended RNA transcripts with partial sequence complementarity, leading to their knockdown or altered splicing.[10][11][12] The choice of ASO chemistry can influence the extent of this off-target activity.[10]
-
Hybridization-Independent Effects: These are not related to the ASO binding to a specific RNA target. They include:
-
Protein Binding: Phosphorothioate ASOs can bind to various intracellular and extracellular proteins, which can lead to cytotoxicity.[3][4][13] 2'-MOE modifications generally reduce non-specific protein binding compared to first-generation phosphorothioate ASOs.[14][15]
-
Immune Stimulation: Certain sequence motifs, particularly CpG dinucleotides, can activate innate immune receptors like TLR9, leading to an inflammatory response.[5][6][7]
-
Q2: How can I predict if my 2'-MOE ASO sequence is likely to be toxic?
A2: While perfect prediction is challenging, you can assess the risk by:
-
Sequence Motif Analysis: Screen for known toxic motifs (e.g., CpG islands, G-quadruplex forming sequences).
-
Structural Prediction: Analyze the potential for the ASO to form stable secondary structures like hairpins, which have been correlated with cytotoxicity.[3][4]
-
In Silico Off-Target Prediction: Use bioinformatics tools like RNAhybrid to predict potential off-target binding sites in the human transcriptome.[10] However, be aware that these predictions may not always correlate perfectly with experimental results.[11]
Q3: What are some strategies to mitigate sequence-dependent toxicity?
A3: Several strategies can be employed:
-
Sequence Redesign: If a problematic motif is identified, redesign the ASO to a different region of the target RNA.
-
Chemical Modifications:
-
ASO Length and Dosing:
-
Formulation: For in vivo studies, especially in the central nervous system, the formulation buffer can impact tolerability. Avoiding phosphate-based buffers may improve the toxicity profile.[14]
Q4: What in vitro assays are recommended to screen for ASO toxicity?
A4: A panel of assays is recommended to comprehensively assess toxicity:
-
Cell Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® measure metabolic activity as an indicator of cell viability.
-
Cytotoxicity Assays: Measure the release of lactate dehydrogenase (LDH) into the culture medium as a marker of cell membrane damage.
-
Apoptosis Assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.[1]
-
Annexin V/Propidium Iodide Staining: Differentiates between apoptotic and necrotic cells via flow cytometry.
-
-
Immune Stimulation Assays: As mentioned previously, measuring cytokine/chemokine secretion or using TLR reporter assays can identify immunostimulatory potential.
Quantitative Data Summary
Table 1: Effect of ASO Sequence Modifications on Cytotoxicity in A549 Cells
| ASO ID | Modification Description | Inhibition of Cell Proliferation (% of Control) | Caspase-3 Activity (% of Control) |
| ISIS 126965 | Parent 2'-MOE ASO | ~50% at 300 nM | ~400% at 100 nM |
| ISIS 327862 | Sequence change in deoxy-gap | Modest effect | Dramatic decrease |
| ISIS 330691 | Sequence change in 2'-MOE wings | Less pronounced effect | Partial activation retained |
| ISIS 327859 | 5-meC to C in 2'-MOE wings | Decrease in anti-proliferative effect | Not specified |
| ISIS 327860 | 5-meC to C in deoxy-gap | More pronounced decrease in anti-proliferative effect | Not specified |
| ISIS 330694 | PS to PO in 2'-MOE wings | No decrease in anti-proliferative effect | Decrease in caspase activation |
Data summarized from a study on sequence-dependent cytotoxicity of second-generation oligonucleotides.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CyQUANT® Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
ASO Transfection: Transfect cells with the desired concentrations of 2'-MOE ASOs using a suitable transfection reagent (e.g., Lipofectin). Include untreated and transfection reagent-only controls.
-
Incubation: Incubate the cells for the desired period (e.g., 44 hours post-transfection).[1]
-
Assay Procedure: a. Remove the culture medium from the wells. b. Freeze the plate at -80°C. c. Thaw the plate at room temperature. d. Add the CyQUANT® GR dye/cell-lysis buffer solution to each well. e. Incubate for 2-5 minutes at room temperature, protected from light. f. Measure fluorescence with a microplate reader using excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with 2'-MOE ASOs as described in the cell viability protocol.
-
Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's protocol for the specific caspase-3 assay kit being used (e.g., HTS Fluorometric Caspase-3 Activity Assay).
-
Assay Procedure: a. Add the cell lysate to a 96-well plate. b. Add the caspase-3 substrate (e.g., a fluorogenic substrate like Ac-DEVD-AMC). c. Incubate the plate at 37°C for the recommended time. d. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.
Visualizations
Caption: Workflow for in vitro screening of 2'-MOE ASO toxicity.
Caption: Simplified TLR9 signaling pathway activated by ASOs.
References
- 1. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 4. researchgate.net [researchgate.net]
- 5. toxicology.org [toxicology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Intracerebroventricular Administration of a 2′-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimization of Antisense Activity for 2'-MOE Gapmers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methoxyethyl (2'-MOE) gapmer antisense oligonucleotides (ASOs).
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of 2'-MOE gapmer antisense activity.
Issue 1: Low or No Target Knockdown
If you are observing suboptimal or no reduction in your target RNA levels, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Suboptimal ASO Design | - Ensure the ASO targets an accessible region of the pre-mRNA or mRNA. - Verify the "gap" of deoxynucleotides is sufficient to support RNase H cleavage (typically 8-10 nucleotides).[1][2] - Flanking 2'-MOE modifications enhance binding affinity and nuclease resistance.[1][3] |
| Inefficient Delivery | - Optimize the transfection reagent and protocol for your specific cell type. A positive control, such as an ASO targeting a highly expressed gene like MALAT1, can help validate the delivery method.[4] - For in vivo studies, consider different delivery routes and formulations.[5] |
| ASO Degradation | - 2'-MOE modifications significantly increase nuclease resistance.[1][3] However, ensure proper handling and storage of ASOs to prevent degradation. - Use phosphorothioate (PS) backbone modifications to further enhance stability.[6] |
| Incorrect Quantification | - Use a validated RT-qPCR assay to measure target mRNA levels. Include appropriate controls, such as a non-targeting ASO and mock-transfected cells.[1][4] - Ensure your primers are specific and efficient. |
Experimental Workflow for Optimizing ASO Transfection
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. microsynth.com [microsynth.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nuclease Resistance of 2'-MOE Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the nuclease resistance of 2'-O-Methoxyethyl (2'-MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 2'-MOE modifications increase nuclease resistance?
A1: The 2'-MOE modification enhances nuclease resistance primarily through steric hindrance. The bulky methoxyethyl group at the 2' position of the ribose sugar shields the phosphodiester backbone from enzymatic attack by nucleases.[1] This modification replaces the natural 2'-hydroxyl group, which is a key site for enzymatic hydrolysis, thereby increasing the stability of the oligonucleotide in biological fluids.[2][3]
Q2: Are 2'-MOE oligonucleotides completely resistant to nuclease degradation?
A2: While 2'-MOE modifications significantly enhance stability, they do not confer complete resistance to all nucleases. Oligonucleotides can still be susceptible to degradation, particularly by exonucleases at the 3' and 5' ends.[1][4] Therefore, additional modifications are often necessary for optimal in vivo performance.
Q3: How do phosphorothioate (PS) linkages work in conjunction with 2'-MOE modifications?
A3: Phosphorothioate (PS) linkages, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, are a first-generation modification that confers nuclease resistance.[5][6] When used with 2'-MOE modifications, PS linkages provide an additional layer of protection against both endo- and exonucleases.[1][7] This combination is a hallmark of many second-generation antisense oligonucleotides (ASOs), enhancing their overall stability and pharmacokinetic properties.[2][8]
Q4: What is a "gapmer" design and why is it used for 2'-MOE ASOs?
A4: A "gapmer" is a chimeric antisense oligonucleotide design that consists of a central block of deoxynucleotides (the "gap") flanked by blocks of modified nucleotides, such as 2'-MOE (the "wings").[5][9] This design is crucial because while 2'-MOE modifications increase nuclease resistance and binding affinity, they do not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[5][9][10] The central DNA gap allows for RNase H recruitment and cleavage of the target mRNA, while the 2'-MOE wings provide stability and enhance binding affinity.[5][9]
Q5: Can other 2' modifications be used with 2'-MOE?
A5: While typically a single type of 2' modification is used in the wings of a gapmer for consistency, it is chemically possible to combine different modifications. However, the most common and well-characterized designs utilize uniform 2'-MOE modifications in the flanking regions. Other popular second-generation modifications that also enhance nuclease resistance include 2'-O-methyl (2'-OMe) and 2'-Fluoro (2'-F).[2][11]
Troubleshooting Guide
Problem: My 2'-MOE oligonucleotide shows rapid degradation in serum or cell culture medium.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Nuclease Protection | Incorporate phosphorothioate (PS) linkages throughout the backbone, especially at the 3' and 5' ends. | PS bonds are more resistant to nuclease cleavage than standard phosphodiester bonds and work synergistically with 2'-MOE modifications.[1][4][12] |
| Exonuclease Activity | Add 3-5 PS linkages to both the 3' and 5' ends of the oligonucleotide. | The majority of nuclease activity in serum is from 3' exonucleases. Protecting the ends is a critical first step.[4] |
| Endonuclease Activity | If end-capping with PS is insufficient, consider a fully phosphorothioated backbone. | While potentially increasing toxicity, a full PS backbone provides the highest level of protection against endonucleases.[4] |
| Mycoplasma Contamination | Test cell culture medium for mycoplasma contamination. | Mycoplasma produce ribonucleases that can degrade even modified oligonucleotides.[13] |
| Formulation Issues | For in vivo applications, consider formulation with lipid nanoparticles (LNPs) or other delivery vehicles. | Encapsulation can protect the oligonucleotide from circulating nucleases.[][15] |
Quantitative Data on Nuclease Resistance Modifications
The following table summarizes the impact of various chemical modifications on the thermal stability (a proxy for binding affinity) of oligonucleotide duplexes. Enhanced binding affinity can contribute to improved resistance by promoting a stable duplex structure.
| Modification | Change in Melting Temperature (Tm) per Modification (°C) | Key Benefits |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.7 | Enhanced nuclease resistance and increased binding affinity.[6] |
| 2'-Fluoro (2'-F) | ~ +2.5 | High binding affinity and nuclease resistance.[6] |
| Locked Nucleic Acid (LNA) | +3 to +8 | Unprecedented binding affinity and high nuclease stability.[] |
| Phosphorothioate (PS) | ~ -1.0 | Increased nuclease resistance and favorable protein binding for cellular uptake.[10] |
Key Experimental Protocols
Protocol: In Vitro Nuclease Resistance Assay in Serum
This protocol outlines a general method for assessing the stability of 2'-MOE oligonucleotides in the presence of serum.
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized 2'-MOE oligonucleotide and control oligonucleotides (e.g., unmodified, PS-modified) in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions at 10 µM.
-
-
Serum Incubation:
-
Thaw fetal bovine serum (FBS) or human serum on ice.
-
In a microcentrifuge tube, add 2 µL of the 10 µM oligonucleotide to 18 µL of serum (for a final concentration of 1 µM in 90% serum).
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately stop the degradation by adding 2X formamide loading buffer and placing it on ice or freezing at -20°C.
-
-
Gel Electrophoresis:
-
Prepare a 15-20% polyacrylamide gel with 7M urea (denaturing PAGE).
-
Heat the samples at 95°C for 5 minutes to denature, then quickly chill on ice.
-
Load the samples onto the gel. Include a lane with the untreated oligonucleotide as a reference.
-
Run the gel at a constant voltage until the loading dye has migrated to the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using a gel doc imaging system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point compared to the t=0 sample to determine the rate of degradation.
-
Visualizations
References
- 1. synoligo.com [synoligo.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended Nucleic Acid (exNA): A Novel, Biologically Compatible Backbone that Significantly Enhances Oligonucleotide Efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. polarisoligos.com [polarisoligos.com]
- 13. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Modifications and Delivery Strategies of ASOs and siRNAs in Gene Therapy [synapse.patsnap.com]
Technical Support Center: Enhancing the Specificity of 2'-MOE-Based Gene Silencing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs).
Troubleshooting Guide
This section addresses common problems encountered during 2'-MOE ASO experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My 2'-MOE ASO shows significant off-target effects. What are the potential causes and how can I mitigate them?
A1: Off-target effects, where the ASO affects the expression of unintended genes, are a primary concern in gene silencing experiments.[1][2] Several factors can contribute to this issue.
Potential Causes:
-
Sequence Homology: The ASO sequence may have significant complementarity to unintended RNA transcripts.[1]
-
High ASO Concentration: Using excessive concentrations of the ASO can lead to non-specific binding.
-
Chemical Properties: While 2'-MOE modifications generally enhance specificity compared to other chemistries, high-affinity interactions can sometimes tolerate mismatches.[3][4]
Solutions:
-
Bioinformatic Analysis: Conduct a thorough bioinformatics screen to identify potential off-target sequences with high complementarity to your ASO.[1]
-
Optimize ASO Concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves target knockdown without significant off-target effects.
-
ASO Design Modification:
-
Length: Consider optimizing the length of your ASO. While 18-20 nucleotides is a common range for 2'-MOE gapmers, shorter ASOs may sometimes exhibit improved specificity.[5]
-
Mismatch Introduction: Strategically introduce mismatches in the ASO sequence to decrease its binding affinity to off-target transcripts.[6]
-
"Mixmer" Design: Explore "mixmer" ASO designs, which can offer improved specificity compared to traditional gapmers.[6]
-
-
Validate with Multiple ASOs: Use at least two different ASOs targeting the same RNA to confirm that the observed phenotype is due to the intended on-target effect.[7]
Q2: I am observing significant toxicity in my cell culture or animal model. What could be the cause and how can I reduce it?
A2: Toxicity is a potential issue with ASO-based therapies and can arise from both hybridization-dependent (off-target) and hybridization-independent effects.[2]
Potential Causes:
-
Off-Target Effects: As discussed in Q1, unintended gene silencing can lead to cellular toxicity.[2]
-
Immunostimulation: Unmethylated CpG motifs within the ASO sequence can stimulate an immune response.[8]
-
Protein Binding: Phosphorothioate (PS) backbone modifications, commonly used with 2'-MOE, can lead to non-specific protein binding, which may cause toxicity.[9][10]
-
High ASO Dose: Excessive ASO concentrations can exacerbate toxicity.[11]
Solutions:
-
Sequence Optimization:
-
CpG Motif Methylation: Methylate cytosines within CpG motifs to reduce immunostimulation.[8]
-
Bioinformatic Screening: Screen ASO sequences for potential toxic motifs.
-
-
Chemical Modification Strategies:
-
Dose Reduction: Lowering the ASO dose can often reduce toxicity while maintaining sufficient on-target activity.
-
Delivery Method Optimization: The choice of delivery vehicle can influence ASO toxicity.[14]
Q3: My 2'-MOE ASO is not effectively silencing the target gene. What are some possible reasons and troubleshooting steps?
A3: Lack of efficacy can stem from various factors, from ASO design to experimental execution.
Potential Causes:
-
Poor ASO Design: The ASO may target an inaccessible region of the RNA or have suboptimal binding affinity.
-
Inefficient Delivery: The ASO may not be reaching its intracellular target in sufficient concentrations.[15]
-
RNA Secondary Structure: The target site on the mRNA may be occluded by secondary structures.[16]
-
Nuclease Degradation: Although 2'-MOE modifications increase nuclease resistance, degradation can still occur.[3][10]
Solutions:
-
ASO Redesign and Screening:
-
Target Site Selection: Use computational tools to predict accessible regions of the target RNA, avoiding stable secondary structures.[16]
-
Screen Multiple ASOs: Test several ASOs targeting different sites along the target mRNA to identify the most potent sequence.
-
-
Optimize Delivery:
-
Increase Nuclease Resistance: While 2'-MOE provides good stability, ensure that a phosphorothioate (PS) backbone is also incorporated to further enhance nuclease resistance.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of 2'-MOE ASOs for gene silencing.
Q4: What are the main advantages of using 2'-MOE modifications in ASOs?
A4: 2'-MOE is a second-generation chemical modification that offers several key advantages for antisense oligonucleotides:[3][10]
-
Increased Nuclease Resistance: The 2'-MOE modification protects the ASO from degradation by cellular nucleases, leading to a longer half-life.[3][10][17]
-
Enhanced Binding Affinity: 2'-MOE modifications increase the binding affinity of the ASO to its target RNA, resulting in higher potency.[3][10][18]
-
Improved Specificity: The modification can lead to a greater loss of affinity in the presence of mismatches, thereby enhancing specificity.[3]
-
Favorable Pharmacokinetic Properties: 2'-MOE modifications contribute to better tissue distribution and cellular uptake.[3]
-
Reduced Toxicity: Compared to some other high-affinity modifications like LNAs, 2'-MOE ASOs generally exhibit a better safety profile.[8][12]
Q5: What is a "gapmer" ASO and how does it work with 2'-MOE modifications?
A5: A "gapmer" is a common ASO design that consists of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides, such as 2'-MOE.[3][10] This design is crucial for ASOs that function through the RNase H mechanism. RNase H is a cellular enzyme that recognizes DNA:RNA duplexes and cleaves the RNA strand. The DNA gap in the ASO allows for RNase H recruitment and subsequent degradation of the target mRNA. The 2'-MOE wings protect the ASO from nuclease degradation and increase its binding affinity to the target RNA.[3][10][17]
Q6: Can 2'-MOE ASOs be used for mechanisms other than RNase H-mediated degradation?
A6: Yes. ASOs that are fully modified with 2'-MOE (without a DNA gap) can act as steric-blocking oligonucleotides.[3][10] These ASOs bind to the target RNA and physically obstruct the binding of other molecules, such as the ribosome or splicing factors. This can be used to inhibit translation or modulate pre-mRNA splicing.[3][10][12] For example, the approved drug Spinraza® (nusinersen) is a fully 2'-MOE modified ASO that modulates splicing.[3]
Q7: How can I assess the specificity of my 2'-MOE ASO on a global scale?
A7: A comprehensive assessment of ASO specificity is critical. The most common and powerful method is transcriptome-wide analysis using RNA sequencing (RNA-seq).[1][8]
Experimental Workflow for RNA-seq based Specificity Profiling:
-
Cell Treatment: Treat your cells of interest with the 2'-MOE ASO and a negative control ASO (e.g., a scrambled sequence).
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the ASO treatment.
-
Off-Target Identification: Potential off-target genes are those that are significantly downregulated and have some degree of sequence complementarity to the ASO.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and interpretation.
Table 1: Impact of Chemical Modifications on ASO Properties
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Relative Nuclease Resistance | Notes |
| 2'-MOE | +0.9 to +1.6[3][18] | High[3][10] | Good balance of affinity, stability, and safety.[3][12] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-MOE | Moderate | Often used for initial screening due to lower cost.[19] |
| 2'-Fluoro (2'-F) | +2.5[18] | High | Can alter splicing outcomes and has shown some toxicity concerns.[19][20] |
| Locked Nucleic Acid (LNA) | +4 to +8[18] | Very High | Very high affinity, but can be associated with hepatotoxicity.[8][13] |
Table 2: Comparison of ASO Designs for Allele-Specific Silencing
| ASO Design | Relative Specificity Improvement (vs. Gapmer) | Mechanism of Action | Reference |
| Gapmer | Baseline | RNase H | [6] |
| Mixmer | Up to 3-fold | Primarily RNase H | [6] |
| Mismatch Mixmer | Up to 10-fold | Primarily RNase H | [6] |
Experimental Protocols
Protocol 1: In Vitro ASO Transfection for Efficacy and Specificity Testing
Objective: To deliver 2'-MOE ASOs into cultured cells to assess their impact on target gene expression and potential off-target effects.
Materials:
-
2'-MOE ASO and negative control ASO
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM™ or other serum-free medium
-
Multi-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in multi-well plates to achieve 70-90% confluency at the time of transfection.
-
ASO-Lipid Complex Formation: a. Dilute the ASO in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the ASO-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
For Efficacy: Harvest the cells, extract RNA, and perform RT-qPCR to measure the expression of the target gene.
-
For Specificity (Initial Screen): Perform RT-qPCR on a panel of predicted off-target genes.
-
For Global Specificity: Proceed with RNA extraction for RNA-seq analysis (as described in the FAQ section).
-
Visualizations
Caption: Workflow for the development and validation of 2'-MOE ASOs.
Caption: Mechanism of action for a 2'-MOE gapmer ASO via RNase H.
Caption: Troubleshooting logic for common issues in 2'-MOE ASO experiments.
References
- 1. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. toxicology.org [toxicology.org]
- 12. researchgate.net [researchgate.net]
- 13. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Defining the Factors That Contribute to On-Target Specificity of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genelink.com [genelink.com]
- 18. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2'-O-Methoxyethyl (2'-MOE) vs. Locked Nucleic Acid (LNA): A Comparative Guide to Modified Oligonucleotide Efficacy
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of an antisense oligonucleotide's (ASO) therapeutic success. Among the most advanced and widely utilized second-generation modifications are 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA). Both enhance key properties of ASOs, including binding affinity and nuclease resistance, yet they present distinct efficacy and safety profiles. This guide provides an objective comparison of 2'-MOE and LNA modifications, supported by experimental data, to inform the rational design of oligonucleotide therapeutics.
Executive Summary
2'-MOE and LNA modifications are integral to the design of modern ASOs, offering significant improvements over first-generation phosphorothioate (PS) oligonucleotides. LNA modifications generally provide a superior increase in binding affinity for target RNA, which can translate to higher potency.[1][2] However, this increased potency is often accompanied by a significant risk of hepatotoxicity.[3][4][5] In contrast, 2'-MOE modifications offer a more favorable safety profile, demonstrating good tolerability in numerous preclinical and clinical studies, albeit with a more moderate increase in binding affinity compared to LNA.[6][7][8][9] The choice between 2'-MOE and LNA, therefore, represents a trade-off between maximizing potency and ensuring a wide therapeutic window.
Quantitative Comparison of Key Performance Indicators
The following tables summarize the key quantitative differences between 2'-MOE and LNA modified oligonucleotides based on published experimental data.
| Parameter | 2'-MOE | LNA | Key Findings |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.7°C[1][9] | +4 to +8°C[1] | LNA provides a significantly higher increase in thermal stability of the oligo:RNA duplex, indicating stronger binding. |
| Nuclease Resistance | High[10][11] | High[10][11] | Both modifications confer substantial resistance to nuclease degradation compared to unmodified DNA or PS-only ASOs. Novel constrained versions (cMOE and cEt) show even further enhanced stability.[10] |
| In Vivo Potency | Effective[3][4] | Can be 3- to 10-fold more potent than 2'-MOE[3][4][12] | The higher binding affinity of LNA can lead to greater potency, allowing for the use of shorter oligonucleotides and lower doses. However, this is not universally observed and is target and sequence-dependent.[3] |
| Hepatotoxicity | Generally low to none[3][5][9] | Significant risk observed[3][4][5] | LNA-modified ASOs have been consistently associated with dose-dependent hepatotoxicity, as measured by elevated serum transaminases (ALT, AST).[3] |
Detailed Efficacy and Safety Profiles
Binding Affinity and In Vitro Potency
The affinity of an ASO for its target mRNA is a primary driver of its biological activity. LNA's constrained bicyclic structure pre-organizes the sugar into an RNA-like C3'-endo conformation, leading to a substantial increase in binding affinity.[11] This is reflected in a significantly higher change in melting temperature (ΔTm) per modification compared to the more flexible 2'-MOE modification.[1]
In cell culture-based assays, this higher affinity can translate to lower IC50 values for LNA-modified ASOs compared to their 2'-MOE counterparts for the same target.
In Vivo Efficacy and Potency
In animal models, the enhanced affinity of LNA ASOs can lead to a marked increase in potency. Studies have shown that LNA-containing gapmers can be up to 5-fold more potent at reducing target mRNA in the liver compared to equivalent 2'-MOE ASOs.[3] This increased potency may allow for less frequent dosing or lower overall drug exposure to achieve the desired therapeutic effect. However, it is crucial to note that this potency advantage is not always observed and can be influenced by the ASO's sequence, design (e.g., gap size), and the specific target.[3]
Nuclease Resistance and Pharmacokinetics
Both 2'-MOE and LNA modifications protect the oligonucleotide from degradation by endo- and exonucleases, significantly extending their half-life in plasma and tissues compared to unmodified oligonucleotides.[11] This enhanced stability is crucial for achieving sustained target engagement in vivo. While both provide excellent nuclease resistance, some studies with novel constrained analogs suggest that combining structural features of both MOE and LNA can lead to even greater stability.[10] The pharmacokinetic properties of ASOs with either modification are broadly similar, with distribution primarily to the liver and kidney.[13]
Toxicity Profile: The Critical Differentiator
The most significant difference between 2'-MOE and LNA modifications lies in their safety profiles. Numerous studies have demonstrated that LNA-modified ASOs can induce profound hepatotoxicity in animals, characterized by elevated serum transaminases (ALT and AST), increased liver weight, and hepatocellular histopathological changes.[3][4][5] This toxicity has been observed across multiple sequences and targets, suggesting it is a characteristic of the LNA chemistry itself.[3] The underlying mechanism for LNA-induced hepatotoxicity is thought to be related to off-target effects, potentially through RNase H-mediated cleavage of unintended transcripts.[1]
In stark contrast, 2'-MOE ASOs are generally well-tolerated and have an excellent safety profile.[3][9] Extensive clinical trial data for multiple 2'-MOE ASO drug candidates have shown no consistent signals of clinically significant hepatotoxicity.[6][7][8][14] While some mild to moderate, transient adverse events have been noted, the overall safety profile of 2'-MOE ASOs is considered favorable for therapeutic development.[6][7]
Experimental Methodologies
Below are detailed protocols for key experiments used to evaluate the efficacy and safety of modified oligonucleotides.
Nuclease Stability Assay
This assay evaluates the resistance of oligonucleotides to degradation by nucleases.
-
Oligonucleotide Preparation: Synthesize and purify 2'-MOE and LNA-modified oligonucleotides.
-
Enzyme Reaction: Incubate the oligonucleotides (e.g., 1 µM) with a nuclease, such as snake venom phosphodiesterase (SVPD) or a cellular extract, in a suitable buffer at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the reaction and analyze the samples by capillary gel electrophoresis (CGE) or high-performance liquid chromatography (HPLC) to quantify the amount of full-length, intact oligonucleotide remaining.
-
Half-Life Calculation: Determine the half-life (t1/2) of the oligonucleotide under the assay conditions.
In Vitro ASO Transfection and Target mRNA Reduction Assay
This experiment assesses the ability of ASOs to reduce target gene expression in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line for the target) in 24-well plates and grow to 70-80% confluency.
-
Transfection: Prepare transfection complexes by mixing the ASO with a transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions.
-
Treatment: Add the ASO-transfection reagent complexes to the cells at various concentrations (e.g., 1-100 nM) and incubate for a specified period (e.g., 24-48 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.
-
Gene Expression Analysis: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of the target gene and a housekeeping gene (for normalization).
-
IC50 Calculation: Calculate the concentration of ASO that results in a 50% reduction in target mRNA levels (IC50).
In Vivo Efficacy Study in Mice
This study evaluates the in vivo potency and duration of action of ASOs.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
ASO Administration: Administer the ASOs (e.g., 2'-MOE and LNA gapmers) via subcutaneous (SC) or intraperitoneal (IP) injection at various dose levels (e.g., 1-50 mg/kg). Include a saline-treated control group.
-
Dosing Schedule: Administer the ASOs according to a defined schedule (e.g., twice weekly for 3 weeks).
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver).
-
RNA Analysis: Isolate RNA from the tissues and perform RT-qPCR to quantify the reduction in target mRNA.
-
ED50 Calculation: Determine the effective dose that produces 50% of the maximal response (ED50).
In Vivo Hepatotoxicity Assessment
This protocol is used to evaluate the potential for ASO-induced liver toxicity.
-
Animal Study: Use the same animal model and ASO administration protocol as in the efficacy study.
-
Blood Collection: Collect blood samples via cardiac puncture or another appropriate method at the time of euthanasia.
-
Serum Chemistry: Analyze the serum for levels of liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Organ Weight: Weigh the liver and other organs and calculate the organ-to-body weight ratio.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular injury (e.g., necrosis, inflammation, vacuolation).
Visualizing Key Concepts
Chemical Structures of 2'-MOE and LNA Modifications
Caption: Chemical structures of 2'-MOE and LNA nucleoside modifications.
ASO Gapmer Mechanism of Action
Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.
Therapeutic Window Comparison
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of 2′-O-Methoxyethyl Oligonucleotides on Renal Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2'- O-Methoxyethyl-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unpacking 2'-MOE and 2'-O-Methyl Modifications in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modifications is paramount. Among the most pivotal are the 2'-ribose modifications, which significantly impact an ASO's performance. This guide provides an in-depth, data-supported comparison of two of the most widely utilized second-generation modifications: 2'-O-methoxyethyl (2'-MOE) and 2'-O-Methyl (2'-OMe).
The development of ASO technology has been marked by a chemical evolution aimed at enhancing stability, binding affinity, and safety while minimizing off-target effects. Both 2'-MOE and 2'-OMe modifications have emerged as valuable tools in this endeavor, each conferring distinct properties to the oligonucleotide chain. This guide will dissect these properties, presenting quantitative data, detailed experimental methodologies, and visual aids to facilitate a comprehensive understanding.
Core Properties: A Tale of Two Modifications
At their core, both 2'-MOE and 2'-OMe modifications are designed to increase the therapeutic potential of ASOs by improving their drug-like properties.[1] They achieve this by altering the sugar moiety of the nucleotide, which in turn influences several key characteristics.
2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[2] This relatively simple modification enhances nuclease resistance and improves binding affinity to the target RNA.[3] The 2'-OMe modification is cost-effective to synthesize, making it an attractive option for various applications.[4]
2'-O-methoxyethyl (2'-MOE) modification, on the other hand, introduces a larger methoxyethyl group at the 2'-position.[5] This bulkier addition provides even greater nuclease resistance and a significant boost in binding affinity.[6][7] 2'-MOE is a hallmark of many clinically successful ASOs and is recognized for its favorable pharmacokinetic and tolerability profiles.[8][9]
Performance Metrics: A Quantitative Comparison
The selection of a 2'-modification is often driven by the specific therapeutic goal and the desired balance of potency, durability, and safety. The following tables summarize the key quantitative differences between 2'-MOE and 2'-OMe modifications based on available experimental data.
| Property | 2'-MOE Modification | 2'-O-Methyl (2'-OMe) Modification | Key Insights |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.7°C[5][10] | +0.6 to +1.3°C[3][11] | Both modifications increase binding affinity to the target RNA, with 2'-MOE generally providing a greater increase in thermal stability.[3][5][10][11] |
| Nuclease Resistance | High[3][8] | Moderate to High[3][11] | 2'-MOE confers superior resistance to nuclease degradation compared to 2'-OMe, leading to a longer half-life in vivo.[3][8] |
| In Vitro Potency (Gene Expression Knockdown) | Consistently more effective at suppressing RNA levels than 2'-OMe at the same target sites.[6] | Generally less potent than 2'-MOE in direct comparisons.[4][6] | In a study targeting the human CTNNB1 gene, 2'-MOE ASOs were consistently more effective than 2'-OMe ASOs.[6] |
| Toxicity Profile | Generally well-tolerated with minimal to mild pro-inflammatory effects at therapeutic doses.[8][9] | Reduced non-specific effects and toxicity compared to first-generation phosphorothioate ASOs.[4] | Both are considered second-generation modifications with improved safety profiles over earlier chemistries.[6][12] However, some studies suggest 2'-MOE may have a more favorable toxicity profile in some contexts.[13] |
Mechanism of Action: How They Work
Both 2'-MOE and 2'-OMe modifications are typically incorporated into ASOs in a "gapmer" design when the desired mechanism is RNase H-mediated degradation of the target mRNA. In this configuration, the central DNA "gap" is flanked by modified "wings."
Caption: ASO Gapmer Mechanism of Action.
The modified wings provide nuclease resistance and enhance binding affinity to the target mRNA.[14] The central unmodified DNA gap, when hybridized to the RNA, forms a substrate for RNase H, an enzyme that cleaves the RNA strand of the DNA:RNA heteroduplex, leading to gene silencing.[14]
Alternatively, for applications like splice modulation where target degradation is not desired, ASOs can be uniformly modified with 2'-MOE or 2'-OMe.[3][6] These fully modified ASOs act as steric blockers, preventing the binding of splicing factors to pre-mRNA and thereby altering the final spliced transcript.[5]
Caption: Steric Blockade by Uniformly Modified ASOs.
Experimental Protocols
To aid researchers in their experimental design, this section outlines the general methodologies for key experiments cited in the comparison of 2'-MOE and 2'-OMe ASOs.
ASO Synthesis and Purification
The synthesis of 2'-MOE and 2'-OMe modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.
Caption: Automated ASO Synthesis Workflow.
Protocol:
-
Solid Support: Synthesis begins with a nucleoside attached to a solid support (e.g., controlled pore glass).
-
Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed.
-
Coupling: The desired 2'-MOE or 2'-OMe phosphoramidite is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).
In Vitro Gene Silencing Assay
The potency of ASOs is commonly assessed by measuring the reduction of target mRNA levels in cell culture.
Protocol:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Transfection: Transfect the cells with varying concentrations of the 2'-MOE or 2'-OMe modified ASOs using a suitable transfection reagent (e.g., cationic lipids). Include appropriate controls such as a non-targeting ASO and a mock transfection.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for ASO uptake and target mRNA degradation.
-
RNA Extraction: Lyse the cells and extract total RNA.
-
RT-qPCR: Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of the target mRNA and a housekeeping gene for normalization.
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to the control-treated cells.
Nuclease Resistance Assay
The stability of ASOs in the presence of nucleases can be evaluated using in vitro degradation assays.
Protocol:
-
Incubation: Incubate a fixed amount of the 2'-MOE or 2'-OMe modified ASO with a source of nucleases (e.g., snake venom phosphodiesterase, serum, or cell lysates) at 37°C.
-
Time Points: Collect aliquots of the reaction at various time points.
-
Analysis: Analyze the integrity of the ASO at each time point using methods such as polyacrylamide gel electrophoresis (PAGE) or capillary gel electrophoresis (CGE).
-
Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate and half-life.
Conclusion: Selecting the Right Tool for the Job
The choice between 2'-MOE and 2'-O-Methyl modifications is a critical decision in the design of antisense oligonucleotides. While both are effective second-generation modifications that enhance the therapeutic properties of ASOs, they offer a trade-off between performance and complexity.
2'-MOE stands out for its superior binding affinity and nuclease resistance, which often translate to higher potency and a longer duration of action in vivo.[5][6][8] This has made it a preferred choice for many clinical-stage and approved ASO drugs.[3][5]
2'-O-Methyl , while generally less potent than 2'-MOE, still offers significant improvements over first-generation ASOs and is a cost-effective option with a well-established safety profile.[4][11] It remains a valuable tool, particularly in research settings and for certain therapeutic applications where the highest level of potency is not the sole determining factor.
Ultimately, the optimal choice will depend on the specific target, the desired therapeutic outcome, and the acceptable safety margins. This guide provides the foundational knowledge and comparative data to empower researchers and drug developers to make informed decisions in their pursuit of novel ASO-based therapies.
References
- 1. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. Antisense part III: chemistries [cureffi.org]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. idtdna.com [idtdna.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 12. researchgate.net [researchgate.net]
- 13. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of 2'-MOE Antisense Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotides (ASOs) has revolutionized the landscape of functional genomics and drug development. Among the various chemical modifications developed to enhance their therapeutic potential, the second-generation 2'-O-methoxyethyl (2'-MOE) modification has emerged as a robust and widely adopted chemistry.[1][2] This guide provides a comprehensive comparison of 2'-MOE ASOs with other gene silencing technologies, supported by experimental data and detailed protocols to validate their on-target activity.
The 2'-MOE Advantage: Enhanced Stability, Affinity, and Safety
The 2'-MOE modification, where a methoxyethyl group is added to the 2' position of the ribose sugar, confers several advantageous properties to ASOs.[1][2] These include increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and a favorable safety profile with reduced non-specific protein binding and lower cytotoxicity compared to first-generation phosphorothioate (PS) ASOs.[3]
2'-MOE ASOs primarily mediate their effect through two distinct mechanisms: RNase H-dependent degradation of the target mRNA and steric hindrance of translation or splicing.[1] For RNase H-mediated cleavage, a "gapmer" design is typically employed, featuring a central DNA "gap" that is a substrate for RNase H, flanked by 2'-MOE modified "wings" that provide stability and affinity.[1][4]
Comparative Performance of 2'-MOE ASOs
The selection of a gene silencing technology is critical for successful experimental outcomes. Below is a comparative analysis of 2'-MOE ASOs against other common platforms.
2'-MOE ASOs vs. Other ASO Chemistries
| Feature | 2'-MOE ASO | 2'-O-Methyl (2'-OMe) ASO | Locked Nucleic Acid (LNA) ASO |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.6°C[2][3] | Similar to 2'-MOE | +4 to +8°C[3] |
| Nuclease Resistance | High[1][2] | Moderate | Very High |
| Potency | Consistently more effective at suppressing RNA levels than 2'-OMe ASOs.[1] | Generally lower than 2'-MOE ASOs.[1] | Can be up to 5-fold more potent than 2'-MOE ASOs for some targets.[5] |
| Toxicity | Generally well-tolerated with an excellent safety record in clinical trials.[5] | Generally well-tolerated. | Associated with profound hepatotoxicity in animal studies.[5] |
| RNase H Activation | Requires gapmer design.[4] | Requires gapmer design. | Requires gapmer design. |
2'-MOE ASOs vs. RNA interference (siRNA)
| Feature | 2'-MOE ASO | Small Interfering RNA (siRNA) |
| Mechanism of Action | RNase H-mediated cleavage or steric hindrance.[6] | RNA-induced silencing complex (RISC)-mediated cleavage.[6] |
| Structure | Single-stranded.[7] | Double-stranded.[7] |
| Chemical Modification | Essential for in vivo activity.[8] | Often used to reduce immunogenicity and improve stability.[8] |
| Cellular Uptake | Can be delivered "naked" (gymnotic delivery) in some cases.[7] | Typically requires a delivery vehicle.[7] |
| Off-Target Effects | Can occur due to hybridization to unintended RNAs.[9] | Can occur via "seed" region complementarity to unintended mRNAs.[10] |
| In Vivo Stability | Generally high due to modifications. | Can be lower without chemical modifications.[7] |
Experimental Protocols for Validating On-Target Activity
Accurate validation of ASO-mediated target knockdown is crucial. The following are detailed protocols for common validation techniques.
ASO Delivery into Cultured Cells
This protocol describes the transfection of 2'-MOE ASOs into mammalian cells using a lipid-based transfection reagent.
Materials:
-
2'-MOE ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Control ASO (non-targeting or mismatch)
-
Mammalian cell line of interest
-
Complete growth medium
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
ASO-Lipid Complex Formation: a. For each well to be transfected, dilute the desired final concentration of 2'-MOE ASO (e.g., 50 nM) in reduced-serum medium. b. In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. c. Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.[6]
-
Transfection: a. Remove the growth medium from the cells. b. Add the ASO-lipid complexes to the cells. c. Add fresh complete growth medium to the desired final volume. d. Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 24-48 hours).[1]
Quantification of Target mRNA Reduction by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify the reduction in target mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Following ASO treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, cDNA template, and nuclease-free water. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both ASO-treated and control samples. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated sample.[1]
Assessment of Target Protein Reduction by Western Blot
Western blotting is used to confirm that the reduction in target mRNA translates to a decrease in the corresponding protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the ASO-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the target protein. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Wash the membrane again.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities to determine the relative reduction in target protein levels compared to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the underlying biological processes and experimental procedures.
Caption: Mechanism of Action of 2'-MOE ASOs.
Caption: Experimental Workflow for ASO Validation.
Conclusion
2'-MOE antisense oligonucleotides represent a powerful and versatile tool for specific gene silencing. Their enhanced biophysical properties and favorable safety profile make them a preferred choice for both basic research and clinical applications. By employing rigorous validation methodologies, researchers can confidently assess the on-target activity of 2'-MOE ASOs and advance their scientific discoveries. When choosing a gene silencing strategy, a careful consideration of the specific experimental goals, target characteristics, and potential for off-target effects is paramount. This guide provides the foundational knowledge and practical protocols to effectively utilize 2'-MOE ASOs and interpret the resulting data with high confidence.
References
- 1. idtdna.com [idtdna.com]
- 2. axcelead.com [axcelead.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. rjhbiosciences.com [rjhbiosciences.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]
A Comparative Analysis of Nuclease Resistance in Modified Oligonucleotides
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the design of effective therapeutic and diagnostic agents. Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids. This guide provides a comparative analysis of the nuclease resistance conferred by common chemical modifications, supported by experimental data and detailed protocols.
The in vivo efficacy of oligonucleotide-based drugs, such as antisense oligonucleotides and siRNAs, is significantly hampered by their susceptibility to degradation by endo- and exonucleases. To overcome this, various chemical modifications have been developed to enhance their stability. This guide focuses on a comparative analysis of some of the most widely adopted modifications: Phosphorothioate (PS) linkages, 2'-O-Methyl (2'OMe) RNA, Locked Nucleic Acids (LNA), and Peptide Nucleic Acids (PNA).
Comparative Nuclease Resistance: A Quantitative Overview
The following table summarizes the half-life of different modified oligonucleotides in human serum, providing a quantitative comparison of their resistance to nuclease degradation.
| Modification | Half-life in Human Serum (approximate) | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours[1] | Highly susceptible to both endo- and exonucleases. |
| Phosphorothioate (PS) | ~10 - 53 hours[1][2] | The sulfur-for-oxygen substitution in the phosphate backbone provides significant resistance to nuclease degradation.[3] The degree of protection can be dependent on the stereochemistry (Rp or Sp) of the linkage.[4] |
| 2'-O-Methyl (2'OMe) | ~12 hours (in a gapmer construct)[1] | The methyl group at the 2' position of the ribose sugar offers steric hindrance, protecting against nuclease cleavage, particularly by endonucleases.[3] |
| Locked Nucleic Acid (LNA) | ~15 hours (in a gapmer construct)[1] | The methylene bridge "locks" the ribose conformation, leading to high binding affinity and exceptional nuclease resistance.[5] |
| Peptide Nucleic Acid (PNA) | >20 hours | The complete replacement of the sugar-phosphate backbone with a peptide-like structure renders PNAs resistant to degradation by both nucleases and proteases.[6] One study showed only a 20% decrease after 20 hours in human serum.[6] |
Experimental Protocols
Accurate assessment of nuclease resistance is paramount in the development of modified oligonucleotides. Below are detailed methodologies for common in vitro assays used to evaluate oligonucleotide stability.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Materials:
-
Modified oligonucleotide of interest
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading dye (for gel electrophoresis)
-
Urea or other denaturant (for denaturing PAGE)
-
Polyacrylamide or agarose gels
-
Electrophoresis apparatus and power supply
-
Gel imaging system
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of the modified oligonucleotide in nuclease-free water.
-
Incubation: In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 50% FBS in PBS) to a final desired concentration.[7]
-
Time Course: Incubate the mixture at 37°C.[7] Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).[7]
-
Reaction Quenching: Stop the degradation reaction at each time point by adding a quenching solution, such as a loading dye containing a denaturant like urea, and immediately freezing the sample at -20°C or below.[7]
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7][8]
-
PAGE: The percentage of intact oligonucleotide at each time point is quantified by densitometry of the corresponding band on the gel.
-
HPLC: The peak area of the full-length oligonucleotide is measured to determine the extent of degradation.[9]
-
-
Data Analysis: The half-life (t1/2) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.
3'-Exonuclease Assay
This assay specifically assesses the stability of oligonucleotides against 3'-exonucleases, a major source of degradation in serum.[3]
Materials:
-
Modified oligonucleotide of interest
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)
-
Assay buffer specific to the chosen exonuclease
-
Nuclease-free water
-
Quenching solution (e.g., EDTA)
-
Analytical equipment (PAGE or HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the modified oligonucleotide, the appropriate reaction buffer, and nuclease-free water.
-
Enzyme Addition: Initiate the reaction by adding the 3'-exonuclease to the tube.
-
Incubation and Sampling: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C). Take aliquots at different time intervals.
-
Quenching: Stop the reaction in each aliquot by adding a chelating agent like EDTA, which sequesters the divalent cations required for nuclease activity, or by heat inactivation.[10]
-
Analysis: Analyze the degradation products using PAGE or HPLC as described in the Serum Stability Assay.
-
Data Analysis: Determine the rate of degradation and the protective effect of the modification against 3'-exonucleolytic cleavage.
Visualizing Nuclease Resistance and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing nuclease resistance and the hierarchical relationship of nuclease resistance among different oligonucleotide modifications.
Caption: Experimental workflow for assessing oligonucleotide nuclease resistance.
Caption: Comparative hierarchy of nuclease resistance among modified oligonucleotides.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a 14C-labeled phosphorothioate oligonucleotide, ISIS 2105, after intradermal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppd.com [ppd.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
A Head-to-Head Showdown: Unpacking the Performance of Second-Generation ASO Chemistries
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the choice of antisense oligonucleotide (ASO) chemistry is a critical determinant of clinical success. Second-generation ASOs, characterized by modifications at the 2'-position of the ribose sugar, offer significant advantages over their predecessors in terms of nuclease resistance, binding affinity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of the leading second-generation ASO chemistries: 2'-O-Methoxyethyl (MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt), to inform rational drug design and development.
This comprehensive analysis synthesizes preclinical data to illuminate the performance differences in potency, safety, and biodistribution among these key chemistries. Detailed experimental protocols for the pivotal assays cited are provided to ensure reproducibility and aid in the design of future studies.
At a Glance: Performance Metrics of Second-Generation ASO Chemistries
The selection of an ASO chemistry is often a balance between maximizing potency and maintaining a favorable safety profile. The following tables summarize key in vivo performance data for MOE, LNA, and cEt chemistries from head-to-head comparative studies.
Table 1: In Vivo Potency of Second-Generation ASOs Targeting PTEN mRNA in Mice
| ASO Chemistry | Gapmer Design | Route of Administration | Dose (mg/kg) | Target mRNA Reduction (%) | ED50 (mg/kg) |
| 2'-MOE | 5-10-5 | Intraperitoneal | 15 | ~50 | 9.5[1] |
| LNA | 2-10-2 | Intraperitoneal | 6 | ~75 | 6.0[1] |
| S-cEt | 2-10-2 | Intraperitoneal | 9 | ~70 | 9.0[1] |
Table 2: In Vivo Hepatotoxicity of Second-Generation ASOs in Mice
| ASO Chemistry | Target Gene | Dose (µmol/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| 2'-MOE | TRADD | 4.5 | ~50 | ~100 |
| LNA | TRADD | 4.5 | >5000 | >5000 |
| 2'-MOE | ApoB | 4.5 | ~40 | ~80 |
| LNA | ApoB | 4.5 | >4000 | >3000 |
| 2'-MOE | PTEN | 4.5 | ~50 | ~100 |
| LNA | PTEN | 4.5 | >6000 | >8000 |
| S-cEt | PTEN | 100 mg/kg | No significant elevation | No significant elevation |
Data for MOE and LNA ASOs targeting TRADD, ApoB, and PTEN are adapted from Swayze et al., 2007. Data for S-cEt ASO targeting PTEN is from Seth et al., 2008.[1]
Deciphering the Mechanisms of Action and Experimental Evaluation
The primary mechanism of action for these gapmer ASOs is the recruitment of RNase H1 to the ASO:mRNA duplex, leading to the cleavage of the target mRNA. The efficiency of this process, along with the ASO's stability and ability to reach its target, dictates its overall potency. The following sections detail the experimental protocols used to assess these critical attributes.
Experimental Protocols
1. In Vivo ASO Efficacy Study in Mice
This protocol outlines the general procedure for evaluating the in vivo efficacy of different ASO chemistries in a mouse model.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
ASO Administration: ASOs are dissolved in sterile phosphate-buffered saline (PBS). Mice are administered the ASO solution via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, a single dose or multiple doses over a period of time (e.g., three times a week for two weeks).
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected for analysis. A portion of the liver is snap-frozen in liquid nitrogen for RNA analysis, and another portion is fixed in 10% neutral buffered formalin for histological analysis.
-
Analysis: Target mRNA levels in the liver are quantified using quantitative real-time PCR (qRT-PCR).
2. Quantification of Target mRNA Reduction by qRT-PCR
This protocol details the measurement of target mRNA levels to determine ASO efficacy.
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers.
-
Real-Time PCR: qRT-PCR is performed using a sequence-specific primer and probe set for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of the target mRNA is calculated using the ΔΔCt method, comparing the expression in ASO-treated mice to that in saline-treated control mice.
3. Hepatotoxicity Assessment
This protocol describes the methods used to evaluate the potential liver toxicity of ASOs.
-
Blood Collection and Serum Analysis: At the time of sacrifice, blood is collected from the mice via cardiac puncture. Serum is separated by centrifugation and stored at -80°C. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using a clinical chemistry analyzer.
-
Liver Weight Measurement: The liver is excised and weighed. The liver-to-body weight ratio is calculated.
-
Histopathology: Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are examined by a pathologist for signs of liver damage, such as necrosis, inflammation, and steatosis.
4. RNase H-Mediated Cleavage Assay
This in vitro assay assesses the ability of an ASO to induce RNase H1-mediated cleavage of its target RNA.
-
Substrate Preparation: A radiolabeled or fluorescently-labeled RNA substrate corresponding to the target sequence is synthesized. The ASO is also synthesized with the desired chemistry.
-
Assay Reaction: The labeled RNA and the ASO are annealed to form an RNA:ASO duplex. The duplex is then incubated with recombinant human RNase H1 in a reaction buffer containing MgCl2 at 37°C.
-
Analysis: The reaction is stopped at various time points, and the cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the cleavage products. The rate of cleavage can be quantified by measuring the intensity of the product bands over time.
Visualizing the Cellular Machinery: Signaling Pathways and Experimental Workflows
To better understand the context in which these ASOs function and the methods used to evaluate them, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by ASOs and a typical experimental workflow.
Caption: Experimental workflow for in vivo evaluation of ASO performance.
Caption: ASO targeting of the MAPK signaling pathway.
Conclusion
The landscape of antisense oligonucleotide therapeutics is continually evolving, with second-generation chemistries offering a robust platform for the development of potent and safe drugs. While 2'-MOE ASOs have a well-established clinical track record, the enhanced potency of LNA and cEt modifications presents compelling opportunities for future drug candidates. However, the potential for increased hepatotoxicity with LNA necessitates careful sequence selection and preclinical evaluation. cEt chemistry appears to offer a promising balance of improved potency over MOE without the significant toxicity concerns associated with LNA. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers navigating the complexities of ASO drug discovery and development, ultimately contributing to the advancement of this powerful therapeutic modality.
References
Validating the Reduction of Off-Target Effects in 2'-MOE ASOs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of antisense oligonucleotides (ASOs) is intrinsically linked to their specificity. While 2'-O-Methoxyethyl (2'-MOE) modifications have significantly enhanced the stability and binding affinity of ASOs, a thorough validation of their on-target and off-target effects remains a critical aspect of preclinical and clinical development. This guide provides a comparative overview of methodologies to assess and validate the reduction of off-target effects in 2'-MOE ASOs, supported by experimental data and detailed protocols.
Mitigating Off-Target Effects: A Comparative Look at ASO Chemistries
The choice of ASO chemistry is a crucial determinant of its specificity and potential for off-target effects. While 2'-MOE ASOs are a widely adopted second-generation chemistry, understanding their performance relative to other modifications is essential for informed drug design.
| ASO Chemistry | Key Advantages | Considerations for Off-Target Effects |
| 2'-MOE (2'-O-Methoxyethyl) | Excellent nuclease resistance, high binding affinity to target RNA, well-characterized safety profile.[1] | Can still exhibit hybridization-dependent off-target effects.[2] |
| LNA (Locked Nucleic Acid) | Extremely high binding affinity, enabling shorter ASO designs. | Higher affinity can increase the risk of off-target binding and potential hepatotoxicity.[3] |
| cEt (Constrained Ethyl) | High binding affinity, similar to LNA, with a potentially improved safety profile. | Sequence-specific motifs can be associated with hepatotoxicity. |
| Unmodified/First Generation (Phosphorothioate) | Lower cost of synthesis. | Lower binding affinity and nuclease resistance, often requiring higher doses, which can increase the potential for off-target and toxic effects. |
Experimental Workflow for Off-Target Effect Validation
A multi-tiered approach is recommended to comprehensively identify and validate potential off-target effects of 2'-MOE ASOs. This workflow combines in silico prediction with in vitro and in vivo experimental validation.
Caption: A stepwise workflow for the identification and validation of ASO off-target effects.
Key Experimental Protocols
Detailed and reproducible protocols are fundamental for the accurate assessment of off-target effects.
Global Transcriptome Profiling: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, enabling the identification of both hybridization-dependent and -independent off-target effects.
Experimental Protocol:
-
Cell Culture and ASO Transfection:
-
Plate cells (e.g., human cell lines relevant to the therapeutic area) at an appropriate density.
-
Transfect cells with the 2'-MOE ASO and a scrambled or mismatch control ASO at a predetermined concentration.
-
Include a mock-transfected control (transfection reagent only).
-
Incubate for a specified period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.
-
-
RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a column-based kit or Trizol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA, including poly(A) selection or ribosomal RNA depletion.
-
Perform library quantification and quality control.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the ASO-treated group compared to the control group.[4]
-
Filter the list of differentially expressed genes against in silico predicted off-targets.
-
Microarray Analysis
Microarrays offer a high-throughput and cost-effective method for assessing changes in the expression of thousands of predefined genes.
Experimental Protocol:
-
Cell Culture, ASO Transfection, and RNA Extraction:
-
Follow the same procedure as for RNA-Seq (Steps 1.1 and 1.2).
-
-
cDNA Synthesis and Labeling:
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization and Scanning:
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Wash the microarray to remove unbound cDNA.
-
Scan the microarray to measure the fluorescence intensity of each probe.
-
-
Data Analysis:
Quantitative Real-Time PCR (qPCR) for Candidate Validation
qPCR is a targeted approach used to validate the off-target candidates identified by RNA-Seq or microarray analysis.
Experimental Protocol:
-
Cell Culture, ASO Transfection, and RNA Extraction:
-
Follow the same procedure as for RNA-Seq (Steps 1.1 and 1.2).
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into cDNA.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a master mix, primers specific to the off-target candidate genes, and the synthesized cDNA.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the off-target genes using the ΔΔCt method.[5]
-
Compare the expression levels in the ASO-treated samples to the control samples to confirm the off-target effect.
-
Understanding Hybridization-Independent Off-Target Effects: The Role of TLR9 Signaling
Beyond sequence-specific hybridization, ASOs, particularly those with a phosphorothioate (PS) backbone, can induce hybridization-independent off-target effects through the activation of the innate immune system.[7] Toll-like receptor 9 (TLR9), which recognizes unmethylated CpG motifs in DNA, is a key player in this process.[7][8]
Caption: ASO-mediated activation of the TLR9 signaling pathway.
The activation of TLR9 by PS-ASOs can lead to a downstream signaling cascade involving MyD88, IRAKs, and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[8] This can contribute to in vivo toxicity. The inclusion of 2'-MOE modifications can modulate these immune-stimulatory properties.
Conclusion
A rigorous and multi-faceted approach is imperative for validating the reduction of off-target effects in 2'-MOE ASOs. By combining in silico prediction with comprehensive in vitro and in vivo experimental validation, researchers can build a robust safety profile for their ASO candidates. Understanding both hybridization-dependent and -independent off-target mechanisms, such as TLR9 activation, is critical for the design of safer and more effective antisense therapeutics. The methodologies and comparative data presented in this guide provide a framework for the systematic evaluation of ASO specificity, ultimately contributing to the successful clinical translation of this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Insights into innate immune activation via PS-ASO–protein–TLR9 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling In Vivo Efficacy: A Comparative Guide to 2'-MOE ASOs in Preclinical Animal Models
For researchers, scientists, and drug development professionals, the selection of an appropriate therapeutic modality is paramount. This guide provides an objective comparison of 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs) with other oligonucleotide-based therapies, supported by experimental data from various in vivo animal models. We delve into the efficacy, safety, and experimental considerations of 2'-MOE ASOs, offering a comprehensive resource to inform preclinical research and development.
Second-generation 2'-MOE ASOs have emerged as a robust platform for modulating gene expression in vivo, demonstrating a favorable balance of potency, stability, and tolerability.[1] These synthetic nucleic acid analogs are designed to bind to specific mRNA targets, leading to their degradation and a subsequent reduction in protein expression. The 2'-MOE modification enhances binding affinity to target RNA, increases resistance to nuclease degradation, and generally confers less toxicity compared to unmodified designs.[1][2]
Comparative Efficacy of 2'-MOE ASOs
The in vivo performance of 2'-MOE ASOs has been extensively evaluated against other antisense chemistries, primarily Locked Nucleic Acid (LNA) and Phosphorodiamidate Morpholino Oligomers (PMO), as well as RNA interference (RNAi)-based small interfering RNAs (siRNAs).
2'-MOE ASOs vs. LNA ASOs
Studies directly comparing 2'-MOE and LNA ASOs have revealed a critical trade-off between potency and safety. While some LNA-containing ASOs can increase potency for reducing target mRNA in mouse liver by up to 5-fold relative to their 2'-MOE counterparts, they often induce profound hepatotoxicity.[3] This toxicity is characterized by elevated serum transaminases, increased organ weights, and adverse histopathological findings in the liver.[3] In stark contrast, the corresponding 2'-MOE ASOs typically show no evidence of toxicity while still achieving significant target mRNA reduction.[3]
2'-MOE ASOs vs. PMO ASOs
In a severe mouse model of Spinal Muscular Atrophy (SMA), a direct comparison of 2'-MOE and PMO ASOs with the same extended target sequence demonstrated the superior efficacy of the 2'-MOE chemistry at the same molar dose.[4] Although both chemistries effectively corrected the splicing of the target SMN2 pre-mRNA, the 2'-MOE ASO led to longer survival, greater body-weight gain, and better preservation of motor neurons.[4] Furthermore, time-course analysis revealed that the 2'-MOE ASO had more persistent effects.[4]
2'-MOE ASOs vs. siRNAs
Direct in vivo comparisons between 2'-MOE ASOs and siRNAs are less common in the literature, as they operate through different mechanisms. However, both are potent gene silencing agents. ASOs are single-stranded and can be delivered without complex formulations, whereas siRNAs are double-stranded and often require a delivery vehicle for systemic administration in vivo.[5] A study in a glioblastoma xenograft model found that both 2'-MOE ASOs and siRNAs could achieve gene silencing, but the efficacy was dependent on the specific chemical modifications and conjugation strategies employed.[6]
Quantitative Data Presentation
The following tables summarize quantitative data from comparative in vivo studies.
Table 1: Comparison of 2'-MOE and LNA ASO Efficacy and Hepatotoxicity in Mice
| ASO Chemistry | Target | Animal Model | Dose | Target mRNA Reduction in Liver | Alanine Transaminase (ALT) Levels | Reference |
| 2'-MOE | TRADD | Mouse | ~30 mg/kg | 77% | Normal Range | [3] |
| LNA | TRADD | Mouse | ~30 mg/kg | Variable (up to 5-fold > MOE) | >10-fold increase | [3] |
| 2'-MOE | ApoB | Mouse | ~18 mg/kg | ~50% | Normal Range | [3] |
| LNA | ApoB | Mouse | ~18 mg/kg | Variable | Significantly Elevated | [3] |
Table 2: Comparison of 2'-MOE and PMO ASO Efficacy in a Severe SMA Mouse Model
| ASO Chemistry | Target | Animal Model | Key Efficacy Outcomes | Reference |
| 2'-MOE | SMN2 Splicing | Severe SMA Mouse | More efficacious at the same molar dose, longer survival, greater body-weight gain, more persistent effects. | [4] |
| PMO | SMN2 Splicing | Severe SMA Mouse | Less efficacious at the same molar dose compared to 2'-MOE. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments cited in this guide.
General Protocol for In Vivo Efficacy Testing of Systemic 2'-MOE ASOs in Mice
-
Animal Model: 6-week-old Balb/c or C57BL/6 mice are commonly used. For specific diseases, relevant transgenic or disease models are employed (e.g., severe SMA mouse models, human tau transgenic mice).[3][7]
-
ASO Formulation: 2'-MOE ASOs are typically dissolved in sterile phosphate-buffered saline (PBS) without calcium or magnesium.[8]
-
Administration:
-
Systemic Delivery: ASOs are administered via subcutaneous (SC) or intraperitoneal (IP) injections.[9] Dosing regimens can vary, for example, twice weekly for 3-4 weeks.[3][9]
-
Central Nervous System (CNS) Delivery: For neurodegenerative disease models, ASOs are delivered via intracerebroventricular (ICV) or intrathecal (IT) injections to bypass the blood-brain barrier.[2][8]
-
-
Efficacy Assessment:
-
Tissue Collection: Animals are sacrificed at a predetermined time point after the final dose (e.g., 48-72 hours). Tissues of interest (e.g., liver, kidney, brain, spinal cord) are collected.[3][9]
-
mRNA Quantification: Target mRNA levels are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[9] In situ hybridization can also be used to visualize target mRNA reduction in specific cell types within a tissue.[10]
-
Protein Quantification: Target protein levels can be assessed by Western blotting or immunohistochemistry.
-
-
Toxicity Assessment:
-
Clinical Observations: Body weight and animal behavior are monitored throughout the study.[3]
-
Serum Chemistry: Blood is collected to measure markers of liver toxicity, such as alanine transaminase (ALT) and aspartate aminotransferase (AST).[3]
-
Organ Weights: Organs such as the liver and spleen are weighed.[3]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of any pathological changes.[3][11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for RNase H-dependent 2'-MOE gapmer ASOs.
Caption: General experimental workflow for in vivo testing of 2'-MOE ASOs.
Caption: Key characteristics of different ASO chemistries.
References
- 1. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 2. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrathecal administration of antisense oligonucleotide against p38α but not p38β MAP kinase isoform reduces neuropathic and postoperative pain and TLR4-induced pain in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.sagepub.com [journals.sagepub.com]
- 10. Characterization of target mRNA reduction through in situ RNA hybridization in multiple organ systems following systemic antisense treatment in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing Antisense Oligonucleotide-Induced Histopathology Findings in Spinal Cord of Mauritius Cynomolgus Monkeys by Molecular Localization Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of 2'-MOE and Other ASO Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs) against other common ASO modifications, namely Locked Nucleic Acid (LNA) and constrained Ethyl (cEt). The information presented is supported by experimental data to aid in the selection and development of ASO therapeutics.
Executive Summary
The pharmacokinetic profile of an antisense oligonucleotide is a critical determinant of its therapeutic efficacy and safety. Chemical modifications to the sugar moiety of the nucleotide, such as 2'-MOE, LNA, and cEt, have been instrumental in enhancing the drug-like properties of ASOs. These modifications significantly impact their absorption, distribution, metabolism, and excretion (ADME), as well as their binding to plasma proteins and tissue distribution.
Generally, all three modifications improve nuclease resistance and binding affinity to target RNA compared to first-generation phosphorothioate (PS) ASOs. 2'-MOE ASOs are characterized by a favorable balance of high binding affinity, good nuclease resistance, and a well-tolerated safety profile. LNA and cEt modifications, which are conformationally constrained, typically exhibit even higher binding affinity. However, this increased affinity can sometimes be associated with a higher potential for hepatotoxicity, particularly with LNA. The choice of modification is therefore a crucial consideration in ASO drug design, requiring a balance between potency and safety.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for 2'-MOE, LNA, and cEt modified ASOs based on available preclinical data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and these values represent a synthesis of data from various studies.
| Modification | Plasma Protein Binding (%) | Key Tissue Distribution | Plasma Half-life (t½) | Tissue Half-life | Primary Route of Metabolism | Primary Route of Excretion |
| 2'-MOE | >90%[1] | Liver, Kidney, Bone Marrow, Lymph Nodes[2] | 1-2 hours (initial phase)[3] | Weeks[3][4] | Nuclease (endonuclease and exonuclease) degradation[4] | Urine (as metabolites)[3] |
| LNA | High (generally >90%) | Liver, Kidney[2][5] | Similar to 2'-MOE | Weeks[4] | Nuclease degradation | Urine (as metabolites) |
| cEt | High (generally >90%) | Liver, Kidney[2] | Similar to 2'-MOE | Weeks[4] | Nuclease degradation | Urine (as metabolites) |
Table 1: General Pharmacokinetic Properties of ASO Modifications.
| Parameter | 2'-MOE ASO | LNA ASO | cEt ASO | Reference |
| Relative Binding Affinity to Target RNA | High | Very High | Very High | [2] |
| In Vivo Potency | Good | Generally Higher than 2'-MOE | Generally Higher than 2'-MOE | [2] |
| Relative Nuclease Resistance | High | Very High | Very High | [4] |
| Reported Hepatotoxicity Potential | Low | Higher than 2'-MOE | Lower than LNA, similar to 2'-MOE | [6] |
Table 2: Comparative Performance Characteristics.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacokinetic data. Below are composite protocols based on commonly employed techniques in the field.
ASO Tissue Distribution Study in Mice
This protocol outlines the general procedure for assessing the distribution of ASOs in various tissues following subcutaneous administration in mice.
Materials:
-
Test ASO (2'-MOE, LNA, or cEt modified)
-
Saline solution (sterile, for injection)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenizer
-
Tissue lysis buffer
-
Quantification assay reagents (e.g., Hybridization ELISA or LC-MS/MS)
Procedure:
-
Dosing Preparation: Dissolve the ASO in sterile saline to the desired concentration.
-
Animal Dosing: Administer the ASO solution to mice via subcutaneous injection in the dorsal interscapular region. A typical dose volume is 5-10 mL/kg.[7][8]
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 72, and 168 hours).
-
Tissue Collection: At each time point, collect blood via cardiac puncture and perfuse the animals with saline. Dissect and collect relevant tissues (e.g., liver, kidneys, spleen, heart, lung, and muscle).[9]
-
Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable lysis buffer.
-
ASO Quantification: Quantify the concentration of the ASO in the tissue homogenates using a validated bioanalytical method such as a hybridization-based ELISA or LC-MS/MS.[1][6]
-
Data Analysis: Calculate the ASO concentration in each tissue (e.g., in µg/g of tissue) at each time point to determine the tissue distribution profile.
In Vitro ASO Plasma Protein Binding Assay (Ultrafiltration Method)
This protocol describes a common method for determining the extent of ASO binding to plasma proteins.[10][11]
Materials:
-
Test ASO
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff)
-
Centrifuge
-
Quantification assay reagents
Procedure:
-
Device Pre-treatment: To minimize non-specific binding, pre-treat the ultrafiltration devices with a blocking agent like 0.1% Tween-20 in water, followed by washing with PBS.[10]
-
Sample Preparation: Spike the test ASO into plasma at a known concentration. Also, prepare a reference sample by spiking the ASO into PBS at the same concentration.
-
Incubation: Incubate the plasma and PBS samples at 37°C for a sufficient time (e.g., 30-60 minutes) to allow for binding to reach equilibrium.
-
Ultrafiltration: Transfer the incubated samples to the pre-treated ultrafiltration devices and centrifuge according to the manufacturer's instructions to separate the free (unbound) ASO in the ultrafiltrate from the protein-bound ASO.
-
Quantification: Measure the concentration of the ASO in the ultrafiltrate from both the plasma and PBS samples using a validated analytical method.
-
Calculation: The percentage of unbound ASO is calculated as: % Unbound = (Concentration in plasma ultrafiltrate / Concentration in PBS ultrafiltrate) * 100 The percentage of protein binding is then calculated as: % Protein Binding = 100 - % Unbound
In Vitro ASO Metabolism Assay (Liver Homogenate)
This protocol is used to assess the metabolic stability of ASOs in the presence of liver enzymes.[5][12][13][14]
Materials:
-
Test ASO
-
Liver homogenate (e.g., from mouse, rat, or human)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Reaction termination solution (e.g., high concentration of EDTA or proteinase K)
-
Quantification assay reagents
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the liver homogenate and incubation buffer. Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the test ASO to the reaction mixture to a final desired concentration.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and immediately add them to the termination solution to stop the enzymatic degradation.
-
Sample Processing: Process the terminated samples to remove proteins and other interfering substances. This may involve protein precipitation or solid-phase extraction.
-
Quantification: Analyze the samples to determine the concentration of the intact ASO at each time point using a suitable analytical method.
-
Data Analysis: Plot the percentage of the remaining intact ASO against time. From this data, the in vitro half-life (t½) of the ASO in the liver homogenate can be calculated.
Visualizations
The following diagrams illustrate key workflows and concepts related to the pharmacokinetics of ASO modifications.
Caption: Workflow of a typical in vivo pharmacokinetic study for an ASO.
Caption: Generalized metabolic pathway of modified ASOs.
Conclusion
The selection of a 2' sugar modification is a critical step in the design of antisense oligonucleotides with favorable pharmacokinetic properties. 2'-MOE, LNA, and cEt modifications all significantly enhance the stability and binding affinity of ASOs. 2'-MOE offers a well-established platform with a good balance of efficacy and safety. LNA and cEt provide opportunities for even higher potency, though careful evaluation of their safety profiles is warranted. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to make informed decisions in the development of the next generation of ASO therapeutics.
References
- 1. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotide Extraction Optimization Reveals Significant Differences Between Non-Human Primate Spinal Cord Mouse Spinal Cord And Mouse Brain Tissue Homogenates [bioprocessonline.com]
- 3. Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 8. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 9. unmc.edu [unmc.edu]
- 10. altasciences.com [altasciences.com]
- 11. Plasma Protein Binding of Oligonucleotide Drugs: Implications, Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Protein Knockdown by 2'-MOE ASOs: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately validating the targeted knockdown of protein expression is a critical step in assessing the efficacy of therapeutic candidates like 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs). This guide provides a comprehensive comparison of Western blot analysis for validating protein knockdown by 2'-MOE ASOs against other gene silencing technologies, supported by experimental data and detailed protocols.
Performance Comparison: 2'-MOE ASOs vs. Alternatives
2'-MOE ASOs are a second-generation antisense technology designed for increased nuclease resistance, enhanced binding affinity to target mRNA, and reduced toxicity.[1][2] Their primary mechanism of action for protein knockdown involves the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex, leading to the degradation of the target mRNA.[1][3] This ultimately results in decreased protein expression.
While Western blot remains a gold standard for quantifying changes in protein levels, various technologies exist for inducing protein knockdown.[4] The following tables summarize the comparative performance of 2'-MOE ASOs against small interfering RNAs (siRNAs), another widely used tool for gene silencing.
Table 1: Quantitative Comparison of Knockdown Efficiency (IC50 Values)
| Technology | Target Gene | Cell Line | IC50 (nM) | Citation |
| 2'-MOE ASO | NPC1 | HeLa | 668 | [5] |
| 2'-MOE ASO | NPC1 | 4T1 | 457 | [5] |
| LNA ASO | NPC1 | HeLa | 2781 | [5] |
| siRNA | lncRNA (various) | HeLa | >10 (most cases) | [6] |
| ASO | lncRNA (various) | HeLa | <10 (most cases) | [6] |
Table 2: Qualitative Comparison of 2'-MOE ASOs and siRNAs for Protein Knockdown
| Feature | 2'-MOE ASOs | siRNAs |
| Mechanism | RNase H-mediated mRNA degradation | RISC-mediated mRNA cleavage |
| Structure | Single-stranded DNA/RNA chimera | Double-stranded RNA |
| Cellular Uptake | Can enter cells without transfection reagents | Typically requires transfection reagents |
| Nuclease Resistance | High due to 2'-MOE and phosphorothioate modifications | Moderate, can be improved with chemical modifications |
| Off-Target Effects | Can occur, sequence-dependent | Can have significant off-target effects |
| In Vivo Efficacy | Well-established for therapeutic use | Challenges with delivery and stability in vivo |
| Cost | Generally lower for synthesis | Can be more expensive to synthesize and purify |
Experimental Protocols
Accurate and reproducible Western blot analysis is paramount for validating protein knockdown. Below is a detailed protocol tailored for analyzing protein lysates from cells treated with 2'-MOE ASOs.
Detailed Western Blot Protocol for ASO-Treated Cells
1. Cell Lysis and Protein Extraction
-
For Adherent Cells:
-
After ASO treatment, place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[7] A typical volume is 0.5-1 mL for a 10 cm dish.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
2. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager) or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin) to account for loading differences.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the DOT language.
Caption: Experimental workflow for Western blot validation of protein knockdown.
Caption: ASO-mediated knockdown of a target protein in a signaling pathway.
Alternative Validation Methods
While Western blot is a robust method, other techniques can complement or serve as alternatives for validating protein knockdown.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying protein levels in a 96- or 384-well plate format. It offers a wider dynamic range and higher sensitivity than Western blotting for some targets.
-
In-Cell Western™ Assay: This technique combines the specificity of Western blotting with the throughput of an ELISA, allowing for the quantification of proteins directly in fixed cells in a microplate format.[9][10]
-
Immunocytochemistry (ICC) and Immunohistochemistry (IHC): These imaging-based techniques provide qualitative or semi-quantitative information about protein expression and subcellular localization within cells or tissues, respectively.[9]
-
Mass Spectrometry: A powerful tool for unbiased, global proteomic analysis that can confirm the specific knockdown of the target protein and identify potential off-target effects.
References
- 1. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to RT-qPCR for Measuring 2'-MOE ASO-Mediated mRNA Knockdown
For researchers, scientists, and drug development professionals, accurately quantifying the reduction of target mRNA is a critical step in evaluating the efficacy of 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs). Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for this analysis due to its sensitivity, specificity, and wide dynamic range.[1] This guide provides a comprehensive comparison of common RT-qPCR methodologies, complete with experimental protocols and performance data to aid in selecting the optimal approach for your research needs.
Comparison of RT-qPCR Methods
The primary decision points when designing an RT-qPCR experiment for ASO-mediated knockdown analysis are the choice of detection chemistry (SYBR Green vs. TaqMan) and the reaction format (one-step vs. two-step). Each approach has distinct advantages and disadvantages that can impact the accuracy and efficiency of your results.
Detection Chemistry: SYBR Green vs. TaqMan Probes
SYBR Green is a fluorescent dye that intercalates with any double-stranded DNA, while TaqMan assays utilize a fluorescently labeled probe that is specific to the target sequence.[2] This fundamental difference underlies their respective performance characteristics.
TaqMan assays offer higher specificity because the signal is generated only from the amplification of the target sequence.[2][3] This is particularly advantageous in ASO studies to avoid the detection of non-specific amplification products.[3] While SYBR Green is a more economical option, it may detect non-specific products, such as primer-dimers, potentially leading to an overestimation of target quantity.[3][4] However, with careful primer design and melt curve analysis, SYBR Green can provide results comparable to TaqMan for many applications.[5]
Reaction Format: One-Step vs. Two-Step RT-qPCR
In one-step RT-qPCR, reverse transcription and qPCR are performed sequentially in a single tube, offering a streamlined workflow that minimizes pipetting errors and the risk of contamination.[6] This high-throughput-friendly method is ideal for processing large numbers of samples.[6] However, the single-tube format necessitates a compromise in reaction conditions that may not be optimal for both the reverse transcriptase and the DNA polymerase, potentially reducing sensitivity for some targets.[6]
Two-step RT-qPCR separates the reverse transcription and qPCR reactions into two tubes. This allows for the optimization of each reaction independently and provides the flexibility to use different priming strategies (e.g., oligo(dT)s, random hexamers, or gene-specific primers).[6] A significant advantage of the two-step method is the creation of a cDNA archive that can be used for future experiments, including the analysis of multiple target genes from the same RNA sample.[7]
Quantitative Performance Comparison
The choice of RT-qPCR method can influence the quantitative results of ASO-mediated mRNA knockdown studies. The following table summarizes the key performance characteristics of each approach.
| Feature | SYBR Green | TaqMan Probes | One-Step RT-qPCR | Two-Step RT-qPCR |
| Specificity | Lower (detects any dsDNA) | Higher (probe-based) | Dependent on primers | Dependent on primers/probe |
| Sensitivity | Variable, dependent on primer design | Generally high (1-10 copies) | Can be more sensitive for certain low-expression genes[8][9] | Generally high and consistent |
| Reproducibility | Medium | High | High (fewer handling steps) | Good, but more potential for variability |
| Cost | Lower | Higher | Generally lower reagent cost per sample | Higher reagent and labor cost |
| Throughput | High | High | High | Lower |
| Multiplexing | No | Yes | Limited | Yes |
| Initial Setup | Simpler (requires only primers) | More complex (requires primers and probe) | Simpler and faster | More time-consuming |
| Flexibility | High (any target with primers) | Lower (target-specific probes) | Lower (gene-specific primers) | High (various priming strategies, cDNA archive) |
Experimental Workflow and Signaling Pathway
To visualize the experimental process and a relevant biological context, the following diagrams illustrate the RT-qPCR workflow for ASO knockdown analysis and the STAT3 signaling pathway, a known target for 2'-MOE ASO therapeutics.
Caption: Experimental workflow for quantifying 2'-MOE ASO-mediated mRNA reduction using RT-qPCR.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell proliferation and survival, and its signaling pathway is a target for ASO-based therapies.[10][11] The 2'-MOE ASO danvatirsen (formerly AZD9150) has been developed to inhibit STAT3 expression.[10][12]
Caption: Inhibition of the STAT3 signaling pathway by a 2'-MOE ASO.
Detailed Experimental Protocols
The following are generalized protocols for quantifying 2'-MOE ASO-mediated mRNA knockdown. It is essential to optimize these protocols for your specific cell type, target gene, and ASO.
Protocol 1: One-Step RT-qPCR (TaqMan)
This protocol is suitable for high-throughput screening of ASO efficacy.
Materials:
-
Cells treated with 2'-MOE ASO
-
RNA isolation kit
-
One-Step RT-qPCR Master Mix (TaqMan)
-
TaqMan Gene Expression Assay (primers and probe) for the target gene and a housekeeping gene
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from ASO-treated and control cells according to the manufacturer's protocol. Assess RNA quality and quantity.
-
Reaction Setup: On ice, prepare the RT-qPCR master mix for the number of reactions plus 10% overage. For a 20 µL reaction:
-
10.0 µL 2x RT-qPCR Master Mix
-
1.0 µL 20x TaqMan Gene Expression Assay
-
1.0 µL RT Enzyme Mix
-
Up to 8.0 µL RNA template (e.g., 100 ng) and nuclease-free water
-
-
Plate Setup: Aliquot the master mix into a 96-well PCR plate. Add the RNA template to each well. Include no-template controls (NTC) and no-reverse transcriptase controls (-RT).
-
Thermal Cycling: Perform the RT-qPCR on a real-time PCR instrument with the following cycling conditions (adjust as per the master mix manufacturer's instructions):
-
Reverse Transcription: 50°C for 10 min
-
Enzyme Activation: 95°C for 2 min
-
PCR Cycling (40 cycles): 95°C for 15 sec, 60°C for 1 min
-
-
Data Analysis: Determine the quantification cycle (Cq) values for the target and housekeeping genes. Calculate the relative mRNA reduction using the ΔΔCq method.
Protocol 2: Two-Step RT-qPCR (SYBR Green)
This protocol offers greater flexibility and the ability to archive cDNA.
Materials:
-
Cells treated with 2'-MOE ASO
-
RNA isolation kit
-
Reverse transcription kit (with oligo(dT) or random hexamers)
-
SYBR Green qPCR Master Mix
-
Primers for the target gene and a housekeeping gene
-
Nuclease-free water
-
Real-time PCR instrument
Procedure: Step 1: Reverse Transcription
-
Reaction Setup: Prepare the reverse transcription reaction according to the kit manufacturer's protocol. For a 20 µL reaction:
-
1.0 µL oligo(dT) or random hexamer primers
-
1.0 µL dNTP mix
-
Up to 11.0 µL RNA template (e.g., 1 µg) and nuclease-free water
-
-
Incubation: Incubate at 65°C for 5 min, then place on ice.
-
RT Master Mix: Prepare the RT master mix:
-
4.0 µL 5x RT Buffer
-
1.0 µL Reverse Transcriptase
-
1.0 µL RNase Inhibitor
-
-
Final Reaction: Add the RT master mix to the annealed RNA and incubate at 42-50°C for 60 min, followed by heat inactivation at 70°C for 15 min. The resulting cDNA can be stored at -20°C.
Step 2: qPCR
-
Reaction Setup: On ice, prepare the qPCR master mix. For a 20 µL reaction:
-
10.0 µL 2x SYBR Green Master Mix
-
1.0 µL Forward Primer (10 µM)
-
1.0 µL Reverse Primer (10 µM)
-
2.0 µL diluted cDNA
-
6.0 µL Nuclease-free water
-
-
Plate Setup: Aliquot the master mix into a 96-well PCR plate and add the cDNA. Include NTCs.
-
Thermal Cycling: Perform the qPCR with the following cycling conditions (adjust as per the master mix manufacturer's instructions):
-
Enzyme Activation: 95°C for 10 min
-
PCR Cycling (40 cycles): 95°C for 15 sec, 60°C for 1 min
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Determine the Cq values and calculate the relative mRNA reduction using the ΔΔCq method.
By carefully considering the trade-offs between specificity, cost, and workflow, researchers can select the most appropriate RT-qPCR method to reliably quantify the effects of 2'-MOE ASOs on target mRNA expression, thereby accelerating the development of novel antisense therapeutics.
References
- 1. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Gene silencing - Wikipedia [en.wikipedia.org]
- 5. Comparison of SYBR Green and TaqMan methods in quantitative real-time polymerase chain reaction analysis of four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Step vs Two-Step RT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of One-Step and Two-Step Real-Time RT-PCR Using SuperScript III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensible approach to targeting STAT3-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Assessing the Immunotoxicity of 2'-MOE Oligonucleotides Versus Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of antisense oligonucleotides (ASOs) is vast, offering targeted interventions for a range of diseases. A key advancement in ASO technology has been the introduction of chemical modifications to enhance stability, binding affinity, and reduce off-target effects. Among these, the 2'-O-methoxyethyl (2'-MOE) modification has become a cornerstone for second-generation ASOs. However, a thorough understanding of the immunotoxic profile of these modified oligonucleotides is critical for their safe and effective clinical translation. This guide provides an objective comparison of the immunotoxicity of 2'-MOE oligonucleotides against control oligonucleotides, primarily those with a phosphorothioate (PS) backbone, supported by experimental data and detailed methodologies.
Key Immunotoxicity Parameters: A Comparative Analysis
The immunotoxicity of oligonucleotides can manifest through various mechanisms, including the induction of pro-inflammatory cytokines, activation of the complement system, and in vivo effects such as splenomegaly and immune cell infiltration in tissues. This section presents a comparative summary of these effects for 2'-MOE oligonucleotides and their PS controls.
In Vitro Immunostimulation
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
The innate immune system recognizes certain oligonucleotide sequences and modifications, leading to the production of cytokines. The 2'-MOE modification has been shown to generally attenuate this response.
| Oligonucleotide Type | IL-6 Induction (pg/mL) | TNF-α Induction (pg/mL) |
| Phosphorothioate (PS) Control | High | High |
| 2'-MOE Modified | Low to Moderate | Low to Moderate |
| Note: Specific cytokine levels are highly sequence and concentration-dependent. The data presented is a qualitative summary based on published literature. |
Complement Activation
Oligonucleotides, particularly those with a PS backbone, can activate the complement system, a key component of innate immunity. This is often measured by the levels of complement split products such as Bb and C3a. While 2'-MOE oligonucleotides can still induce complement activation, the effect is often sequence-dependent and its relevance to human clinical outcomes is considered limited.[1]
| Oligonucleotide Type | Complement Activation (Bb levels) | Complement Activation (C3a levels) |
| Phosphorothioate (PS) Control | Dose-dependent increase | Dose-dependent increase |
| 2'-MOE Modified | Dose-dependent increase, but often less pronounced than PS controls for certain sequences | Dose-dependent increase, but often less pronounced than PS controls for certain sequences |
| Note: Complement activation is species-specific, with monkeys showing higher sensitivity than humans.[1] |
In Vivo Immunotoxicity in Murine Models
Splenomegaly
Splenomegaly, or the enlargement of the spleen, is a common indicator of systemic immune stimulation in response to foreign substances. Studies in mice have demonstrated that 2'-MOE modifications can significantly reduce the splenomegaly observed with immunostimulatory PS oligonucleotides.
| Treatment Group | Spleen to Body Weight Ratio (%) |
| PBS Control | ~0.4% |
| Non-immunostimulatory PS Oligo | ~0.44% (9% increase over PBS) |
| Immunostimulatory PS Oligo | ~0.58% - 0.69% (45-72% increase over PBS)[2] |
| 2'-MOE Modified Oligo | Generally closer to control levels, depending on sequence |
Immune Cell Infiltration in the Liver
Histopathological analysis of liver tissue can reveal the infiltration of immune cells, another sign of an inflammatory response. While PS oligonucleotides can induce mononuclear cell infiltrates, 2'-MOE modifications have been shown to reduce the severity of this infiltration.
| Oligonucleotide Type | Liver Immune Cell Infiltration Score (qualitative) |
| Phosphorothioate (PS) Control | Moderate to Severe |
| 2'-MOE Modified | Minimal to Mild |
Signaling Pathways of Oligonucleotide-Induced Immunity
The immunomodulatory effects of oligonucleotides are often mediated through specific pattern recognition receptors (PRRs) that trigger downstream signaling cascades.
TLR9-MyD88 Dependent Pathway
Toll-like receptor 9 (TLR9) is an endosomal receptor that recognizes unmethylated CpG motifs present in bacterial and viral DNA, as well as in some synthetic oligonucleotides. Activation of TLR9 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
cGAS-STING Pathway
Cytosolic DNA, which can include certain synthetic oligonucleotides, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding DNA, cGAS produces the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). This leads to the phosphorylation of IRF3 and the induction of type I interferons and other inflammatory genes.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of oligonucleotide immunotoxicity.
In Vitro Cytokine Release Assay Using Human PBMCs
This assay quantifies the release of cytokines from human PBMCs upon exposure to oligonucleotides.
Workflow:
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 2 x 10^5 cells/well.
-
Treatment: Add 2'-MOE oligonucleotides and PS controls at various concentrations. Include a vehicle control (e.g., saline).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit or a multiplex bead-based immunoassay.
In Vitro Complement Activation Assay
This assay measures the activation of the complement cascade in human serum following exposure to oligonucleotides.
Methodology:
-
Serum Preparation: Obtain fresh human serum from healthy donors.
-
Incubation: Incubate the serum with various concentrations of 2'-MOE oligonucleotides and PS controls for 1 hour at 37°C. Include a positive control (e.g., zymosan) and a negative control (saline).
-
Measurement of Complement Products: Quantify the levels of complement activation products, such as Bb and C3a, in the serum samples using commercially available ELISA kits.
In Vivo Assessment of Splenomegaly and Liver Histopathology in Mice
This in vivo study evaluates the systemic immune response to oligonucleotides in a murine model.
Methodology:
-
Animal Dosing: Administer 2'-MOE oligonucleotides or PS controls to mice (e.g., C57BL/6) via intravenous or subcutaneous injection. A control group should receive a vehicle (e.g., saline).
-
Spleen and Liver Collection: After a specified treatment period (e.g., 7 or 14 days), euthanize the mice and carefully excise the spleen and liver.
-
Splenomegaly Assessment: Weigh the spleen and the whole body of each mouse to calculate the spleen-to-body-weight ratio.
-
Liver Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess the degree of immune cell infiltration, typically scored by a pathologist based on the number and density of inflammatory cell foci.[1]
-
Conclusion
The 2'-MOE modification represents a significant advancement in antisense oligonucleotide technology, generally leading to a more favorable immunotoxicity profile compared to unmodified or first-generation phosphorothioate oligonucleotides. As demonstrated by the comparative data, 2'-MOE ASOs tend to induce lower levels of pro-inflammatory cytokines and cause less pronounced splenomegaly and immune cell infiltration in preclinical models. However, it is crucial to recognize that the immunomodulatory effects of oligonucleotides are complex and can be influenced by factors such as sequence, dose, and species. Therefore, a thorough and case-by-case immunotoxicity assessment using standardized in vitro and in vivo assays remains a critical component of the preclinical development of any new oligonucleotide-based therapeutic. This guide provides a framework for such an assessment, enabling researchers to make informed decisions in the development of safer and more effective ASO therapies.
References
Cross-Validation of 2'-MOE ASO Performance in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs) across different human cell lines, specifically the lung carcinoma cell line A549, the cervical cancer cell line HeLa, and the liver carcinoma cell line HepG2. The information presented herein is supported by experimental data from various studies to aid in the selection of appropriate cell models for in vitro ASO validation.
Introduction to 2'-MOE Antisense Oligonucleotides
Second-generation antisense oligonucleotides incorporating 2'-O-methoxyethyl (2'-MOE) modifications have become a cornerstone of RNA-targeted therapeutics.[1][2] This chemical alteration enhances the pharmacological properties of ASOs in several key ways:
-
Increased Nuclease Resistance: The 2'-MOE modification protects the oligonucleotide backbone from degradation by cellular nucleases, leading to a longer half-life.[1][2]
-
Enhanced Binding Affinity: 2'-MOE modification increases the binding affinity of the ASO to its target RNA sequence.[1][2]
-
Reduced Toxicity: Compared to first-generation phosphorothioate (PS) ASOs, 2'-MOE modifications generally exhibit a more favorable toxicity profile.[1]
These properties have led to the successful development of several FDA-approved ASO drugs.[2] 2'-MOE ASOs primarily exert their effects through two distinct mechanisms: RNase H-mediated degradation of the target mRNA or steric hindrance of RNA processing or translation.
Mechanisms of Action
The functional outcome of a 2'-MOE ASO is dependent on its design.
RNase H-Mediated Degradation
Gapmer ASOs are designed with a central "gap" of deoxynucleotides flanked by 2'-MOE modified nucleotides. This chimeric design allows the ASO to recruit the ubiquitous enzyme RNase H1 upon binding to the target mRNA. RNase H1 then selectively cleaves the RNA strand of the DNA-RNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[3]
Caption: RNase H-mediated degradation pathway for 2'-MOE gapmer ASOs.
Steric Blockade
ASOs that are uniformly modified with 2'-MOE do not efficiently recruit RNase H. Instead, their mechanism of action relies on steric hindrance. By binding to a specific site on a pre-mRNA or mRNA, these ASOs can physically block the binding of cellular machinery involved in RNA processing. This can be used to:
-
Modulate Splicing: Prevent the binding of splicing factors to alter the final mRNA transcript, for example, by promoting exon skipping or inclusion.[1]
-
Inhibit Translation: Block the ribosome from assembling on or scanning the mRNA, thereby preventing protein synthesis.
Caption: Steric blocking mechanisms of uniformly modified 2'-MOE ASOs.
Comparative Performance of 2'-MOE ASOs in A549, HeLa, and HepG2 Cells
Direct, comprehensive studies comparing the efficacy and toxicity of the same 2'-MOE ASO across all three cell lines (A549, HeLa, and HepG2) are limited in publicly available literature. However, by synthesizing data from multiple studies, we can draw valuable comparisons.
One study directly compared the ability of a 2'-MOE/chimeric ASO (ASO462026) to deplete the U16 small nucleolar RNA (snoRNA) in HeLa, HEK-293, and A549 cells. The results demonstrated that the ASO could dramatically deplete U16 snoRNA in all tested cell lines, including HeLa and A549, using conventional transfection methods.[4] This suggests that the fundamental mechanism of action for this 2'-MOE ASO is conserved across these different cell types.[4]
Efficacy (Target Knockdown)
The following table summarizes findings on the efficacy of 2'-MOE ASOs in the cell lines of interest. Note that direct comparison of IC50 values between different studies should be done with caution due to variations in ASO sequences, target genes, and experimental conditions.
| Cell Line | ASO Type | Target | Efficacy Metric | Finding |
| HeLa | 2'-MOE Gapmer | CTNNB1 | % mRNA reduction | Consistently more effective at suppressing RNA levels than 2'-OMe modified ASOs at the same target sites.[3] |
| HeLa | Uniform 2'-MOE PS | NCL mRNA | % mRNA reduction | Certain ASOs dramatically decreased NCL mRNA levels compared to control.[5] |
| A549 | 2'-MOE/chimeric | U16 snoRNA | % RNA reduction | Dramatic depletion of U16 snoRNA was observed.[4] |
| HepG2 | 2'-MOE Gapmer | Not specified | Cytotoxicity | A study investigating non-antisense related cytotoxicity found a strong correlation for the inhibition of proliferation between A549 and HepG2 cells when treated with a panel of second-generation ASOs.[6] |
Cytotoxicity
The assessment of cytotoxicity is crucial for the development of ASO-based therapeutics. Studies have shown that the cytotoxic profiles of second-generation ASOs can be sequence-dependent.[6]
| Cell Line | Assay | Finding |
| A549 | CyQUANT cell proliferation kit, caspase-3 activity assay | A panel of 43 second-generation ASOs (not complementary to any known human gene) were evaluated, and their effects on cell proliferation and caspase-3 activity were documented.[6] |
| HepG2 | CyQUANT cell proliferation kit | A strong correlation in the inhibition of proliferation was observed between A549 and HepG2 cells when treated with the same panel of ASOs, suggesting similar non-antisense related cytotoxic responses in these two cell lines.[6] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable cross-validation of ASO performance. The following sections outline general methodologies for key experiments based on published studies.
Cell Culture and ASO Transfection
1. Cell Culture:
-
A549, HeLa, and HepG2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other suitable media supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[6]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 96-well or other appropriate plates to achieve a desired confluency (e.g., 10^5 cells/ml).[6]
2. ASO Transfection:
-
Lipofection: Cationic lipid-based transfection reagents like Lipofectamine 2000 or Lipofectin are commonly used to deliver ASOs into cells in vitro.[3][6]
-
The ASO and the transfection reagent are typically diluted separately in serum-free medium (e.g., Opti-MEM).
-
The diluted ASO and transfection reagent are then mixed and incubated at room temperature to allow for complex formation.
-
The ASO-lipid complexes are then added to the cells.
-
-
Gymnotic Delivery: Some newer generation ASOs with specific chemical modifications can be taken up by cells without the need for a transfection reagent. This is referred to as "naked" or "gymnotic" delivery.
Caption: A generalized workflow for ASO transfection using a lipid-based reagent.
Assessment of ASO Efficacy
1. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from ASO-treated and control cells.
-
Reverse transcription is performed to synthesize cDNA.
-
qRT-PCR is used to quantify the expression level of the target mRNA relative to a housekeeping gene (e.g., GAPDH, HPRT).
-
The reduction in target mRNA levels in ASO-treated cells compared to control cells indicates the efficacy of the ASO.[3]
2. Western Blot:
-
Total protein is extracted from ASO-treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The reduction in target protein levels confirms the functional consequence of mRNA knockdown.
Assessment of ASO-Induced Cytotoxicity
1. Cell Viability Assays:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CyQUANT Assay: This fluorescent assay measures the cellular DNA content as an indicator of cell number.[6]
2. Apoptosis Assays:
-
Caspase Activity Assays: These assays measure the activity of caspases (e.g., caspase-3), which are key enzymes in the apoptotic pathway.[6]
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. This can be detected by flow cytometry or fluorescence microscopy.
3. Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium, which occurs when the cell membrane is damaged.[6]
Summary and Conclusion
The cross-validation of 2'-MOE ASO performance in different cell lines is a critical step in preclinical drug development. While the available literature suggests that the fundamental mechanisms of 2'-MOE ASOs are conserved across different human cell lines like A549, HeLa, and HepG2, their specific efficacy and toxicity profiles can be influenced by both the ASO sequence and the unique characteristics of each cell line.
The data indicates that 2'-MOE ASOs are effective in reducing target RNA in both A549 and HeLa cells. Furthermore, a strong correlation in non-antisense related cytotoxicity has been observed between A549 and HepG2 cells, suggesting they may be comparable models for certain toxicity studies.
For researchers and drug development professionals, it is recommended to:
-
Validate the performance of a specific 2'-MOE ASO in multiple cell lines relevant to the target disease.
-
Employ standardized and well-documented experimental protocols to ensure data comparability.
-
Assess both on-target efficacy and potential off-target effects and cytotoxicity in parallel.
This comparative approach will provide a more comprehensive understanding of an ASO's in vitro performance and contribute to a more robust preclinical data package.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Evaluation of 2'-MOE and Phosphorothioate Modifications in Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid therapeutics, particularly antisense oligonucleotides (ASOs), chemical modifications are paramount for clinical success. These modifications are engineered to enhance the drug-like properties of oligonucleotides, surmounting challenges such as rapid degradation by nucleases, poor binding affinity to target RNA, and potential off-target effects. Among the most pivotal and widely adopted modifications are the phosphorothioate (PS) linkage and the 2'-O-methoxyethyl (2'-MOE) sugar modification. This guide provides an objective, data-supported comparison of these two critical modifications to aid researchers in the design and development of next-generation oligonucleotide therapeutics.
Overview of Modifications
Phosphorothioate (PS) Modification: A first-generation modification, the phosphorothioate linkage involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide.[1][2] This seemingly subtle change confers significant resistance to nuclease degradation, a critical feature for in vivo applications.[1][3] The PS modification also enhances binding to plasma proteins, which reduces renal clearance and improves the pharmacokinetic profile of the oligonucleotide.[4] However, a key drawback of PS modifications is a slight reduction in binding affinity to the target RNA compared to unmodified phosphodiester linkages.[4] High concentrations of fully phosphorothioated oligonucleotides can also lead to cytotoxicity through non-specific protein interactions.[2]
2'-O-Methoxyethyl (2'-MOE) Modification: As a leading second-generation modification, the 2'-MOE group is attached to the 2' position of the ribose sugar.[2] This modification significantly enhances the binding affinity of an oligonucleotide for its complementary RNA target.[5] The bulky 2'-MOE group also provides steric hindrance, contributing to increased nuclease resistance.[6] Importantly, 2'-MOE modifications have been shown to reduce the cytotoxicity associated with first-generation phosphorothioate ASOs.[2] A critical consideration is that oligonucleotides fully modified with 2'-MOE do not support the activity of RNase H, an enzyme crucial for the mechanism of action of many ASOs.[2]
The Synergy of PS and 2'-MOE in "Gapmer" ASOs
To leverage the distinct advantages of both modifications, a chimeric design known as a "gapmer" is frequently employed.[2] In this configuration, a central "gap" of 8-10 DNA bases with a phosphorothioate backbone is flanked by "wings" of 2'-MOE modified nucleotides.[7] This design is highly effective because:
-
The 2'-MOE wings provide high binding affinity to the target RNA and protect the oligonucleotide from exonuclease degradation.
-
The central PS-DNA gap is capable of forming a DNA:RNA heteroduplex that is a substrate for RNase H, leading to the cleavage and subsequent degradation of the target RNA.[2]
-
The phosphorothioate backbone throughout the entire oligonucleotide ensures overall nuclease resistance.
This synergistic approach has become a cornerstone of modern ASO design, with several approved drugs utilizing this gapmer architecture.
Quantitative Comparison of Performance Metrics
The following tables summarize the key performance characteristics of 2'-MOE and phosphorothioate modifications, compiled from various experimental findings.
| Performance Metric | Phosphorothioate (PS) Modification | 2'-O-Methoxyethyl (2'-MOE) Modification | Unmodified (Phosphodiester) |
| Binding Affinity (Melting Temperature, Tm) | Decreases Tm compared to phosphodiester.[3] | Increases Tm significantly per modification.[5] | Baseline |
| Nuclease Resistance | High resistance to endo- and exonucleases.[3][8] | High resistance, particularly to exonucleases.[6] | Rapidly degraded.[8] |
| RNase H Activation | Supports RNase H activity when in a DNA context.[4] | Does not support RNase H activity.[2] | Supports RNase H activity in a DNA context. |
| In Vivo Half-Life | Increased due to protein binding and nuclease resistance.[4] | Contributes to increased stability and tissue residence time.[9] | Very short. |
| Toxicity Profile | Potential for dose-dependent cytotoxicity and inflammatory effects due to non-specific protein binding.[2] | Generally well-tolerated with a lower toxicity profile compared to PS-only oligonucleotides.[9][10] | Low intrinsic toxicity, but poor in vivo stability limits use. |
Note: The quantitative impact of these modifications can vary depending on the specific sequence, length, and overall design of the oligonucleotide.
Key Experimental Data
Binding Affinity
Studies comparing the melting temperatures (Tm) of oligonucleotide duplexes consistently demonstrate the opposing effects of PS and 2'-sugar modifications on thermal stability. For a 15-mer oligonucleotide hybridized to a complementary RNA target, the Tm of a phosphorothioate version was 33.9°C, whereas the phosphodiester control had a Tm of 45.1°C, illustrating the destabilizing effect of the PS modification.[3] In contrast, 2'-O-methyl modifications (a similar class to 2'-MOE) significantly increase the Tm. A 2'-O-methyl modified oligonucleotide duplex with DNA had a Tm of 62.8°C, which was higher than its phosphorothioate counterpart at 57.7°C.[3] Generally, the order of duplex thermostability is RNA:2'-OMe RNA > RNA:RNA > DNA:RNA > DNA:DNA.[3]
In Vivo Performance and Toxicity
In a comparative study in mice using 5-10-5 gapmer ASOs targeting the Pten transcript, the 2'-MOE modified ASO (ION-116847) was the most potent in reducing Pten mRNA levels.[10] Furthermore, mice treated with the 2'-MOE ASO showed minimal changes in RNA markers for hepatotoxicity and liver necrosis, highlighting its favorable safety profile compared to other 2' modifications like 2'-Fluoro.[10] Chronic toxicity studies in mice with multiple 2'-MOE ASOs have demonstrated that they have tolerability profiles suitable for long-term administration.[9]
Signaling Pathways and Experimental Workflows
Mechanism of RNase H-Mediated Gene Silencing by a 2'-MOE/PS Gapmer ASO
Caption: RNase H-mediated gene silencing pathway initiated by a 2'-MOE/PS gapmer ASO.
Experimental Workflow for Comparative Evaluation of Modified Oligonucleotides
Caption: A typical experimental workflow for the evaluation of modified oligonucleotides.
Experimental Protocols
Nuclease Resistance Assay in Serum
Objective: To determine the stability of modified oligonucleotides in the presence of nucleases found in serum.
Methodology:
-
Oligonucleotide Preparation: Resuspend purified oligonucleotides (e.g., unmodified, fully PS, and 2'-MOE/PS gapmer) in nuclease-free water to a stock concentration of 200 µM.
-
Reaction Setup: Prepare reaction tubes by combining 50 pmol of the oligonucleotide duplex with fetal bovine serum (FBS) to a final concentration of 50% in a total volume of 10 µL.[11]
-
Incubation: Incubate the reaction tubes at 37°C. Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The 0-hour time point serves as the undegraded control.
-
Reaction Quenching: Stop the reaction at each time point by adding an appropriate stop solution (e.g., formamide-based loading dye with EDTA) and immediately freezing the sample at -80°C.
-
Analysis by Gel Electrophoresis:
-
Thaw the samples on ice.
-
Load the samples onto a 15-20% denaturing polyacrylamide gel (containing urea).
-
Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
-
Stain the gel using a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imager.
-
-
Data Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point relative to the 0-hour control. Calculate the half-life (t1/2) of the oligonucleotide in serum.
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To measure the melting temperature (Tm) of the duplex formed between the modified oligonucleotide and its complementary RNA target, which is an indicator of binding affinity.
Methodology:
-
Duplex Formation:
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Place the annealed duplex sample in a quartz cuvette and place it in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[14]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the inflection point of the melting curve (the peak of the first derivative of the curve).[15]
-
In Vivo Efficacy and Toxicity Study in Mice
Objective: To evaluate the ability of a modified ASO to reduce the expression of its target mRNA in a specific tissue and to assess its safety profile in an animal model.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) for the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
ASO Administration:
-
Administer the ASO (e.g., 2'-MOE/PS gapmer) and a saline or mismatch control ASO to groups of mice.
-
Administration can be via subcutaneous (SC) or intravenous (IV) injection. Dosing regimens can vary, for example, twice a week for 3 weeks at doses ranging from 1.5 to 4.5 µmol/kg.[16]
-
-
Sample Collection:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, kidney, spleen).
-
Collect blood samples for analysis of serum transaminases (ALT, AST) and other markers of organ toxicity.
-
-
Efficacy Analysis (mRNA Quantification):
-
Isolate total RNA from the collected tissues.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression level of the target mRNA relative to a stable housekeeping gene.
-
Calculate the percent reduction of the target mRNA in the ASO-treated groups compared to the control group.
-
-
Toxicity Analysis:
-
Analyze serum for elevated levels of ALT and AST, which are indicators of liver damage.
-
Perform histopathological examination of key organs (liver, kidney, spleen) to look for any signs of cellular damage, inflammation, or other abnormalities.
-
Monitor animal body weight and general health throughout the study.
-
Conclusion
Both phosphorothioate and 2'-MOE modifications are indispensable tools in the development of antisense oligonucleotides. The PS backbone provides essential nuclease resistance and favorable pharmacokinetics, while the 2'-MOE modification enhances binding affinity and improves the safety profile. The combination of these modifications in a gapmer design has proven to be a robust and successful strategy for creating potent and well-tolerated ASO drugs. A thorough understanding of the individual and combined contributions of these chemical modifications, supported by rigorous experimental evaluation, is critical for the rational design of future oligonucleotide-based therapies.
References
- 1. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synoligo.com [synoligo.com]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. Nuclease Resistance Design and Protocols [genelink.com]
- 9. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. metabion.com [metabion.com]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
